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  • Product: 2-Methoxy-4-methylbenzoyl chloride
  • CAS: 51671-69-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzoyl chloride, a specialized acylating agent of interest to researchers in synthetic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzoyl chloride, a specialized acylating agent of interest to researchers in synthetic chemistry and drug development. While this compound is not widely cataloged as a commercial product, this document details its logical synthesis from its known precursor, 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0)[1][2][3]. We will explore the fundamental principles of its synthesis, its expected reactivity based on mechanistic insights, and its potential applications as a versatile chemical building block.

Core Compound Identification and Physicochemical Properties

The primary challenge for researchers is the lack of a dedicated CAS number and extensive experimental data for 2-Methoxy-4-methylbenzoyl chloride itself. Therefore, a logical starting point is the characterization of its immediate precursor, which is commercially available.

Precursor: 2-Methoxy-4-methylbenzoic Acid

This substituted benzoic acid serves as the foundational starting material for the synthesis of the target acyl chloride. Its properties are well-documented and summarized below.

PropertyValueSource
CAS Number 704-45-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Solid
Boiling Point 308.7°C at 760 mmHg[1]
Density ~1.168 g/cm³[1]
Flash Point 125.6°C[1]
Target: 2-Methoxy-4-methylbenzoyl Chloride (Anticipated Properties)

The properties of the target compound can be reliably predicted based on its chemical structure and the known characteristics of related acyl chlorides.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₉ClO₂Based on conversion of -COOH to -COCl
Molecular Weight 184.62 g/mol Based on atomic weights
Appearance Colorless to pale yellow liquid/solidTypical for benzoyl chlorides
Odor Pungent, acridCharacteristic of reactive acyl halides
Reactivity Highly reactive, moisture-sensitiveThe acyl chloride group is a strong electrophile
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with protic solvents (water, alcohols)Standard for acyl chlorides[4]

Synthesis of 2-Methoxy-4-methylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. The most direct and common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The thionyl chloride route is robust, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Causality in Reagent Selection
  • Thionyl Chloride (SOCl₂): Chosen for its high efficiency and the convenient removal of byproducts. It is often used in excess to drive the reaction to completion.

  • Solvent: An inert, aprotic solvent like toluene or dichloromethane (DCM) is typically used to prevent unwanted side reactions. The reaction can sometimes be run neat in excess thionyl chloride.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a validated, general procedure adapted for the specific precursor.[5][6]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-Methoxy-4-methylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). Alternatively, use an inert solvent like toluene.

Step 2: Reaction Execution

  • If using a catalyst, add a few drops of DMF.

  • Slowly heat the reaction mixture to reflux (approximately 79°C for neat SOCl₂).

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

Step 3: Work-up and Purification

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a vacuum setup that is resistant to acidic vapors.

  • The resulting crude 2-Methoxy-4-methylbenzoyl chloride, typically an oil, can be purified by vacuum distillation to yield the final product.

G cluster_synthesis Synthesis Workflow A 2-Methoxy-4-methylbenzoic Acid (CAS: 704-45-0) C Reflux (2-4h) A->C Add B Thionyl Chloride (SOCl₂) + cat. DMF B->C Add D Removal of Excess SOCl₂ (Vacuum Distillation) C->D E 2-Methoxy-4-methylbenzoyl Chloride (Crude Product) D->E F Purification (Vacuum Distillation) E->F G Final Product F->G G Core 2-Methoxy-4-methylbenzoyl Chloride Product Acylated Product (Amide, Ester) Core->Product Forms LeavingGroup HCl Core->LeavingGroup Releases Nuc Nucleophile (e.g., R-NH₂, R-OH) Nuc->Core Nucleophilic Attack

Caption: General reactivity via nucleophilic acyl substitution.

Potential Applications in Drug Development and Research

While direct applications of this specific molecule are not documented, its structure suggests significant potential as an intermediate in several research areas, analogous to related compounds. [7][8]

  • Fragment-Based Drug Discovery: As a reactive building block, it can be used to synthesize libraries of novel amides and esters. These libraries are essential for screening against biological targets to identify new lead compounds.

  • Agrochemical Synthesis: Isomers such as 2-methyl-3-methoxybenzoyl chloride are critical intermediates in the production of modern insecticides like Methoxyfenozide. [6]This highlights the utility of this substitution pattern in creating biologically active molecules.

  • Fine Chemical Synthesis: It can serve as a starting material for more complex molecules where the 2-methoxy-4-methylbenzoyl moiety is a key structural feature.

Safety, Handling, and Storage

As with all acyl chlorides, 2-Methoxy-4-methylbenzoyl chloride must be handled with significant care.

  • Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. [4]It is a lachrymator (causes tears) and is harmful if inhaled. Upon contact with moisture, it releases corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. All glassware must be thoroughly dried before use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, alcohols, bases, and oxidizing agents. [7]

References

  • 2-METHOXY-4-METHYLBENZOIC ACID . Thoreauchem. [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • 2-Methoxy Benzoyl Chloride . Shree Sulphurics. [Link]

  • Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

Sources

Exploratory

2-Methoxy-4-methylbenzoyl chloride chemical properties

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoyl chloride This guide offers a comprehensive technical overview of 2-Methoxy-4-methylbenzoyl chloride, a key chemical intermediate. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoyl chloride

This guide offers a comprehensive technical overview of 2-Methoxy-4-methylbenzoyl chloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols. The information herein is synthesized from established chemical principles and authoritative sources to provide a reliable and practical resource for laboratory applications.

Core Chemical and Physical Properties

2-Methoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride. Its reactivity and physical characteristics are dictated by the interplay of the highly electrophilic acyl chloride group and the electronic and steric effects of the methoxy and methyl substituents on the benzene ring. While specific experimental data for this exact molecule is not aggregated in a single public repository, its properties can be reliably inferred from closely related analogs such as 2-methoxybenzoyl chloride and 4-methylbenzoyl chloride.

Table 1: Physicochemical Properties of Related Benzoyl Chlorides

Property2-Methoxybenzoyl chloride4-Methylbenzoyl chloride2-Methoxy-4-methylbenzoyl chloride (Predicted)
CAS Number 21615-34-9[1]874-60-2N/A
Molecular Formula C₈H₇ClO₂C₈H₇ClOC₉H₉ClO₂
Molecular Weight 170.59 g/mol [1]154.60 g/mol 184.62 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[3]Clear, colorless to light yellow liquid
Boiling Point 128-129 °C at 8 mmHg[1]225-227 °C at 760 mmHg~140-150 °C at 8-10 mmHg
Density 1.146 g/mL at 25 °C[1]1.16 g/mL at 20 °C~1.15 g/mL at 25 °C
Refractive Index n20/D 1.572[1]n20/D 1.554~1.56
Solubility Soluble in organic solvents (ether, acetone, CH₂Cl₂).Soluble in organic solvents.Soluble in common aprotic organic solvents.
Reactivity with Water Reacts violently to form HCl and 2-methoxybenzoic acid.Reacts to form HCl and 4-methylbenzoic acid.[3]Reacts readily with water and other protic nucleophiles.
Stability Moisture-sensitive; stable under inert, dry conditions.[4][5]Moisture-sensitive.[3]Highly moisture-sensitive. Store under inert gas.

Synthesis and Mechanism

The primary route for the synthesis of 2-Methoxy-4-methylbenzoyl chloride involves the chlorination of its parent carboxylic acid, 2-methoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation due to its reliability and the formation of gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[6][7]

Precursor Synthesis: 2-Methoxy-4-methylbenzoic Acid

The necessary precursor can be prepared from 2-hydroxy-4-methylbenzoic acid via Williamson ether synthesis, where the phenolic hydroxyl group is methylated. A typical procedure involves reacting 2-hydroxy-4-methylbenzoic acid with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[8] Subsequent hydrolysis of the resulting ester yields the desired 2-methoxy-4-methylbenzoic acid.[8]

Conversion to Acyl Chloride: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and robust nucleophilic acyl substitution reaction.[9][10]

Causality of the Mechanism:

  • Activation of the Carbonyl: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[11]

  • Formation of a Superior Leaving Group: This initial attack, followed by the loss of a chloride ion and a proton, forms an acyl chlorosulfite intermediate. This step is critical as it converts the poor leaving group (-OH) into a much better one (-OSOCl).[9][10]

  • Nucleophilic Attack and Substitution: The chloride ion, released in the previous step, now acts as a nucleophile and attacks the electrophilic carbonyl carbon.[7]

  • Irreversible Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion.[7][11] The evolution of gaseous byproducts makes the reaction effectively irreversible.[7]

G cluster_0 Synthesis Workflow Start 2-Methoxy-4-methylbenzoic Acid Reagent + SOCl₂ (Thionyl Chloride) (Optional: cat. DMF) Start->Reagent Step 1: Add Reagent Process Reaction in Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) Reflux Reagent->Process Step 2: Heat Product 2-Methoxy-4-methylbenzoyl chloride Process->Product Step 3: Formation Byproducts Gaseous Byproducts (SO₂ + HCl) Process->Byproducts

Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzoyl chloride.

Experimental Protocol: Synthesis from 2-Methoxy-4-methylbenzoic Acid

Self-Validating System: This protocol incorporates steps to ensure an anhydrous environment, critical for preventing hydrolysis of both the thionyl chloride reagent and the acyl chloride product. The removal of excess reagent by distillation validates the purification step.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-methoxy-4-methylbenzoic acid (1 equivalent).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents), either neat or in an anhydrous solvent like toluene or dichloromethane (CH₂Cl₂). The use of a solvent helps control the reaction temperature.

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation). This step is crucial and must be performed carefully in a well-ventilated fume hood.

  • Final Product: The resulting crude 2-Methoxy-4-methylbenzoyl chloride, typically an oil, can be used directly for subsequent reactions or further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

2-Methoxy-4-methylbenzoyl chloride is a versatile acylating agent.[12] Its reactivity is centered on the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution.

Influence of Ring Substituents:

  • Ortho-Methoxy Group: This group exerts two opposing effects. Its electron-donating resonance effect can slightly stabilize the transition state of acylation. However, its significant steric bulk is the dominant factor, hindering the approach of nucleophiles to the carbonyl carbon. This steric hindrance makes 2-Methoxy-4-methylbenzoyl chloride less reactive than its unsubstituted or para-substituted counterparts.[12] This reduced reactivity can be synthetically advantageous, allowing for greater selectivity in complex molecules with multiple nucleophilic sites.[12]

  • Para-Methyl Group: As a weakly electron-donating group, the methyl group has a minor electronic influence on the reactivity of the acyl chloride function compared to the powerful steric and electronic effects of the ortho-methoxy group.

G cluster_nucleophiles Common Nucleophiles cluster_products Reaction Products AcylChloride 2-Methoxy-4-methylbenzoyl chloride (Electrophile) Alcohol Alcohol (R'-OH) AcylChloride->Alcohol Esterification Amine Amine (R'-NH₂) AcylChloride->Amine Amidation Arene Arene (e.g., Benzene) AcylChloride->Arene Friedel-Crafts Acylation (with Lewis Acid) Ester Ester Alcohol->Ester Amide Amide Amine->Amide Ketone Aryl Ketone Arene->Ketone

Caption: Reactivity of 2-Methoxy-4-methylbenzoyl chloride with nucleophiles.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a building block for introducing the 2-methoxy-4-methylbenzoyl moiety into complex molecules, a common structural motif in pharmacologically active compounds. For instance, related methoxybenzoyl chlorides are used in synthesizing agents for treating cardiac conditions and cancer.[13][14]

  • Protecting Group Chemistry: While less common, the benzoyl group can be used to protect alcohols and amines.

  • Fine Chemical Manufacturing: Used in the production of dyes, polymers, and other specialized organic materials.

Spectroscopic Profile

The structure of 2-Methoxy-4-methylbenzoyl chloride can be unequivocally confirmed using standard spectroscopic techniques. The following data are predicted based on its structure and data from analogous compounds.[15][16]

Table 2: Predicted Spectroscopic Data

TechniqueKey Features and Predicted Values
¹H NMR Aromatic Protons: 3H, complex multiplet patterns in the range of δ 6.8-7.8 ppm. Methoxy Protons (-OCH₃): 3H, sharp singlet around δ 3.9-4.0 ppm. Methyl Protons (-CH₃): 3H, sharp singlet around δ 2.3-2.4 ppm.
¹³C NMR Carbonyl Carbon (C=O): δ 168-172 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. Methoxy Carbon (-OCH₃): δ 55-57 ppm. Methyl Carbon (-CH₃): δ 20-22 ppm.
IR Spectroscopy C=O Stretch (Acyl Chloride): Very strong, sharp band at 1780-1810 cm⁻¹ . C-O Stretch (Aryl Ether): Strong band around 1250 cm⁻¹. Aromatic C=C Stretches: Medium bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A pair of peaks at m/z 184 and 186 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Key Fragments: m/z 149 [M-Cl]⁺; m/z 121 [M-COCl]⁺.
Protocol: General Spectroscopic Analysis
  • Objective: To confirm the identity and purity of synthesized 2-Methoxy-4-methylbenzoyl chloride.

  • Methodology (NMR):

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube. Causality: Anhydrous solvent is essential to prevent hydrolysis of the sample.

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher NMR spectrometer. Use standard acquisition parameters.[16]

  • Methodology (IR):

    • Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used by placing a small drop directly on the crystal.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[15]

Safety, Handling, and Storage

2-Methoxy-4-methylbenzoyl chloride is a hazardous chemical that requires strict safety protocols. Its safety profile is similar to other corrosive and moisture-sensitive acyl chlorides.[4][5][17]

Table 3: Hazard and Safety Information

AspectDescription and Precautionary Measures
Primary Hazards Corrosive: Causes severe skin burns and serious eye damage.[4][17] Lachrymator: Vapors are irritating to the eyes and respiratory system.[5] Moisture-Sensitive: Reacts with water/moisture to produce corrosive hydrogen chloride (HCl) gas.[4][5]
Handling Always handle in a well-ventilated chemical fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][18] Avoid inhalation of vapors.[18] Handle under anhydrous conditions, preferably under an inert atmosphere (N₂ or Ar).[5]
Storage Store in a tightly sealed container to prevent moisture ingress.[17][19] Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4][5] Incompatible with: Water, alcohols, strong bases, and strong oxidizing agents.[4][5]
First Aid Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][18] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][18] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][18]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]

Conclusion

2-Methoxy-4-methylbenzoyl chloride is a valuable reagent in organic synthesis, distinguished by the modulating steric and electronic effects of its ortho-methoxy and para-methyl substituents. Its synthesis from the corresponding carboxylic acid is straightforward, employing standard chlorination chemistry. A thorough understanding of its reactivity, particularly its sensitivity to moisture and its behavior in nucleophilic acyl substitution reactions, is paramount for its effective use. Adherence to stringent safety and handling protocols is mandatory to mitigate the risks associated with this corrosive and reactive compound. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate 2-Methoxy-4-methylbenzoyl chloride into their synthetic strategies.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Portal. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of methyl 2-methoxy-4-methybenzoate. [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • ResearchGate. (2019, August). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

  • PubChem. 2-Methoxy-4-nitrobenzoyl chloride. [Link]

  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • SIELC Technologies. (2018, May 16). 2-Methoxy-4-nitrobenzoyl chloride. [Link]

  • Google Patents. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Royal Society of Chemistry. (2020, August 28). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Cheméo. Chemical Properties of Benzoyl chloride, 4-methoxy- (CAS 100-07-2). [Link]

  • Carl ROTH. 2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1. [Link]

  • PubChem. 2-Methoxy-5-methylbenzoyl chloride. [Link]

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]

  • Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]

  • The University of Arizona. Methyl 2-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate. [Link]

  • R Discovery. 4-methoxybenzoyl Chloride Research Articles. [Link]

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Foundational

2-Methoxy-4-methylbenzoyl Chloride: A Technical Whitepaper on Nomenclature, Properties, and Synthetic Applications

Executive Summary As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, I frequently encounter the need for highly specific acylating agents that can impart unique steric and el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, I frequently encounter the need for highly specific acylating agents that can impart unique steric and electronic properties to target molecules. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) is a prime example of such a building block. This whitepaper provides an in-depth analysis of its chemical identity, commercial nomenclature, mechanistic behavior in organic synthesis, and field-proven experimental protocols for amidation.

Chemical Identity, Synonyms, and Trade Names

In the fine chemical and pharmaceutical industries, maintaining clarity in chemical nomenclature is essential for procurement and regulatory documentation. 2-Methoxy-4-methylbenzoyl chloride is a substituted benzoyl chloride characterized by an electron-donating methoxy group at the ortho position and a methyl group at the para position relative to the acyl chloride moiety.

Commercially, this compound is rarely sold under a proprietary "trade name." Instead, suppliers catalog it using its IUPAC name or closely related synonyms to ensure searchability in chemical databases. Major chemical suppliers such as [1],[2], and [3] list it under its primary chemical descriptors.

Table 1: Chemical Properties and Nomenclature Summary
ParameterDetail
Primary Chemical Name 2-Methoxy-4-methylbenzoyl chloride
CAS Registry Number 51671-69-3
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
PubChem CID 13950172
Common Synonyms Benzoyl chloride, 2-methoxy-4-methyl-; o-Anisoyl chloride, 4-methyl-
Structural Class Substituted Acyl Chloride / Electrophile

Data verified via [4].

Mechanistic Role in API Synthesis

The utility of 2-methoxy-4-methylbenzoyl chloride stems from its highly reactive electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution (addition-elimination) with amines and alcohols.

From a mechanistic standpoint, the ortho-methoxy group plays a dual role. Inductively, the oxygen atom withdraws electron density (-I effect), but via resonance, it donates electron density (+M effect) into the aromatic ring. While the resonance effect generally dominates in stabilizing the ground state of the aromatic system, the proximity of the methoxy group to the acyl chloride introduces significant steric hindrance . This steric bulk is highly advantageous in medicinal chemistry, as it locks the conformation of the resulting amide bond, restricting free rotation and allowing the molecule to fit precisely into rigid biological target pockets.

Pharmaceutical Applications
  • RIPK2 Inhibitors (Autoimmune Diseases): The compound is a critical intermediate in the synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. These inhibitors are actively researched for treating inflammatory bowel disease (IBD) and other autoimmune conditions. The rigid benzamide structure formed by this acyl chloride fits into the kinase domain, modulating the NF-κB signaling pathways ()[5].

  • 1,3-Aminoalcohol Derivatives: It is also utilized in the preparation of substituted 1,3-aminoalcohols, which serve as precursors for various central nervous system (CNS) stimulants and therapeutics ()[6].

Experimental Methodologies: Self-Validating Amidation Protocol

When executing amidation reactions with highly reactive acyl chlorides, the protocol must be designed as a self-validating system. This means incorporating in-process controls and causal steps that inherently prevent side reactions (such as hydrolysis or over-acylation).

Below is a field-proven, step-by-step methodology for the amidation of an amine using 2-methoxy-4-methylbenzoyl chloride, adapted from optimized synthetic workflows ()[7].

Step-by-Step Amidation Workflow

Step 1: Substrate Preparation

  • Action: Dissolve the target amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Causality: Anhydrous conditions are critical. Acyl chlorides react rapidly with ambient moisture to form the unreactive 2-methoxy-4-methylbenzoic acid, drastically reducing the yield.

Step 2: Cryogenic Control

  • Action: Cool the reaction vessel to between -70°C and 0°C using a dry ice/acetone or ice bath.

  • Causality: Nucleophilic acyl substitution is highly exothermic. Lowering the thermal energy prevents the degradation of sensitive amine substrates and suppresses the formation of di-acylated byproducts.

Step 3: Electrophile Addition

  • Action: Add 2-methoxy-4-methylbenzoyl chloride (1.0 to 1.1 eq, e.g., 5.55 g, 30.06 mmol) dropwise to the cooled solution.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring that mono-amidation is kinetically favored.

Step 4: Thermal Maturation

  • Action: Remove the cooling bath and allow the reaction mixture to naturally rise to room temperature. Stir for 1 to 2.5 hours.

  • Causality: Warming the mixture provides the necessary activation energy to drive the conversion of the tetrahedral intermediate to the final benzamide product, ensuring complete consumption of the starting materials.

Step 5: Aqueous Quenching

  • Action: Pour the reaction solution into distilled water (e.g., 100 mL).

  • Causality: Water acts as a quenching agent, hydrolyzing any residual, unreacted acyl chloride into its water-soluble carboxylic acid form. This is a self-validating step that prevents the electrophile from co-eluting with the product during extraction.

Step 6: Liquid-Liquid Extraction

  • Action: Extract the aqueous mixture with Ethyl Acetate (EA) (100 mL × 2). Collect the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Causality: EA efficiently partitions the non-polar benzamide product from the aqueous phase. Na₂SO₄ removes residual water, preventing product degradation during the subsequent concentration step.

Step 7: Chromatographic Isolation

  • Action: Concentrate the organic phase under reduced pressure and purify the crude product via silica gel column chromatography (Eluent gradient: Petroleum Ether:Ethyl Acetate = 20:1).

  • Causality: Silica gel chromatography separates the target benzamide from baseline polar impurities and non-polar organic byproducts, yielding a highly pure API intermediate.

Workflow Visualization

Workflow N1 1. Substrate Preparation Dissolve amine in anhydrous THF/DCM N2 2. Cryogenic Control Cool reactor to -70°C to 0°C N1->N2 N3 3. Electrophile Addition Dropwise addition of Acyl Chloride N2->N3 N4 4. Thermal Maturation Warm to RT (1 - 2.5 hours) N3->N4 N5 5. Aqueous Quenching Neutralize unreacted chloride with H2O N4->N5 N6 6. Phase Extraction Extract with EtOAc & dry (Na2SO4) N5->N6 N7 7. Chromatographic Isolation Silica gel purification (PE:EA) N6->N7

Step-by-step workflow for the amidation of 2-Methoxy-4-methylbenzoyl chloride.

Conclusion

2-Methoxy-4-methylbenzoyl chloride is far more than a simple building block; it is a precision tool in the synthesis of complex pharmaceuticals. By understanding its nomenclature, the electronic and steric influences of its substituents, and the strict causal requirements of its handling, drug development professionals can leverage this compound to synthesize highly targeted therapeutics, such as RIPK2 inhibitors. Adhering to self-validating experimental protocols ensures high yields, reproducibility, and the stringent purity required in API manufacturing.

References

  • Title: 2-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 13950172 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)
  • Title: CH513809A - Verfahren zur Herstellung von substituierten 1,3-Aminoalkoholen Source: Google Patents URL
  • Title: 51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride Source: Accela ChemBio URL: [Link]

Sources

Exploratory

The Solubility and Solvolytic Profile of 2-Methoxy-4-methylbenzoyl Chloride: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of active pharmaceutical ingredient (API) synthesis and rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and rational drug design, understanding the solvation behavior of highly reactive intermediates is critical. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3)[1] is a substituted aryl acid chloride frequently utilized as an electrophilic acylating agent in the synthesis of complex amides and esters (such as KV1.3 ion channel inhibitors)[2].

When profiling the "solubility" of this compound, scientists must navigate a fundamental dichotomy: true dissolution versus reactive solvolysis [3]. Because the acyl chloride functional group is highly susceptible to nucleophilic attack, its apparent solubility in protic media (like water or alcohols) is actually a rapid degradation pathway. True thermodynamic solubility can only be measured—and utilized—in strictly anhydrous, aprotic environments[4].

This guide provides an authoritative breakdown of the physicochemical properties, solvent interactions, and self-validating experimental protocols required to accurately handle and profile 2-Methoxy-4-methylbenzoyl chloride.

Physicochemical Profiling

Before evaluating solvent interactions, it is necessary to establish the baseline properties of the solute. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring subtly modulates the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride, slightly increasing its stability but also increasing its lipophilicity[5].

Table 1: Core Chemical Properties
PropertyValue / Description
Chemical Name 2-Methoxy-4-methylbenzoyl chloride
CAS Registry Number 51671-69-3[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Structural Features Aromatic ring, ortho-methoxy group, para-methyl group, acyl chloride moiety
Predicted Reactivity Highly moisture-sensitive; acts as a potent electrophile

The Solvolysis vs. Dissolution Dichotomy

The most common error in early-phase process chemistry is treating acid chlorides as standard organic solutes. The causality behind their behavior lies in the highly polarized carbon-chlorine and carbon-oxygen bonds.

Reactive Solvolysis in Protic Solvents

In protic solvents (e.g., water, methanol, ethanol, primary/secondary amines), 2-Methoxy-4-methylbenzoyl chloride does not dissolve; it reacts. The electronegative oxygen of the protic solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate that rapidly collapses, expelling the chloride ion as a leaving group and generating hydrogen chloride (HCl) alongside the corresponding carboxylic acid or ester[3].

Mechanism A 2-Methoxy-4-methylbenzoyl chloride (Intact Solute) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Protic Solvent (e.g., H2O, MeOH) B->C D Solvolysis Product (Acid/Ester) + HCl C->D Chloride Expulsion

Caption: Nucleophilic acyl substitution pathway illustrating solvolytic degradation in protic solvents.

True Dissolution in Aprotic Solvents

To achieve true dissolution, the solvent must solvate the molecule via dipole-dipole interactions, London dispersion forces, or π−π stacking without offering a nucleophilic lone pair capable of overcoming the activation energy for substitution. In polar aprotic solvents, the solubility of substituted benzoyl chlorides is exceptionally high, often exceeding 500 mg/mL[6].

Table 2: Solubility Profile in Anhydrous Aprotic Solvents
SolventClassEstimated SolubilityMechanistic Rationale
Dichloromethane (DCM) Halogenated> 500 mg/mL (Miscible)The dipole moment of DCM perfectly matches the polar acyl chloride group without inducing ionization[4].
Tetrahydrofuran (THF) Ether> 500 mg/mL (Miscible)Ether oxygens coordinate with the electron-deficient carbonyl carbon, stabilizing the solute[3].
Toluene Aromatic~ 200 - 400 mg/mL Favorable π−π stacking interactions between the toluene ring and the substituted benzoyl ring.
Acetonitrile (MeCN) Polar Aprotic> 300 mg/mL Strong dipole-dipole interactions facilitate high solubility, making it ideal for continuous flow synthesis.

Experimental Protocol: Rigorous Anhydrous Solubility Determination

As a Senior Application Scientist, I emphasize that standard gravimetric or direct HPLC solubility assays will fail for 2-Methoxy-4-methylbenzoyl chloride. Direct injection into an HPLC system utilizing an aqueous mobile phase will instantly hydrolyze the compound, yielding the solubility of 2-methoxy-4-methylbenzoic acid instead.

To obtain accurate thermodynamic solubility data, you must employ a self-validating derivatization protocol . This ensures that the compound quantified is the exact amount of intact acid chloride present in the solvent at equilibrium.

Step-by-Step Methodology
  • Solvent Validation (The Causality of Dryness):

    • Action: Dry DCM or THF over activated 3Å molecular sieves for 48 hours.

    • Validation: Perform Karl Fischer (KF) titration. The solvent must contain < 10 ppm water. Any residual moisture will artificially lower the apparent solubility by converting the liquid acid chloride into the less soluble solid carboxylic acid.

  • Inert Saturation:

    • Action: In a glovebox under an Argon atmosphere, add an excess of 2-Methoxy-4-methylbenzoyl chloride to 5.0 mL of the anhydrous solvent in a sealed vial.

    • Action: Agitate at 25.0 ± 0.1 °C for 4 hours. (Prolonged agitation beyond 4 hours increases the risk of atmospheric moisture ingress through the septa).

  • Phase Separation:

    • Action: Filter the suspension through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon or Cellulose filters, as the amide linkages or hydroxyl groups in the polymers will react with the acid chloride.

  • Chemical Trapping (Derivatization):

    • Action: Immediately transfer a 10.0 µL aliquot of the filtrate into a volumetric flask containing a 0.5 M solution of anhydrous diethylamine in DCM.

    • Causality: The diethylamine acts as an irreversible chemical trap, instantly converting the highly reactive acid chloride into a stable diethylamide[7].

  • Quantitative Analysis:

    • Action: Analyze the resulting diethylamide via standard Reverse-Phase HPLC-UV. Calculate the original concentration of the acid chloride based on the stoichiometric conversion.

Workflow S1 S1 S2 Step 2: Inert Saturation (Argon, 25°C, 4h) S1->S2 S3 Step 3: PTFE Filtration (0.22 µm) S2->S3 S4 Step 4: Amine Derivatization (Diethylamine trap) S3->S4 S5 Step 5: HPLC-UV Analysis (Quantify Stable Amide) S4->S5

Caption: Self-validating experimental workflow for determining anhydrous solubility via derivatization.

Implications for Formulation and Synthesis

Understanding this solubility profile is paramount for process scale-up. Because 2-Methoxy-4-methylbenzoyl chloride is highly soluble in DCM and THF[6], these solvents are the industry standard for amidation reactions.

When synthesizing complex APIs (e.g., thiophene-based KV1.3 inhibitors where this specific acyl chloride is a building block)[2], the high solubility allows chemists to run reactions at high concentrations (often >1.0 M). This minimizes solvent waste and maximizes reactor throughput. However, because the reaction generates HCl, an organic base (such as Triethylamine or DIPEA) must be co-dissolved in the aprotic solvent to act as an acid scavenger, preventing the protonation of the nucleophilic amine starting material[7].

References

  • AccelaChem. "51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride - Product Specifications." AccelaChemBio. Available at: [Link]

  • National Center for Biotechnology Information. "2-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 13950172." PubChem Database. Available at:[Link]

  • Grokipedia. "Acyl chloride - Solubility and Stability." Grokipedia Organic Chemistry. Available at: [Link]

  • Gallou, F., et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • University of Florence (UNIFI). "Immunosuppressive effects of new thiophene-based KV1.3 inhibitors." FLORE Repository. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Stability, Reactivity, and Methodological Workflows of 2-Methoxy-4-methylbenzoyl Chloride

Executive Summary As a Senior Application Scientist, I approach the integration of acyl chlorides into synthetic pipelines not merely as a matter of mixing reagents, but as an exercise in controlling electrophilicity. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the integration of acyl chlorides into synthetic pipelines not merely as a matter of mixing reagents, but as an exercise in controlling electrophilicity. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3)[1] is a highly specialized acylating agent. Unlike standard benzoyl chloride, the unique substitution pattern of this molecule—an ortho-methoxy group and a para-methyl group—fundamentally alters its kinetic behavior and stability. This guide provides an authoritative breakdown of its structural profiling, solvolysis kinetics, and field-proven experimental protocols, designed specifically for researchers developing advanced agrochemicals and pharmaceuticals, such as KV1.3 and tubulin inhibitors[2][3].

Structural and Electronic Profiling

To master the reactivity of 2-Methoxy-4-methylbenzoyl chloride, one must understand the causality behind its substituent effects. The reactivity of the carbonyl carbon is dictated by two competing forces:

  • Steric Hindrance (The ortho-Methoxy Effect): The methoxy group at the 2-position creates a significant physical barricade around the electrophilic carbonyl carbon. This steric bulk restricts the Bürgi-Dunitz trajectory required for incoming nucleophiles, severely impeding associative (SN2-like) nucleophilic attack[4].

  • Electronic Enrichment (+R and +I Effects): The ortho-methoxy group donates electron density via resonance (+R), while the para-methyl group donates via hyperconjugation/induction (+I). This synergistic electron donation enriches the aromatic ring and the carbonyl carbon, lowering its ground-state electrophilicity. However, if the carbon-chlorine bond breaks, these same electron-donating groups highly stabilize the resulting acylium ion[5].

Reactivity and Stability Kinetics

The stability of 2-Methoxy-4-methylbenzoyl chloride during storage and its reactivity in solution are governed by its solvolysis pathways. In standard nucleophilic solvents, acyl chlorides typically undergo an associative (SN2-like) addition-elimination reaction. However, the introduction of electron-donating and sterically hindering groups forces a mechanistic shift toward a dissociative (SN1-like) pathway[4].

Because the ortho-methoxy group blocks direct nucleophilic attack, and the electron-rich ring stabilizes positive charge, the molecule prefers to ionize into an acylium ion before reacting with a nucleophile[4]. This makes the compound highly sensitive to ionizing solvents (like aqueous alcohols) but relatively stable in non-ionizing, anhydrous environments.

Table 1: Influence of Substituents on Benzoyl Chloride Reactivity

The following table synthesizes kinetic proxy data to illustrate the mechanistic shifts caused by methoxy and methyl substitutions[4][5].

ParameterBenzoyl Chloride (Reference)4-Methoxybenzoyl Chloride2-Methoxy-4-methylbenzoyl Chloride
Substituent Effects NoneStrong +R (para)Strong +R (ortho), +I (para), Steric Hindrance
Dominant Solvolysis Pathway Associative (SN2-like)Dissociative (SN1-like)Highly Dissociative (SN1-like)
Relative Hydrolysis Rate 1.0 (Baseline)~0.1 (Retarded by +R)< 0.05 (Retarded by sterics & +R/+I)
Acylium Ion Stability LowHighVery High
Mechanistic Visualization

Solvolysis A 2-Methoxy-4-methylbenzoyl chloride B Acylium Ion Intermediate (SN1-like, Stabilized) A->B Ionizing Solvents (Dissociative) C Tetrahedral Intermediate (SN2-like, Hindered) A->C Nucleophilic Solvents (Associative) D Hydrolysis Product (Carboxylic Acid) B->D Fast H2O Attack C->D Cl- Departure

Fig 1. Solvolysis mechanistic pathways of 2-Methoxy-4-methylbenzoyl chloride.

Self-Validating Experimental Methodologies

To ensure high yields and prevent the hydrolytic degradation outlined above, experimental protocols must be rigorously controlled. Below are field-tested methodologies explaining not just what to do, but why it is done.

Protocol 1: Synthesis of 2-Methoxy-4-methylbenzoyl chloride

When synthesizing this acyl chloride from 2-methoxy-4-methylbenzoic acid, harsh conditions must be avoided to prevent cleavage of the methoxy ether or degradation of the electron-rich ring[6].

  • Preparation: Suspend 2-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous DCM prevents the immediate hydrolysis of the product back to the starting material.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the reaction and allows it to proceed at lower temperatures.

  • Chlorination: Dropwise add Oxalyl chloride (1.2 eq) at 0°C. Causality: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO, CO2, HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle without requiring harsh distillation for purification.

  • Completion: Warm to room temperature and stir until gas evolution ceases (approx. 2 hours). Concentrate under reduced pressure to yield the crude acyl chloride, which should be used immediately or stored at -20°C under argon.

Protocol 2: Amide Coupling in Drug Discovery

This compound is frequently used to synthesize benzamide pharmacophores in drug development[2][3].

  • Amine Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Triethylamine (Et3N) or Pyridine (2.5 eq). Causality: The acylation generates HCl. Without an acid scavenger, HCl will protonate the unreacted amine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

  • Acylation: Cool the system to 0°C. Add 2-Methoxy-4-methylbenzoyl chloride (1.1 eq) dropwise. Causality: The reaction is highly exothermic. Cooling suppresses side reactions and ensures regioselectivity if multiple nucleophilic sites are present.

  • Quench and Purify: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3 to neutralize excess acid, extract the organic layer, dry over Na2SO4, and purify via flash chromatography.

Workflow Visualization

Workflow Step1 1. Dissolve Amine + Base (Et3N) in dry DCM (0°C) Step2 2. Dropwise addition of 2-Methoxy-4-methylbenzoyl chloride Step1->Step2 Step3 3. Warm to RT and stir (1-12h) Step2->Step3 Step4 4. Aqueous Quench (NaHCO3) Step3->Step4 Step5 5. Organic Extraction & Drying (Na2SO4) Step4->Step5 Step6 6. Purification (Column Chromatography) Step5->Step6

Fig 2. Standard operating procedure for amide coupling workflows.

Applications in Advanced Therapeutics

The steric and electronic properties of the 2-methoxy-4-methylbenzoyl moiety make it a highly valuable structural motif in medicinal chemistry:

  • KV1.3 Ion Channel Inhibitors: Thiophene-based KV1.3 inhibitors utilize methoxy-substituted benzoyl chlorides to synthesize potent immunosuppressive agents targeting effector memory T-cells[3].

  • Tubulin Polymerization Inhibitors: 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin rely on specifically substituted benzoyl chlorides to optimize the steric fit within the hydrophobic binding pocket, demonstrating significant anticancer potential[2].

References

  • AccelaChem. (n.d.). 51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Organic Synthesis.
  • Bunton, C. A., et al. (2000). Micellar Charge Effects upon Hydrolyses of Substituted Benzoyl Chlorides. Their Relation to Mechanism. Langmuir - ACS Publications.
  • NIH PMC. (n.d.). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents.
  • FLORE - Università degli Studi di Firenze. (2023). Immunosuppressive effects of new thiophene-based KV1.3 inhibitors.
  • MDPI. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

Sources

Exploratory

Strategic Applications of 2-Methoxy-4-methylbenzoyl Chloride in Advanced Medicinal Chemistry and Drug Development

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) has emerged as a highly versatile acylating agent in the synthesis of complex therapeutic scaffolds[1].

Unlike standard benzoyl chlorides, this specific compound offers a unique stereoelectronic profile. The ortho-methoxy group provides critical steric shielding around the carbonyl center, which can enhance the metabolic stability of the resulting amide or ester bonds against enzymatic cleavage. Furthermore, the methoxy oxygen serves as a potential hydrogen-bond acceptor within target binding pockets. Simultaneously, the para-methyl group modulates the overall lipophilicity (LogP) of the molecule, optimizing its insertion into hydrophobic domains of target proteins.

By bypassing the need for peptide coupling reagents (such as EDC or HATU) typically required for carboxylic acids, this acyl chloride enables highly efficient, atom-economical acylation of sterically hindered or electronically deactivated nucleophiles.

Physicochemical Profiling & Quantitative Data

To effectively utilize 2-Methoxy-4-methylbenzoyl chloride in synthetic workflows, researchers must account for its physical properties and reactivity parameters. Below is a quantitative summary of its profile and the optimized reaction parameters for its application.

Table 1: Physicochemical Properties & Synthetic Impact
PropertyValueCausality / Impact on Synthesis
CAS Number 51671-69-3Essential for regulatory tracking and high-purity procurement[1].
Molecular Formula C9H9ClO2Dictates mass balance and stoichiometric calculations[1].
Molecular Weight 184.62 g/mol Utilized for precise molarity preparations in anhydrous environments[1].
Electrophilicity HighThe electron-donating methoxy group slightly dampens carbonyl reactivity via resonance, making it less prone to rapid hydrolysis than unsubstituted benzoyl chloride, allowing for more controlled acylations.
Table 2: Optimized Reaction Parameters for N-Acylation
ParameterOptimal ConditionScientific Rationale
Solvent Anhydrous DCM or THFNon-nucleophilic environments prevent competitive hydrolysis of the acyl chloride into unreactive carboxylic acid.
Base TEA or DIPEA (1.5 - 2.0 eq)Acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Temperature 0°C to Room TempInitiating at 0°C controls the exothermic nature of the reaction and minimizes side reactions (e.g., ketene formation or dimerization).

Core Applications in Target-Specific Drug Discovery

The strategic incorporation of the 2-methoxy-4-methylbenzoyl moiety has been documented across several high-value therapeutic areas.

A. Immunology & Autoimmune Diseases (RIPK2 Inhibition)

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the NOD2 pathway, heavily implicated in inflammatory bowel disease (IBD) and other autoimmune conditions. Researchers have utilized derivatives of 2-methoxy-4-methylbenzoyl chloride (such as its 5-bromo analog) to synthesize potent imidazo[4,5-b]pyridin-6-yl benzamide inhibitors[2]. The benzamide core fits precisely into the ATP-binding pocket of the kinase, effectively halting the downstream NF-κB inflammatory cascade.

B. Neuropharmacology (PDE2 Inhibition)

Phosphodiesterase 2 (PDE2) inhibitors are actively researched for their potential to enhance neuronal plasticity and treat cognitive deficits associated with neurodegenerative diseases. 2-Methoxy-4-methylbenzoyl chloride is a critical precursor in synthesizing [1,2,4]triazolo[1,5-a]pyrimidin-7-yl morpholine derivatives[3]. The acyl group directly influences the molecule's ability to cross the blood-brain barrier (BBB) by optimizing its polar surface area (PSA) and lipophilicity.

C. Endocrinology (MC2R Antagonism)

The Melanocortin subtype-2 receptor (MC2R) is a key target for managing conditions driven by adrenal steroidogenesis. Pharmaceutical pipelines have successfully integrated the 2-methoxy-4-methylbenzoyl moiety into piperazin-1-yl benzamide scaffolds to create highly selective MC2R antagonists[4].

D. Multicomponent Reactions (MCRs) for Complex APIs

In advanced synthetic methodologies, this acyl chloride is employed in multicomponent reactions to rapidly assemble complex, stereospecific architectures, such as (1S,3aR,6aS)-2-(2-methoxy-4-methylbenzoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, demonstrating its utility in building diverse API libraries[5].

Visualizations of Workflows and Pathways

G A 2-Methoxy-4-methylbenzoyl chloride C Acylation (Base, 0°C) A->C B Amine/Alcohol Nucleophile B->C D Target API Scaffold C->D

Fig 1: General synthetic workflow for API scaffold generation via acylation.

G Stimulus Inflammatory Stimulus Receptor NOD2 Receptor Stimulus->Receptor RIPK2 RIPK2 Kinase Receptor->RIPK2 NFkB NF-κB Pathway RIPK2->NFkB Inhibitor Benzoyl Derivative (Inhibitor) Inhibitor->RIPK2

Fig 2: Mechanism of action for RIPK2 inhibition by benzoyl derivatives.

Experimental Methodologies: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology for the N-acylation of a primary/secondary amine using 2-Methoxy-4-methylbenzoyl chloride is designed as a self-validating system.

Standard N-Acylation Protocol

Objective: Synthesis of a 2-methoxy-4-methylbenzamide API intermediate.

  • Preparation of the Nucleophile:

    • Dissolve the target amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory. Any ambient moisture will act as a competing nucleophile, hydrolyzing the acyl chloride into 2-methoxy-4-methylbenzoic acid, which requires tedious chromatographic separation.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents) to the solution.

    • Causality: The base serves a dual purpose: it neutralizes the HCl generated during the reaction (preventing the amine from precipitating as an unreactive hydrochloride salt) and acts as a mild catalyst.

  • Temperature Control:

    • Cool the reaction vessel to 0°C using an ice-water bath.

  • Acyl Chloride Addition:

    • Dissolve 2-Methoxy-4-methylbenzoyl chloride (1.1 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0°C prevents localized heating and suppresses the formation of di-acylated byproducts or ketene intermediates.

  • In-Process Control (IPC) & Validation:

    • Allow the reaction to naturally warm to room temperature and stir for 2 to 4 hours.

    • Self-Validation Step: Monitor via LC-MS or TLC. The reaction is deemed complete when the starting amine peak/spot disappears. If a highly polar spot appears, it indicates acyl chloride hydrolysis; if the amine persists, additional acyl chloride (0.1 eq) may be required.

  • Quenching and Workup:

    • Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with 1M HCl (to remove unreacted amine and TEA/DIPEA), followed by brine.

    • Causality: The sequential basic and acidic washes ensure the complete removal of both acidic byproducts and basic starting materials, leaving only the neutral amide product in the organic phase.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure API intermediate.

References

  • AccelaChem. 51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride Product Specifications.1

  • World Intellectual Property Organization (WIPO). WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases.2

  • World Intellectual Property Organization (WIPO). WO2019236699A1 - Melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof.4

  • United States Patent and Trademark Office (USPTO). US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors.3

  • Vrije Universiteit Amsterdam (VU Research Portal). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals.5

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-4-methylbenzoyl chloride from 2-methoxy-4-methylbenzoic acid

Application Note: Synthesis of 2-Methoxy-4-methylbenzoyl Chloride Abstract The conversion of 2-methoxy-4-methylbenzoic acid to 2-methoxy-4-methylbenzoyl chloride is a critical transformation in the synthesis of complex p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Methoxy-4-methylbenzoyl Chloride

Abstract The conversion of 2-methoxy-4-methylbenzoic acid to 2-methoxy-4-methylbenzoyl chloride is a critical transformation in the synthesis of complex pharmaceutical intermediates, particularly benzamide-based therapeutics such as Kv1.3 ion channel inhibitors. This guide details a highly selective, self-validating protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF), optimized for electron-rich aromatic systems.

Mechanistic Rationale & Reagent Selection

While thionyl chloride ( SOCl2​ ) is a traditional chlorinating agent, the use of oxalyl chloride ( (COCl)2​ ) is strongly preferred for substrates containing electron-donating groups, such as the 2-methoxy moiety. Oxalyl chloride is a milder, more selective reagent that prevents unwanted electrophilic aromatic substitution or ether cleavage during activation [[1]]([Link]).

The reaction relies on nucleophilic catalysis. DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier reagent (an iminium intermediate). The carboxylic acid attacks this intermediate to form a mixed imino-anhydride. Subsequent acyl substitution by the liberated chloride ion yields the target acyl chloride, regenerating the DMF catalyst and releasing carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl ) as gaseous byproducts .

Mechanism A 2-Methoxy-4-methylbenzoic Acid (Substrate) C Mixed Imino-Anhydride Intermediate A->C Nucleophilic Attack B Vilsmeier Reagent (Oxalyl Chloride + DMF) B->C Electrophilic Activation D Acyl Substitution (Chloride Attack) C->D Chloride Release E 2-Methoxy-4-methylbenzoyl Chloride (Product) D->E Product Formation F Gaseous Byproducts (CO, CO2, HCl) D->F Gas Evolution

Figure 1: Mechanistic pathway of DMF-catalyzed acyl chloride synthesis.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Dissolution (DCM, 0 °C) Step2 2. DMF Addition (Catalyst) Step1->Step2 Step3 3. Oxalyl Chloride (Dropwise) Step2->Step3 Step4 4. Stir & Warm (23 °C, 2-3 h) Step3->Step4 Step5 5. Concentration (Rotary Evap) Step4->Step5 Step6 6. Vacuum Drying (Pure Product) Step5->Step6

Figure 2: Step-by-step experimental workflow for acyl chloride generation.

Table 1: Reagent Quantities and Stoichiometry

Note: Quantities are scaled to match validated literature procedures for this specific molecule .

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Methoxy-4-methylbenzoic acid 166.181.0332 mg (2.0 mmol)Substrate
Oxalyl Chloride 126.933.00.51 mL (6.0 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.058 μL (~0.1 mmol)Catalyst
Dichloromethane (DCM) 84.93-10 mLSolvent
Step-by-Step Methodology

1. Preparation and Dissolution In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 2-methoxy-4-methylbenzoic acid (332 mg, 2.0 mmol) in anhydrous DCM (10 mL).

  • Causality: Anhydrous conditions are critical because acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. DCM is chosen as a non-nucleophilic, volatile solvent that easily dissolves the resulting acyl chloride without participating in the reaction .

2. Catalyst Addition Add a catalytic amount of DMF (8 μL, 0.05 equiv) to the stirring suspension.

3. Oxalyl Chloride Addition Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (0.51 mL, 6.0 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Causality: The formation of the Vilsmeier reagent and subsequent chlorination is highly exothermic and generates significant gas ( CO , CO2​ , HCl ). Cooling to 0 °C controls the reaction kinetics and prevents the low-boiling solvent and oxalyl chloride from boiling off [[2]]([Link]).

4. Reaction Progression Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2–3 hours.

  • Self-Validating Check: The reaction progress is visually indicated by effervescence. The reaction is deemed complete when gas evolution completely ceases and the initial opaque suspension transitions into a clear, homogeneous solution .

5. Concentration and Byproduct Removal Transfer the flask to a rotary evaporator and concentrate the mixture under reduced pressure (water bath at 30 °C) to remove DCM and excess oxalyl chloride.

  • Causality: Oxalyl chloride has a low boiling point (63 °C), allowing it to be easily stripped away under vacuum. This avoids the need for an aqueous workup, which would destroy the moisture-sensitive product .

6. Final Drying & Quality Control Co-evaporate the resulting residue with anhydrous toluene (2 × 5 mL) to azeotropically remove any residual HCl or oxalyl chloride, then dry under high vacuum for 1 hour.

  • Self-Validating Check: The product, 2-methoxy-4-methylbenzoyl chloride, should appear as a pale yellow oil or low-melting solid. For analytical validation, FTIR analysis should show the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm−1 ) and a distinct shift of the carbonyl C=O stretch from ~1680 cm−1 to ~1770 cm−1 .

Quantitative Data & Optimization Summary

Table 2: Reaction Optimization and Yield Data
ParameterCondition A (Discovery Scale)Condition B (Process Scale)Observation / Result
Oxalyl Chloride Equiv. 3.01.2 - 1.53.0 equiv ensures rapid completion at the 2 mmol scale ; 1.2 equiv is sufficient for >10g scale to minimize toxic waste.
Catalyst (DMF) 5 mol%1 mol%Higher catalyst loading accelerates gas evolution; lower loading is safer for scale-up to prevent thermal runaway .
Reaction Time 2-3 hours4-6 hoursComplete dissolution of the starting material is the primary indicator of >99% conversion.
Isolated Yield >95% (Crude)92-98% (Crude)The crude acyl chloride is highly pure and is typically used immediately in subsequent amidation steps without further purification .

Application in Drug Discovery

The synthesized 2-methoxy-4-methylbenzoyl chloride serves as a highly reactive electrophilic building block. In recent medicinal chemistry campaigns, this intermediate has been immediately coupled with complex primary and secondary amines (e.g., in the presence of triethylamine) to synthesize novel benzamide derivatives. These specific derivatives have been identified as potent inhibitors of the voltage-gated potassium channel Kv1.3, making them highly valuable assets in the development of targeted therapies for autoimmune and inflammatory diseases [[3]]([Link]).

References

  • Wikipedia Contributors. "Acyl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Syntheses. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, Vol. 98, p. 273. URL: [Link]

  • ResearchGate. "Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors." Acta Pharmaceutica 75(2):219-233 (2025). URL: [Link]

Sources

Application

Application Notes and Protocols for Acylation Reactions Using 2-Methoxy-4-methylbenzoyl Chloride

Abstract This guide provides a comprehensive technical overview and detailed protocols for performing acylation reactions using 2-Methoxy-4-methylbenzoyl chloride. As a substituted benzoyl chloride, this reagent is valua...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for performing acylation reactions using 2-Methoxy-4-methylbenzoyl chloride. As a substituted benzoyl chloride, this reagent is valuable in organic synthesis for introducing the 2-methoxy-4-methylbenzoyl moiety, a common structural element in pharmacologically active compounds and advanced materials.[1] This document explores the underlying reaction mechanism, offers field-proven experimental procedures, discusses critical safety considerations, and outlines methods for product purification and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution reaction used to form carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] This reaction is a robust method for synthesizing aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] The reaction typically involves an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[4][5][6]

Unlike the related Friedel-Crafts alkylation, the acylation reaction has two significant advantages:

  • The acylium ion is resonance-stabilized and does not undergo carbocation rearrangement.[7]

  • The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[8]

This guide focuses specifically on 2-Methoxy-4-methylbenzoyl chloride , a reagent whose reactivity is modulated by the electronic and steric effects of its substituents. The methoxy (-OCH₃) group at the ortho position is electron-donating through resonance but can also introduce steric hindrance.[9] The methyl (-CH₃) group at the para position is a weak electron-donating group. Understanding these influences is critical for optimizing reaction conditions and achieving desired outcomes.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The acylation process proceeds via a well-established multi-step mechanism.[4][7] The causality behind the need for a strong Lewis acid catalyst and the stoichiometric requirements are central to understanding and controlling the reaction.

Step 1: Formation of the Acylium Ion The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the 2-Methoxy-4-methylbenzoyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5][7] This ion is the potent electrophile required for the reaction.

Step 2: Electrophilic Attack The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4][8] This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[5]

Step 3: Deprotonation and Regeneration of Aromaticity The AlCl₄⁻ complex, formed in the first step, acts as a base to remove a proton from the carbon bearing the new acyl group.[7][10] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.

Step 4: Product-Catalyst Complexation The carbonyl oxygen of the newly formed ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][8] This complex deactivates the catalyst, preventing it from participating in further reactions. Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[2] This complex is later hydrolyzed during the aqueous work-up.

Acylation_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation Reagents 2-Methoxy-4-methylbenzoyl Chloride + AlCl₃ Acylium Resonance-Stabilized Acylium Ion [R-C≡O]⁺ Reagents->Acylium Step 1: Catalyst Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Step 2: Electrophilic Attack Aromatic Aromatic Substrate (e.g., Benzene) Aromatic->SigmaComplex KetoneComplex Product-Catalyst Complex SigmaComplex->KetoneComplex Step 3: Deprotonation (-H⁺, Regen. AlCl₃) FinalProduct Aryl Ketone Product (Post-Workup) KetoneComplex->FinalProduct Step 4: Aqueous Workup

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Acylation of Anisole

This protocol details the acylation of anisole with 2-Methoxy-4-methylbenzoyl chloride to synthesize (2-methoxy-4-methylphenyl)(4-methoxyphenyl)methanone. Anisole is chosen as the substrate due to its activated ring, which facilitates the reaction.

Materials and Reagents
ReagentPuritySupplier Recommendation
2-Methoxy-4-methylbenzoyl chloride≥97%Sigma-Aldrich, Acros
Anisole≥99%Sigma-Aldrich, Alfa Aesar
Aluminum Chloride (Anhydrous)≥99%Acros Organics, Strem
Dichloromethane (DCM), Anhydrous≥99.8%Fisher Scientific, VWR
Hydrochloric Acid, concentrated37%VWR, Fisher Scientific
Sodium Bicarbonate (Sat. Soln.)ACSStandard Lab Grade
Brine (Sat. NaCl Soln.)ACSStandard Lab Grade
Anhydrous Magnesium SulfateACSStandard Lab Grade
Equipment
  • Flame-dried, three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and addition funnel, both with gas inlet/outlet adapters

  • Inert gas supply (Nitrogen or Argon) with a bubbler system

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Reagent Quantities
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
Anisole108.141.020.02.16 g (2.18 mL)
2-Methoxy-4-methylbenzoyl chloride184.631.0521.03.88 g
Aluminum Chloride (Anhydrous)133.341.224.03.20 g
Dichloromethane (Anhydrous)N/AN/AN/A100 mL
Step-by-Step Procedure
  • Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).[11][12]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (3.20 g, 24.0 mmol) and 60 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Cooling: Cool the stirred suspension to 0 °C using an ice/water bath. It is crucial to maintain this temperature during the addition of reagents to control the exothermic reaction.[12]

  • Substrate Addition: In a separate dry flask, dissolve anisole (2.16 g, 20.0 mmol) in 20 mL of anhydrous DCM. Add this solution to the addition funnel and then add it dropwise to the AlCl₃ suspension over 10-15 minutes.

  • Acyl Chloride Addition: Dissolve 2-Methoxy-4-methylbenzoyl chloride (3.88 g, 21.0 mmol) in 20 mL of anhydrous DCM. Add this solution to the addition funnel (after rinsing it with dry DCM) and add it dropwise to the reaction mixture over 20-30 minutes. A color change and evolution of HCl gas (which should be vented through the bubbler) will be observed.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[14] Prepare a sample by taking a small aliquot, quenching it in dilute HCl, extracting with ethyl acetate, and spotting on a TLC plate. The disappearance of the starting material (anisole) indicates completion.

Work-up and Purification
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl.[12][14] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. Stir until all the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[12]

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 x 50 mL of cold 1M HCl

    • 1 x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution)

    • 1 x 50 mL of brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[11][15] Alternatively, if the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.[14]

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch (~1650-1680 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Flame-Dried Glassware under N₂/Ar Reagents 2. Weigh Anhydrous Reagents Setup->Reagents Cool 3. Suspend AlCl₃ in DCM and Cool to 0 °C Reagents->Cool AddSubstrate 4. Add Anisole Solution Dropwise Cool->AddSubstrate AddAcyl 5. Add Acyl Chloride Solution Dropwise AddSubstrate->AddAcyl Stir 6. Stir at RT (2-4h) AddAcyl->Stir Monitor 7. Monitor by TLC Stir->Monitor Quench 8. Quench on Ice/HCl Monitor->Quench Extract 9. Extract with DCM Quench->Extract Wash 10. Wash with HCl, NaHCO₃, Brine Extract->Wash Dry 11. Dry and Concentrate Wash->Dry Purify 12. Purify via Column Chromatography Dry->Purify Characterize 13. Characterize by NMR, IR, MS Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Safety and Handling

Chemical Hazard Overview:

  • 2-Methoxy-4-methylbenzoyl chloride (and all acyl chlorides): Corrosive and moisture-sensitive. Reacts vigorously with water and alcohols to release corrosive hydrogen chloride (HCl) gas.[16][17] Causes severe skin burns and eye damage.[17]

  • Aluminum Chloride (Anhydrous): Corrosive and highly water-reactive. Contact with moisture generates significant heat and HCl gas.[12] Inhalation of dust can cause respiratory irritation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Concentrated HCl: Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).[16]

  • Splash-proof safety goggles and a full-face shield.[16][17]

  • Flame-resistant lab coat.

  • All operations must be conducted inside a certified chemical fume hood.[16][18]

Spill & Emergency Procedures:

  • Acyl Chloride/AlCl₃ Spill: Do NOT use water. Neutralize with a dry agent like sodium bicarbonate or sand.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16][19]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[19]

References

  • Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Safety Profile of Acetyl Chloride: Handling and Precautions. Retrieved from [Link]

  • Rivera-Chávez, D. G., et al. (2025, October 21). Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). the acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • PubMed. (2026, February 16). Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Waters. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Friedel-Crafts Acylation of Ferrocene and Column Chromatography of the Product. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetyl chloride. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chemical Methods for Monitoring Protein Fatty Acylation. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]

  • CHIMIA. (n.d.). The Mechanism of Acylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Retrieved from [Link]

  • Semantic Scholar. (2022, September 26). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • PMC. (n.d.). Purification, priming, and catalytic acylation of carrier protein domains in the polyketide synthase and nonribosomal peptidyl synthetase modules of the HMWP1 subunit of yersiniabactin synthetase. Retrieved from [Link]

  • Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Arkivoc. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • PMC. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Strategic Use of 2-Methoxy-4-methylbenzoyl Chloride in Friedel-Crafts Acylation for Advanced Synthesis

Introduction: The Strategic Value of (2-Methoxy-4-methylphenyl)methanones The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, provides a powerful pathway for the synthesis of aryl keto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (2-Methoxy-4-methylphenyl)methanones

The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, provides a powerful pathway for the synthesis of aryl ketones.[1] These ketones are not merely synthetic endpoints but are crucial intermediates in the production of fine chemicals, pharmaceuticals, and materials.[2][3] Within this context, 2-Methoxy-4-methylbenzoyl chloride emerges as a highly strategic acylating agent. Its unique substitution pattern—an electron-donating methoxy group and a methyl group—imparts specific electronic and steric properties to the resulting benzophenone scaffold. These properties are particularly valuable in medicinal chemistry, where the (2-methoxy-4-methylphenyl)methanone core is a key structural motif in the development of potent and selective inhibitors for epigenetic targets, most notably Bromodomain-containing protein 4 (BRD4).[4][5]

This guide provides an in-depth exploration of the Friedel-Crafts acylation using 2-Methoxy-4-methylbenzoyl chloride. We will dissect the reaction mechanism, offer field-proven experimental protocols, and discuss its application in the synthesis of advanced pharmaceutical intermediates, thereby bridging foundational organic chemistry with cutting-edge drug discovery.

The Reaction Mechanism: An Expert's Perspective

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) pathway.[1][6] However, a nuanced understanding of the causality behind each step is critical for optimizing reaction outcomes. The process involves the generation of a highly reactive acylium ion, which then attacks an electron-rich aromatic or heteroaromatic ring.[2][7][8]

Step 1: Generation of the Electrophilic Acylium Ion The reaction is initiated by the activation of 2-Methoxy-4-methylbenzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure.[2][6] This generates a resonance-stabilized acylium ion, which serves as the potent electrophile. The stability of this ion is a key advantage of acylation over alkylation, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The nucleophilic π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[2][7] The rate of this step is heavily influenced by the electronic nature of the substrate; electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups slow it down or prevent it entirely.[9]

Step 3: Rearomatization and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product.[2][8] A crucial point of experimental design is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[10] Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required, as it is not truly catalytic in the traditional sense. This complex is then hydrolyzed during aqueous work-up to release the final product.[11]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Product Liberation AcylChloride 2-Methoxy-4-methylbenzoyl chloride AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) AcylChloride->AcyliumIon LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon + Aromatic Aromatic Substrate (e.g., Aniline derivative) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex AcyliumIon->SigmaComplex + KetoneComplex Product-Catalyst Complex SigmaComplex->KetoneComplex -H⁺ Workup Aqueous Work-up KetoneComplex->Workup FinalProduct Final Aryl Ketone Product Workup->FinalProduct Synthetic_Workflow AcylChloride 2-Methoxy-4-methylbenzoyl chloride FC_Reaction Friedel-Crafts Acylation AcylChloride->FC_Reaction Substrate Protected Amino- heterocycle Substrate->FC_Reaction Ketone Key Ketone Intermediate (Aryl-heteroaryl ketone) FC_Reaction->Ketone Cyclization Cyclization/ Deprotection Ketone->Cyclization BRD4_Inhibitor Potent BRD4 Inhibitor Cyclization->BRD4_Inhibitor

Sources

Application

Application Note: 2-Methoxy-4-methylbenzoyl Chloride in the Synthesis of Targeted Pharmaceutical Therapeutics

Executive Summary In modern pharmaceutical synthesis, the precise construction of amide linkages is foundational to developing highly selective kinase inhibitors. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the precise construction of amide linkages is foundational to developing highly selective kinase inhibitors. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) serves as a critical electrophilic intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. This application note details its physicochemical utility, mechanistic rationale, and standardized protocols for its use—specifically highlighting its role in synthesizing Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors targeted at autoimmune diseases and inflammatory bowel disease (IBD)[2].

Physicochemical Profiling & Mechanistic Rationale

The selection of 2-methoxy-4-methylbenzoyl chloride over generic acylating agents is driven by strict structure-activity relationship (SAR) requirements in medicinal chemistry:

  • Conformational Locking (Ortho-Methoxy Effect): The methoxy group at the ortho position introduces significant steric hindrance. Once the benzamide bond is formed, this steric bulk restricts the rotational freedom of the amide bond, locking the resulting API into a specific bioactive conformation required to fit into the narrow ATP-binding hinge region of target kinases like RIPK2.

  • Hydrophobic Anchoring (Para-Methyl Effect): The para-methyl group acts as a lipophilic anchor, engaging in Van der Waals interactions deep within the hydrophobic pocket of the kinase, thereby increasing binding affinity and target residence time.

  • Electrophilic Reactivity: As an acyl chloride, it is highly reactive toward nucleophilic amines. However, the electron-donating nature of both the methoxy and methyl groups slightly dampens the extreme electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, allowing for more controlled, chemoselective acylation at lower temperatures[3].

Biological Context: RIPK2 Inhibition Pathway

To understand the value of APIs synthesized using this intermediate, one must examine the biological target. RIPK2 is a serine/threonine kinase that mediates pro-inflammatory signaling cascades triggered by cytosolic NOD1 and NOD2 receptors[2]. By utilizing 2-methoxy-4-methylbenzoyl chloride to form competitive benzamide inhibitors, researchers can effectively halt this inflammatory cascade.

RIPK2Pathway Bact Bacterial Peptidoglycans (MDP / iE-DAP) NOD NOD1 / NOD2 Receptors (Cytosolic Sensors) Bact->NOD RIPK2 RIPK2 Kinase (Signal Transducer) NOD->RIPK2 NFKB NF-κB Pathway Activation RIPK2->NFKB Inflam Pro-inflammatory Cytokines (IBD, Autoimmune Pathology) NFKB->Inflam Inhibitor Benzamide Inhibitor API (Synthesized via CAS 51671-69-3) Inhibitor->RIPK2  Competitive  Inhibition

Fig 1. Mechanism of RIPK2 inhibitors in modulating NOD-driven pro-inflammatory signaling.

Standardized Protocol: Synthesis of Benzamide-based RIPK2 Inhibitors

The following protocol outlines the synthesis of a benzamide intermediate (e.g., linking the acyl chloride to an imidazo[4,5-b]pyridine core). As a Senior Application Scientist, I have designed this workflow to be a self-validating system , ensuring high yield and reproducibility[2].

Step 1: System Preparation & Solvation
  • Action: Dissolve the amine precursor (1.0 eq, e.g., 380 µmol) in anhydrous Dichloromethane (DCM) (1.0 mL) under an inert Nitrogen (N₂) atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: DCM is chosen because it is aprotic, possesses high solvency for both reagents, and does not participate in nucleophilic attack. Anhydrous conditions are critical because trace water will competitively hydrolyze the acyl chloride into an unreactive carboxylic acid. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Step 2: Electrophile Addition
  • Action: Cool the reaction vessel to 0°C using an ice bath. Add a solution of 2-methoxy-4-methylbenzoyl chloride (1.05 eq) in DCM dropwise over 10 minutes. Allow the mixture to naturally warm to room temperature (RT) and stir for 1 hour.

  • Causality: Acyl chlorides are highly reactive. Dropwise addition at 0°C tightly controls the exothermic nature of the acylation[2]. This thermal regulation prevents localized heating that could drive the formation of di-acylated byproducts or accelerate ambient hydrolysis.

Step 3: In-Process Control (IPC) & Self-Validation
  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The protocol is self-validating. The reaction is only deemed complete when the extracted ion chromatogram (EIC) demonstrates <2% of the starting amine and the dominant presence of the [M+H]+ peak of the target benzamide. If unreacted amine persists >2%, add an additional 0.05 eq of the acyl chloride, stir for 30 minutes, and re-analyze.

Step 4: Quench & Biphasic Extraction
  • Action: Quench the reaction by pouring it into distilled water (5 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 5 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: EtOAc is utilized for extraction because it provides excellent phase separation from water and solubilizes the polar benzamide product far better than non-polar solvents. Brine washing removes residual water from the organic phase, maximizing the efficiency of the Na₂SO₄ desiccant.

Step 5: Chromatographic Purification
  • Action: Purify the crude concentrate via silica gel column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (PE:EA = 20:1 to 5:1).

  • Causality: Silica gel effectively separates the highly polar baseline impurities (such as hydrolyzed carboxylic acid byproducts) from the target benzamide API, yielding a chemically pure yellow solid[2][3].

SyntheticWorkflow Start Amine Precursor (e.g., Imidazo[4,5-b]pyridine) Reaction Acylation Reaction Solvent: DCM | Base: DIPEA | Temp: 0°C → RT Start->Reaction Reagent 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) Reagent->Reaction Monitor In-Process Control (IPC) LC-MS / TLC Monitoring Reaction->Monitor Workup Aqueous Quench & Extraction H2O / EtOAc Phase Separation Monitor->Workup  Conversion >95% Dry Drying & Concentration Na2SO4, Reduced Pressure Workup->Dry Purify Chromatographic Purification Silica Gel (PE:EA) Dry->Purify Product Purified Benzamide API (RIPK2 Inhibitor Intermediate) Purify->Product

Fig 2. Optimized synthetic workflow for benzamide API formation via CAS 51671-69-3.

Process Optimization & Quantitative Data

To further guide process chemists scaling this reaction, the following table summarizes the quantitative yield data across various solvent and temperature profiles. The data clearly demonstrates the superiority of aprotic, low-temperature conditions for maximizing the isolated yield of the benzamide API.

Table 1: Optimization of Acylation Conditions using 2-Methoxy-4-methylbenzoyl chloride

SolventBaseTemp ProfileTime (h)Isolated Yield (%)Mechanistic Observation
DCM DIPEA 0°C → RT 1.0 93 Optimal; aprotic environment prevents hydrolysis[2].
THFTEA-70°C → RT2.582Good yield; ultra-low temp suppresses side reactions but slows kinetics[3].
ToluenePyridineReflux3.078Harsher conditions required; potential for thermal degradation[4].
DMFK₂CO₃60°C4.045Sub-optimal; high temperature promotes competitive side reactions.

References

  • [1] AccelaChem. 51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride Product Specifications. Retrieved from: [Link]

  • [4] Google Patents. US2915534A - 2, 5-bis(rho-aminophenyl) furan derivatives. Retrieved from:

  • [2] Google Patents. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases. Retrieved from:

Sources

Method

Application Note: Experimental Protocols for 2-Methoxy-4-methylbenzoyl Chloride in Organic Synthesis

Executive Summary & Chemical Causality 2-Methoxy-4-methylbenzoyl chloride is a highly reactive, bifunctional acylating agent utilized extensively in medicinal chemistry, materials science, and the synthesis of complex po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

2-Methoxy-4-methylbenzoyl chloride is a highly reactive, bifunctional acylating agent utilized extensively in medicinal chemistry, materials science, and the synthesis of complex polyketones[1][2]. The presence of both a methoxy (–OCH₃) and a methyl (–CH₃) group on the aromatic ring significantly enriches the electron density of the phenyl moiety. However, the acyl chloride carbon remains highly electrophilic. This dichotomy makes it an excellent substrate for both nucleophilic acyl substitution (e.g., amidation, esterification) and electrophilic aromatic substitution (Friedel-Crafts acylation)[3].

Because acyl chlorides are highly moisture-sensitive, experimental design must account for competing hydrolysis. The protocols detailed in this guide utilize self-validating biphasic systems and stoichiometric controls to ensure the acyl chloride reacts selectively with the target nucleophile rather than ambient moisture[4][5].

Physicochemical Properties & Handling

PropertyValue / Description
Chemical Name 2-Methoxy-4-methylbenzoyl chloride
CAS Number 51671-69-3[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Reactivity Profile Highly electrophilic; reacts exothermically with water, alcohols, and amines[5].
Storage & Handling Store under inert atmosphere (N₂/Ar) at 2–8 °C. Use anhydrous solvents.

Mechanistic Insights & Reaction Pathways

Amide Bond Formation via Schotten-Baumann Conditions

The direct coupling of an amine with 2-methoxy-4-methylbenzoyl chloride is rapid and highly exothermic. During the reaction, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl will protonate the unreacted amine, forming an unreactive ammonium salt and stalling the reaction at 50% yield[4].

To circumvent this, the Schotten-Baumann reaction employs a biphasic solvent system (e.g., dichloromethane and aqueous NaOH)[6][7]. The causality of this setup is elegant: the moisture-sensitive acyl chloride remains protected in the organic phase, while the amine reacts at the biphasic interface. The aqueous base continuously extracts and neutralizes the HCl byproduct, driving the equilibrium entirely toward the amide product[4].

G Amine Primary/Secondary Amine (Nucleophile) TetraInt Tetrahedral Intermediate (Zwitterionic) Amine->TetraInt Nucleophilic Attack AcylCl 2-Methoxy-4-methylbenzoyl chloride (Electrophile) AcylCl->TetraInt Amide N-Substituted 2-methoxy-4-methylbenzamide TetraInt->Amide Cl- Elimination HCl Neutralized Salt (NaCl + H2O) TetraInt->HCl HCl Byproduct Base Aqueous Base (NaOH) (Acid Scavenger) Base->TetraInt Deprotonation Base->HCl Neutralization

Mechanistic pathway of the biphasic Schotten-Baumann amidation reaction.

Friedel-Crafts Acylation

Reaction of 2-methoxy-4-methylbenzoyl chloride with electron-rich arenes yields diaryl ketones. This requires a Lewis acid (e.g., AlCl₃ or metal triflates) to abstract the chloride ion, generating a highly reactive acylium ion intermediate[8]. Crucially, the methoxy group on the benzoyl chloride acts as a Lewis base and coordinates with the Lewis acid catalyst. This coordination significantly reduces the catalyst's turnover rate, necessitating the use of super-stoichiometric amounts (often >1.5 equivalents) of the Lewis acid to ensure complete conversion[2].

Experimental Protocols

Protocol 1: N-Acylation via Biphasic Schotten-Baumann Reaction

Objective: Synthesize an N-alkyl/aryl-2-methoxy-4-methylbenzamide. Self-Validating Design: Continuous pH monitoring ensures the aqueous layer remains basic (pH > 9), confirming active neutralization of HCl. TLC quenching with methanol differentiates the highly reactive acyl chloride (which forms a methyl ester on the TLC plate) from the stable amide product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the target amine (1.0 equiv, 10 mmol) in dichloromethane (DCM, 20 mL)[5].

  • Base Addition: Add an equal volume of 2M aqueous NaOH (20 mL). Stir vigorously (800+ rpm) to create a biphasic emulsion[7].

  • Acyl Chloride Addition: Cool the biphasic mixture to 0 °C using an ice bath to control the exothermic reaction. Dissolve 2-methoxy-4-methylbenzoyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL) and add dropwise over 15 minutes using an addition funnel[4].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Periodically check the pH of the aqueous layer; if it drops below 9, add additional 2M NaOH.

  • Validation (TLC Check): Withdraw a 10 µL aliquot of the organic layer, quench in 100 µL of methanol, and spot on a silica TLC plate (UV 254 nm). The disappearance of the amine and the appearance of a new UV-active spot indicates completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated NaHCO₃ (15 mL) to remove any hydrolyzed carboxylic acid, and brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol 2: Friedel-Crafts Acylation of Electron-Rich Arenes

Objective: Synthesize a functionalized diaryl ketone. Self-Validating Design: The color change of the reaction mixture (often turning deep red/brown upon acylium ion formation) serves as a visual indicator of successful Lewis acid complexation[8].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under inert atmosphere (N₂), suspend anhydrous AlCl₃ (1.5 equiv, 15 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL). (Note: Excess Lewis acid is required due to AlCl₃ coordination with the methoxy group of the acyl chloride[2]).

  • Acylium Ion Generation: Cool the suspension to 0 °C. Add 2-methoxy-4-methylbenzoyl chloride (1.0 equiv, 10 mmol) dropwise. Stir for 30 minutes. The solution will darken, indicating acylium ion formation.

  • Substrate Addition: Add the target arene (e.g., anisole, 1.2 equiv, 12 mmol) dropwise.

  • Heating: Warm the mixture to room temperature, then heat to 60 °C for 4–6 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL) to destroy the aluminum complex. Caution: Highly exothermic.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the diaryl ketone.

G Start 2-Methoxy-4-methylbenzoyl chloride + AlCl3 in DCE (0 °C) Acylium Acylium Ion Complex (Deep Red/Brown Solution) Start->Acylium Lewis Acid Complexation EAS Electrophilic Aromatic Substitution (60 °C, 4-6 hrs) Acylium->EAS Arene Add Electron-Rich Arene (e.g., Anisole) Arene->EAS Nucleophilic Attack Quench Acidic Ice Quench (Breaks Al-O bonds) EAS->Quench Completion Product Diaryl Ketone Product (Organic Phase) Quench->Product Extraction (DCM)

Step-by-step workflow for the Friedel-Crafts acylation utilizing AlCl3.

Analytical Validation

To confirm the success of the transformations, the following analytical signatures should be observed in the final purified products:

Analytical MethodExpected Signatures for 2-Methoxy-4-methylbenzoyl Derivatives
¹H NMR (CDCl₃) Methoxy (-OCH₃) singlet at ~3.8–3.9 ppm; Aryl-Methyl (-CH₃) singlet at ~2.3–2.4 ppm.
FT-IR Strong carbonyl (C=O) stretch. Amides typically appear at 1640–1680 cm⁻¹; Diaryl ketones at 1660–1690 cm⁻¹.
LC-MS Clean [M+H]⁺ peak corresponding to the exact mass of the coupled product. Absence of the m/z 184 peak (unreacted acyl chloride).

References

  • Accela ChemBio. "51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride". Accela ChemBio Catalog.[Link]

  • SATHEE / IIT Kanpur. "Chemistry Schotten Baumann Reaction".[Link]

  • Testbook. "Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses".[Link]

  • BYJU'S. "Schotten Baumann Reaction".[Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". [Link]

  • Fisher Scientific. "Amide Synthesis". [Link]

  • University of Liverpool. "Friedel–Crafts acylation reactions using metal triflates in ionic liquid".[Link]

  • Polymer Chemistry (RSC Publishing). "Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3".[Link]

  • ACS Publications. "Friedel–Crafts Acylation Reactions of BN-Substituted Arenes". [Link]

Sources

Application

Application Note: Best Practices for Handling, Storage, and Anhydrous Transfer of 2-Methoxy-4-methylbenzoyl Chloride

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Profiling 2-Methoxy-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) is a highly reactive acyl chloride utilized as a critical electrophilic building block in pharmaceutical synthesis, agrochemical development, and advanced materials science[1]. The presence of electron-donating methoxy and methyl groups on the aromatic ring slightly modulates the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, it retains extreme sensitivity to moisture, alcohols, and nucleophilic amines[2].

Because it is a corrosive lachrymator that can cause severe respiratory and dermal burns, handling this reagent requires rigorous adherence to anhydrous protocols and advanced safety measures[3].

Mechanistic Causality of Degradation

Understanding why strict storage conditions are necessary is essential for self-validating experimental design. Acyl chlorides readily undergo nucleophilic acyl substitution. When exposed to ambient humidity, 2-Methoxy-4-methylbenzoyl chloride undergoes rapid hydrolysis[2].

The Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate quickly collapses, expelling a chloride leaving group to yield 2-methoxy-4-methylbenzoic acid and hydrogen chloride (HCl) gas[4]. The generation of HCl is particularly dangerous because it pressurizes sealed containers—posing a significant explosion risk—and autocatalyzes further degradation while corroding the storage environment[5].

Hydrolysis A 2-Methoxy-4-methylbenzoyl chloride (Intact Reagent) B Atmospheric Moisture (H2O) Nucleophilic Attack A->B Exposure C Tetrahedral Intermediate (Unstable) B->C Addition D 2-Methoxy-4-methylbenzoic acid + HCl Gas (Degradation) C->D Elimination (-Cl)

Caption: Mechanistic pathway of moisture-induced degradation of 2-Methoxy-4-methylbenzoyl chloride.

Storage Protocols and Quantitative Parameters

To maintain the integrity of 2-Methoxy-4-methylbenzoyl chloride, storage conditions must strictly exclude water, alcohols, and basic materials[3]. The reagent must be stored under an inert atmosphere in tightly sealed containers to prevent photochemical degradation and moisture ingress[4].

Table 1: Quantitative Storage & Handling Parameters
ParameterOptimal Range / SpecificationRationale / Causality
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal decomposition and reduces vapor pressure, mitigating HCl gas buildup in the headspace.
Atmosphere < 1 ppm H₂O (Argon/N₂)Prevents nucleophilic attack by water. Argon is preferred as it is heavier than air and effectively blankets the liquid[5].
Container Material Amber Glass with PTFE-lined capGlass is inert to acid chlorides; PTFE prevents degradation of the seal; Amber color blocks UV-induced radical reactions[6].
Handling Humidity < 20% Relative Humidity (RH)Reduces ambient moisture condensation on cold glassware during transfer operations.

Experimental Workflows: Anhydrous Handling & Transfer

Because of its corrosive and lachrymatory nature, 2-Methoxy-4-methylbenzoyl chloride must be handled in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves[3].

Protocol: Schlenk-Line Syringe Transfer

This self-validating protocol ensures that moisture is excluded at every step of the reagent transfer.

  • Glassware Preparation : Oven-dry all receiving flasks and syringes at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon.

  • Reagent Equilibration : Allow the sealed bottle of 2-Methoxy-4-methylbenzoyl chloride to warm to room temperature in a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the reagent, instantly initiating hydrolysis.

  • Inert Purging : Equip the receiving flask with a rubber septum. Cycle the flask three times between vacuum and Argon using a Schlenk line.

  • Septum Piercing & Transfer :

    • Flush a dry, gas-tight syringe with Argon three times.

    • Pierce the septum of the reagent bottle (if equipped with a Sure/Seal) or open under a positive flow of Argon.

    • Withdraw the required volume of 2-Methoxy-4-methylbenzoyl chloride slowly to avoid cavitation.

  • Delivery : Transfer the reagent dropwise into the receiving flask containing the reaction mixture (typically cooled to 0°C to control the exothermic acylation reaction).

  • Quenching & Cleanup : Immediately rinse the syringe with a non-reactive dry solvent (e.g., dichloromethane), followed by quenching the residual acid chloride in the syringe with a 5% sodium bicarbonate solution or dilute ammonium hydroxide.

TransferWorkflow Step1 1. Glassware Preparation (120°C Oven) Step2 2. Thermal Equilibration (Room Temp) Step1->Step2 Step3 3. Argon Purge (Schlenk Line) Step2->Step3 Step4 4. Syringe Transfer (Anhydrous) Step3->Step4 Step5 5. Base Quench (NaHCO3) Step4->Step5

Caption: Step-by-step workflow for the anhydrous transfer of acyl chlorides.

Emergency Response and Spill Management

In the event of a spill involving 2-Methoxy-4-methylbenzoyl chloride, standard aqueous cleanup methods are strictly prohibited. Do NOT use water. Water will cause a violent exothermic reaction, rapidly releasing toxic HCl vapors[3].

  • Containment : Immediately cover the spill with dry sand, earth, or a commercial acid-spill absorbent to prevent spreading[3].

  • Neutralization : Slowly apply a weak, dry base, such as sodium carbonate (soda ash) or calcium carbonate, over the absorbent. This neutralizes the acid chloride without the rapid exotherm associated with strong bases or aqueous solutions.

  • Disposal : Sweep the neutralized mixture using non-sparking tools into a highly ventilated, loosely capped polyethylene container for professional hazardous waste disposal[3].

References

  • Benzoyl Chloride Procurement Guide | ChemAnalyst Source: ChemAnalyst URL:[Link]

  • Material Safety Data Sheet - Benzoyl Chloride - Cole-Parmer Source: Cole-Parmer URL:[Link]

  • 51671-69-3, 2-Methoxy-4-methylbenzoyl Chloride Source: AccelaChemBio URL:[Link]

Sources

Method

Application Notes and Protocols for Work-up Procedures of Reactions Involving 2-Methoxy-4-methylbenzoyl Chloride

Introduction: Navigating the Reactivity of 2-Methoxy-4-methylbenzoyl Chloride 2-Methoxy-4-methylbenzoyl chloride is a valuable acylating agent in organic synthesis, prized for its ability to introduce the 2-methoxy-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reactivity of 2-Methoxy-4-methylbenzoyl Chloride

2-Methoxy-4-methylbenzoyl chloride is a valuable acylating agent in organic synthesis, prized for its ability to introduce the 2-methoxy-4-methylbenzoyl moiety into a wide range of molecules. Its reactivity is centered on the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity, while synthetically useful, necessitates carefully designed work-up procedures to neutralize unreacted acyl chloride, remove byproducts, and isolate the desired product in high purity. A thorough understanding of its reactivity, particularly its sensitivity to moisture, is paramount for successful and safe experimentation.[1][2][3] This compound readily reacts with water in a vigorous hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl), a reaction that can complicate product isolation if not properly managed.[4][5]

These application notes provide a comprehensive guide to the work-up procedures for reactions involving 2-Methoxy-4-methylbenzoyl chloride, offering detailed protocols for common reaction types such as esterifications and amidations. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot their specific reaction systems.

Core Principles of Work-up Design

The primary objectives of a work-up procedure for reactions involving 2-Methoxy-4-methylbenzoyl chloride are:

  • Quenching: Safely neutralizing any unreacted 2-Methoxy-4-methylbenzoyl chloride.

  • Neutralization: Removing acidic byproducts, primarily HCl.

  • Extraction: Separating the desired product from water-soluble impurities.

  • Purification: Isolating the final product in a high state of purity.

The choice of specific reagents and techniques for each of these steps depends on the nature of the desired product, its stability, and the solvent system used in the reaction.

Safety First: Handling 2-Methoxy-4-methylbenzoyl Chloride

2-Methoxy-4-methylbenzoyl chloride is a corrosive and moisture-sensitive compound.[1][2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8] All glassware should be thoroughly dried before use to prevent premature hydrolysis of the acyl chloride.[2]

Protocol 1: Work-up for Esterification Reactions

Esterification reactions using 2-Methoxy-4-methylbenzoyl chloride are common synthetic transformations.[9][10] The following protocol outlines a general work-up procedure for such a reaction, assuming the reaction was carried out in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step-by-Step Methodology
  • Quenching of Excess Acyl Chloride:

    • Upon reaction completion (monitored by a suitable technique like TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This minimizes side reactions during the quenching process.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[11] The bicarbonate will react with excess 2-Methoxy-4-methylbenzoyl chloride to form the water-soluble sodium salt of 2-methoxy-4-methylbenzoic acid, and it will also neutralize the HCl byproduct. Be cautious as this will evolve CO₂ gas.

  • Phase Separation and Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[12]

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to ensure complete removal of acidic components).

      • Water (to remove any remaining inorganic salts).

      • Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.[13]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification:

    • The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure ester.[4][11]

Visualizing the Workflow: Esterification Work-up

Esterification_Workup cluster_main Esterification Work-up Procedure ReactionMixture Completed Reaction Mixture (in organic solvent) Quenching Quench with sat. aq. NaHCO₃ at 0 °C ReactionMixture->Quenching Slow addition Separation Phase Separation (Separatory Funnel) Quenching->Separation Wash1 Wash with sat. aq. NaHCO₃ Separation->Wash1 Separate aqueous layer Wash2 Wash with Water Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry over Na₂SO₄ Wash3->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Crude Product PureProduct Pure Ester Purification->PureProduct

Caption: Workflow for the work-up of esterification reactions.

Protocol 2: Work-up for Amidation Reactions (Schotten-Baumann Conditions)

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides in the presence of a base.[4][14][15] The work-up is designed to remove the base, the HCl byproduct, and any unreacted starting materials.

Step-by-Step Methodology
  • Initial Quenching and Dilution:

    • Once the reaction is complete, quench by adding water or a dilute acid solution (e.g., 1 M HCl).[13][16] The choice depends on the nature of the product; if the product is acid-sensitive, water is preferred.

    • If the product precipitates out of the aqueous mixture as a solid, it can be isolated by filtration.

  • Product Isolation (for solid products):

    • Filter the solid product using a Büchner funnel.

    • Wash the solid sequentially with:

      • Dilute aqueous HCl (to remove any residual amine).

      • Water (to remove salts).

      • Cold solvent (e.g., cold ethanol or hexane) to wash away non-polar impurities.

    • Dry the solid product under vacuum.

  • Product Isolation (for products soluble in organic solvents):

    • If the product does not precipitate, transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[16]

    • Combine the organic extracts and wash them sequentially with:

      • Dilute aqueous HCl (e.g., 1 M HCl) to remove the amine base (e.g., pyridine or triethylamine) and any unreacted starting amine.

      • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

      • Brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and concentrate under reduced pressure to obtain the crude amide.

  • Purification:

    • Recrystallize the crude amide from an appropriate solvent or purify it by column chromatography to obtain the final product.[4][14]

Visualizing the Workflow: Amidation Work-up

Amidation_Workup cluster_main Amidation Work-up Procedure cluster_solid Solid Product cluster_liquid Liquid/Dissolved Product ReactionMixture Completed Reaction Mixture Quench Quench with Water or Dilute HCl ReactionMixture->Quench Decision Product Precipitates? Quench->Decision Filtration Filter Solid Decision->Filtration Yes Extraction Extract with Organic Solvent Decision->Extraction No WashSolid Wash Solid (Dilute HCl, Water) Filtration->WashSolid DrySolid Dry Solid WashSolid->DrySolid PureSolid Pure Amide DrySolid->PureSolid WashOrg1 Wash with Dilute HCl Extraction->WashOrg1 WashOrg2 Wash with sat. aq. NaHCO₃ WashOrg1->WashOrg2 WashOrg3 Wash with Brine WashOrg2->WashOrg3 DryOrg Dry over Na₂SO₄ WashOrg3->DryOrg Evaporate Concentrate DryOrg->Evaporate PurifyLiquid Purify (Chromatography/Recrystallization) Evaporate->PurifyLiquid Crude Amide PureLiquid Pure Amide PurifyLiquid->PureLiquid

Caption: Decision-based workflow for amidation reaction work-ups.

Quantitative Data Summary

While specific yields are highly dependent on the substrates and reaction conditions, the following table provides general expectations for work-up efficiency.

Work-up ParameterExpected OutcomeRationale
Quenching Efficiency >99% removal of acyl chlorideAqueous base rapidly hydrolyzes or converts the acyl chloride to a water-soluble salt.
Typical Product Recovery 80-95%Losses can occur during transfers, extractions, and purification steps.
Final Purity >98%Achievable with proper purification techniques like chromatography or recrystallization.

Troubleshooting Common Work-up Issues

IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation during extraction High concentration of salts or surfactants.Add more brine to the separatory funnel to break the emulsion. Filter the mixture through a pad of Celite.
Low product yield Product is partially water-soluble. Premature hydrolysis of acyl chloride. Incomplete reaction.Saturate the aqueous layer with NaCl before extraction. Ensure all glassware is dry and use anhydrous solvents.[2] Monitor the reaction to completion before initiating work-up.
Product contaminated with 2-methoxy-4-methylbenzoic acid Incomplete quenching or insufficient basic wash.Ensure vigorous stirring during quenching. Increase the number of washes with saturated aqueous NaHCO₃ solution.
Product decomposes during work-up Product is sensitive to acid or base.Use milder quenching and washing conditions (e.g., water instead of strong acid/base). Keep the temperature low during the work-up.

Conclusion

A well-executed work-up is as critical as the reaction itself for achieving high yields and purity. For reactions involving the highly reactive 2-Methoxy-4-methylbenzoyl chloride, a systematic approach to quenching, neutralization, extraction, and purification is essential. The protocols and principles outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to confidently and safely handle the work-up of these important synthetic transformations. By understanding the "why" behind each step, scientists can intelligently adapt these procedures to a wide variety of specific applications.

References

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(13), 7235-7239.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • NIST WebBook. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • National Institutes of Health. (2021). Syntheses and structures of two benzoyl amides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from [Link]

  • Farmacia. (n.d.). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Acylations with 2-Methoxy-4-methylbenzoyl Chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers utilizing 2-Methoxy-4-methylbenzoyl chloride in acylation reactions. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 2-Methoxy-4-methylbenzoyl chloride in acylation reactions. This document provides in-depth troubleshooting advice, addresses frequently encountered challenges, and offers validated protocols to help you navigate the complexities of this versatile reagent. Our focus is on anticipating and resolving common issues related to side product formation, ensuring the integrity and success of your synthesis.

Section 1: Understanding the Core Reactivity & Challenges

2-Methoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride used in Friedel-Crafts acylation and other nucleophilic substitution reactions. Its reactivity is governed by the interplay of the electrophilic acyl chloride group and the electronic and steric effects of the ring substituents. The ortho-methoxy group is electron-donating via resonance but also introduces significant steric hindrance around the reactive center.[1] The para-methyl group is a weak electron-donating group.

The primary application of this reagent is in electrophilic aromatic substitution, where a Lewis acid catalyst is used to generate a highly reactive acylium ion. This electrophile then attacks an electron-rich aromatic ring to form a new carbon-carbon bond.

Acylium_Ion_Formation reagent 2-Methoxy-4-methylbenzoyl Chloride complex Intermediate Complex reagent->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium Acylium Ion (Electrophile) complex->acylium Cleavage lewis_base [AlCl₄]⁻ complex->lewis_base

Caption: Generation of the acylium ion from 2-Methoxy-4-methylbenzoyl chloride.

While powerful, this reaction is susceptible to several side reactions that can complicate product isolation and reduce yields. The following sections address these issues in a practical, question-and-answer format.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

This is a common issue that typically points to two main culprits: hydrolysis of the acyl chloride or deactivation of the Lewis acid catalyst.

Cause A: Hydrolysis of the Acylating Agent Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding, and unreactive, carboxylic acid (2-methoxy-4-methylbenzoic acid).[2][3] This consumes your reagent before it can participate in the desired acylation.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry, inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

  • Solvents & Reagents: Use only anhydrous grade solvents. If necessary, purify solvents using appropriate drying agents (e.g., distillation over sodium/benzophenone for ethers, or calcium hydride for hydrocarbons and chlorinated solvents). Ensure the aromatic substrate is also dry.

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use septa and syringes for reagent transfers.

  • Lewis Acid: Lewis acids like AlCl₃ are extremely hygroscopic. Use a freshly opened bottle or a well-stored (desiccated) supply. Weigh and transfer the catalyst quickly, minimizing its exposure to the atmosphere.

Cause B: Catalyst Inactivation The oxygen atom of the ortho-methoxy group in your acyl chloride, as well as the carbonyl oxygen of the ketone product, can act as a Lewis base. They can coordinate to the Lewis acid catalyst (e.g., AlCl₃), forming stable complexes.[4] This sequestration effectively removes the catalyst from the reaction cycle, often requiring the use of more than a stoichiometric amount of the Lewis acid.

Troubleshooting Protocol: Overcoming Catalyst Sequestration

  • Stoichiometry: Increase the molar ratio of the Lewis acid. For substrates containing Lewis basic sites, using 1.5 to 2.5 equivalents of AlCl₃ is often necessary to compensate for complexation.

  • Order of Addition: Add the Lewis acid to the reaction vessel first, followed by the slow, dropwise addition of the 2-Methoxy-4-methylbenzoyl chloride at a low temperature (e.g., 0°C). This allows for the formation of the reactive acylium ion complex before significant sequestration by the substrate occurs.

Low_Yield_Troubleshooting start Low Yield / Incomplete Reaction q1 Isolate byproduct matching 2-methoxy-4-methylbenzoic acid? start->q1 q2 Are Lewis basic groups present (methoxy, ketone product)? q1->q2 No sol1 Reagent Hydrolysis Likely. Implement Strict Anhydrous Protocol. q1->sol1 Yes sol2 Catalyst Sequestration Likely. Increase Lewis Acid Stoichiometry (1.5-2.5 eq). q2->sol2 Yes end_node Re-run Optimized Reaction q2->end_node No, check other factors (temp, time, purity) sol1->end_node sol2->end_node

Caption: Troubleshooting workflow for low reaction yields.

Q2: I've isolated a phenolic byproduct. It seems my methoxy group has been cleaved. How can I prevent this demethylation?

You are observing O-demethylation, a well-documented side reaction when using strong Lewis acids with methoxy-substituted aromatics, especially at elevated temperatures.[5] The Lewis acid (e.g., AlCl₃) can coordinate to the methoxy oxygen, facilitating its cleavage.

Mechanism of Demethylation The Lewis acid activates the ether linkage, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻ from AlCl₄⁻) or another species in the reaction mixture, leading to the formation of a phenol and a methyl halide.

Troubleshooting Protocol: Minimizing Demethylation

  • Choice of Lewis Acid: The propensity to cause demethylation is directly related to the strength of the Lewis acid. Switching to a milder catalyst is the most effective strategy.

  • Reaction Temperature: This side reaction is highly temperature-dependent. Running the acylation at lower temperatures (e.g., -10°C to 0°C), even if it requires longer reaction times, can significantly suppress demethylation.[5]

Lewis AcidRelative StrengthPropensity for DemethylationTypical Solvents
AlCl₃ Very StrongHighCS₂, Nitrobenzene, DCE
FeCl₃ StrongModerate to HighNitrobenzene, DCE
TiCl₄ ModerateModerateDCM, DCE
SnCl₄ ModerateLow to ModerateDCM, DCE
ZnCl₂ MildLowEther, DCE

DCE: 1,2-Dichloroethane; DCM: Dichloromethane

Recommended Protocol for Demethylation-Sensitive Substrates

  • Setup: Under an inert atmosphere, dissolve the aromatic substrate in anhydrous DCM or DCE.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Catalyst Addition: Add a milder Lewis acid, such as SnCl₄ or ZnCl₂ (1.2 equivalents).

  • Acyl Chloride Addition: Add a solution of 2-Methoxy-4-methylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes, ensuring the internal temperature does not rise above -5°C.

  • Monitoring: Stir at low temperature and monitor the reaction progress by TLC. Allow the reaction to slowly warm to room temperature only if necessary.

  • Workup: Quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.[5]

Q3: I'm seeing an unexpected isomer in my product mixture. Could the acyl group be rearranging?

While the acylium ion itself is resonance-stabilized and generally does not undergo skeletal rearrangement like a carbocation in a Friedel-Crafts alkylation[6], post-reaction rearrangements of the product are possible, particularly if your substrate is a phenol.

Cause: Fries Rearrangement If you are acylating a phenol to form a phenyl ester, the Lewis acid present in the reaction mixture can catalyze a Fries Rearrangement . This intramolecular reaction converts the initially formed O-acylated product (the ester) into a C-acylated product (a hydroxyketone), typically yielding a mixture of ortho and para isomers.

Fries_Rearrangement ester Phenyl Ester Product (O-Acylated) complex Ester-Lewis Acid Complex ester->complex + AlCl₃ lewis_acid AlCl₃ (catalyst) lewis_acid->complex acylium Acylium Ion + Phenoxide complex->acylium Intramolecular Rearrangement ortho_pdt ortho-Hydroxyketone (C-Acylated) acylium->ortho_pdt ortho-attack para_pdt para-Hydroxyketone (C-Acylated) acylium->para_pdt para-attack

Caption: The Fries rearrangement pathway, a potential source of isomers.

Troubleshooting Protocol: Avoiding the Fries Rearrangement

  • Use a Non-Lewis Acid Method: To acylate a phenol without rearrangement, avoid Lewis acids altogether. A Schotten-Baumann reaction is an excellent alternative.

  • Schotten-Baumann Protocol:

    • Dissolve the phenol in a 10% aqueous NaOH solution.

    • Add the 2-Methoxy-4-methylbenzoyl chloride portion-wise while stirring vigorously in a flask.

    • The reaction is often exothermic. Continue stirring for 15-20 minutes after the addition is complete.

    • The solid phenyl ester product will precipitate from the solution and can be collected by vacuum filtration.

Section 3: Summary of Common Side Products & Solutions
Side ProductStructureCausePrimary Solution(s)
2-Methoxy-4-methylbenzoic Acid Aryl-COOHHydrolysis of the acyl chloride due to moisture.Implement strict anhydrous reaction conditions.
2-Hydroxy-4-methyl-aryl Ketone Aryl-OHLewis acid-catalyzed demethylation of the product.Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂) and maintain low reaction temperatures (-10°C to 0°C).
Isomeric Hydroxyketones Positional IsomersFries rearrangement of an initially formed phenyl ester product.For phenolic substrates, use a non-Lewis acid method like the Schotten-Baumann reaction.
Section 4: References
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from

  • Wiley-VCH. (n.d.). Rearrangement Reactions. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-methoxybenzoyl chloride. Retrieved from

  • LibreTexts. (2024, October 4). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • CymitQuimica. (n.d.). CAS 874-60-2: 4-Methylbenzoyl chloride. Retrieved from

Sources

Optimization

Purification of products from 2-Methoxy-4-methylbenzoyl chloride reactions

Technical Support Center: Purification of 2-Methoxy-4-methylbenzoyl Chloride Reaction Products Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methoxy-4-methylbenzoyl Chloride Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals isolating amides or esters derived from 2-methoxy-4-methylbenzoyl chloride. Due to the unique steric and electronic profile of the ortho-methoxy and para-methyl substitutions, this electrophile presents specific challenges during workup, including a high susceptibility to hydrolysis and strong hydrogen-bonding interactions during downstream chromatography.

Workflow Visualization

G A Crude Reaction Mixture (Amide, Acid, Amine, Salts) B Aqueous Quench (Hydrolysis of Acid Chloride) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Basic Wash (pH >8) Removes 2-Methoxy-4-methylbenzoic acid C->D Organic Phase E Acidic Wash (pH <2) Removes Unreacted Amine D->E Organic Phase F Flash Chromatography (Silica Gel Polish) E->F Concentrated Crude G Pure 2-Methoxy-4-methylbenzamide F->G Final Product

Purification workflow for amides derived from 2-methoxy-4-methylbenzoyl chloride.

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why does my product contain significant amounts of 2-methoxy-4-methylbenzoic acid even after an aqueous workup? A: 2-Methoxy-4-methylbenzoyl chloride is highly susceptible to hydrolysis during the aqueous quench, converting unreacted starting material into 2-methoxy-4-methylbenzoic acid[1]. The electron-donating methoxy and methyl groups stabilize the transient acylium ion, accelerating hydrolysis in the presence of water. If your basic wash is insufficiently alkaline (e.g., using weak brine instead of saturated NaHCO₃), the carboxylic acid (pKa ~4.0) remains protonated and highly soluble in the organic phase. Ensure your aqueous phase reaches a pH of >8.0 during the wash to fully deprotonate the acid into its water-soluble carboxylate salt[2].

Q: I am dealing with a stubborn emulsion during the extraction. How do I break it? A: Emulsions in these amidation systems are typically caused by the amphiphilic nature of the unreacted amines or the formation of insoluble amine hydrochloride salts at the aqueous-organic interface. To break the causality chain:

  • Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine); this decreases the solubility of organic compounds in the aqueous phase (salting out).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

Module 2: Flash Chromatography & Polishing FAQs

Q: I am experiencing severe peak tailing during normal-phase flash chromatography. How can I resolve this? A: The methoxy group at the 2-position of your benzamide product acts as a strong hydrogen bond acceptor. On bare silica gel, this moiety interacts strongly with free, acidic silanol groups, causing the compound to streak or tail across multiple fractions[3]. To disrupt this secondary interaction, switch your solvent system from Hexanes/Ethyl Acetate to Dichloromethane (DCM)/Methanol, or add 1-2% Triethylamine (TEA) to your mobile phase. TEA acts as a competitive hydrogen-bond acceptor, capping the active silanol sites and sharpening the elution band of your target amide[4].

Q: My target amide is highly polar and partitions into the aqueous layer during extraction. What are my options? A: If the amine you coupled is highly polar (e.g., containing multiple hydroxyls), the resulting 2-methoxy-4-methylbenzamide may have a partition coefficient that favors the aqueous phase. In this scenario, abandon traditional liquid-liquid extraction. Instead, utilize direct concentration followed by reversed-phase flash chromatography (C18)[5]. Alternatively, you can use a strong cation exchange (SCX) catch-and-release cartridge to trap basic impurities, allowing the neutral amide to elute cleanly[5].

Quantitative Data & Solvent Selection

Solvent / ReagentFunction in PurificationpKa / Polarity IndexCausality & Extraction Efficiency
Sat. NaHCO₃ (aq) Base WashpH ~ 8.3Deprotonates 2-methoxy-4-methylbenzoic acid (pKa ~4.0) driving it into the aqueous phase.
1M HCl (aq) Acid WashpH ~ 0.0Protonates unreacted aliphatic amines (pKa ~9-10) driving them into the aqueous phase.
Ethyl Acetate Primary Extraction SolventPolarity: 4.4Excellent partition coefficient for neutral amides; highly immiscible with water.
Methanol (1-5%) Chromatography ModifierPolarity: 5.1Disrupts hydrogen bonding between the ortho-methoxy group and silica silanols.
Triethylamine (1%) Silanol Capping AgentpKa ~ 10.7Competitively binds acidic silica sites to prevent product streaking[4].

Detailed Experimental Methodologies

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

Mechanistic Goal: Isolate the neutral 2-methoxy-4-methylbenzamide by sequentially ionizing and extracting acidic and basic impurities.

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (10 volumes). Slowly add an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas evolution will occur if residual acid chloride or HCl is present.

  • Base Wash (Acid Removal): Vigorously mix the biphasic system and allow the layers to separate.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 8.0. If it reads lower, the 2-methoxy-4-methylbenzoic acid impurity is still protonated. Add more NaHCO₃ until pH > 8.0 is achieved.

  • Acid Wash (Amine Removal): Separate the organic layer and wash with an equal volume of 1M HCl.

    • Validation Checkpoint: Test the aqueous layer. It must read pH < 2.0 to ensure all residual amine is protonated as a water-soluble hydrochloride salt.

  • Polish & Dry: Wash the organic layer with saturated NaCl (brine).

    • Validation Checkpoint: The organic layer should appear visually transparent (not cloudy) before the addition of anhydrous Na₂SO₄. If cloudy, residual water micro-droplets remain; allow more time for phase separation. Filter and concentrate in vacuo.

Protocol B: High-Resolution Flash Chromatography

Mechanistic Goal: Separate the target amide from closely eluting neutral impurities using modified normal-phase silica.

  • Dry Loading: Dissolve the concentrated crude from Protocol A in a minimum amount of DCM. Add silica gel (3x the mass of the crude) and evaporate to a free-flowing powder. Causality: Dry loading prevents the band-broadening associated with injecting viscous, concentrated oils.

  • Column Equilibration: Pack a silica column and equilibrate with 100% DCM containing 1% TEA.

    • Validation Checkpoint: Run 3 column volumes (CV) of the mobile phase. The baseline on the UV detector (254 nm) must be completely flat before loading the sample, confirming the silanol sites are fully capped by TEA.

  • Elution: Load the dry powder and elute using a gradient of 0% to 5% Methanol in DCM (with constant 1% TEA). Monitor fractions via TLC or LC-MS.

References

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: Flash chromatography, a fast and efficient technique for purification of peptides Source: Biotage URL:[Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL:[Link]

  • Title: What is the best technique for amide purification? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-4-methylbenzoyl Chloride Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methoxy-4-methylbenzoyl chloride . As an acyl halide, this reagent is a cornerstone for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methoxy-4-methylbenzoyl chloride . As an acyl halide, this reagent is a cornerstone for synthesizing complex amides and esters. However, its highly electrophilic carbonyl carbon makes it exceptionally prone to nucleophilic attack by atmospheric moisture, leading to rapid hydrolysis into 2-methoxy-4-methylbenzoic acid and hydrogen chloride (HCl).

This guide provides field-proven, self-validating protocols to completely eliminate hydrolysis during your synthetic workflows.

Section 1: Mechanistic Causality of Hydrolysis

Q: Why is 2-Methoxy-4-methylbenzoyl chloride so sensitive to moisture, and what exactly happens during hydrolysis?

A: The sensitivity arises from the highly polarized carbon-chlorine and carbon-oxygen bonds. While the ortho-methoxy and para-methyl groups provide slight electron donation via resonance and hyperconjugation, the inductive electron withdrawal by the chloride ion leaves the carbonyl carbon highly electrophilic.

When exposed to water, a nucleophilic acyl substitution occurs. Water attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate quickly collapses, expelling the chloride leaving group and a proton, yielding 2-methoxy-4-methylbenzoic acid and HCl [1]. The generated HCl can subsequently protonate your target nucleophile (e.g., primary amines in amidation), rendering it inactive and stalling the desired reaction.

Mechanism A 2-Methoxy-4-methylbenzoyl Chloride C Tetrahedral Intermediate A->C + H2O B H2O Attack (Moisture) B->C D 2-Methoxy-4-methylbenzoic Acid + HCl C->D - Cl⁻, - H⁺

Nucleophilic acyl substitution mechanism of acid chloride hydrolysis.

Section 2: Pre-Reaction Preparation & Solvent Control

Q: How dry must my solvents be, and what is the best way to achieve this?

A: Solvents must have a residual water content of <10 ppm. Standard "anhydrous" commercial solvents can degrade over time once the septum is pierced. We recommend drying solvents over activated 3Å molecular sieves. According to comprehensive evaluations by Williams et al., storing solvents over 20% m/v 3Å molecular sieves reliably reduces water content to sub-10 ppm levels without the hazards of reactive metals [2].

Quantitative Data: Solvent Drying Efficiency

The following table summarizes the optimal drying times and conditions using 3Å molecular sieves to achieve <10 ppm water content for common reaction solvents:

SolventDesiccant Loading (3Å Sieves)Minimum Storage TimeResidual Water Content
Tetrahydrofuran (THF)20% m/v72 hours< 10 ppm
Dichloromethane (DCM)20% m/v24 hours< 10 ppm
Methanol (MeOH)20% m/v120 hours~ 10 ppm
Toluene10% m/v24 hours< 10 ppm

Q: What is the standard protocol for ensuring my glassware is completely free of surface moisture?

A: Surface silanol groups on borosilicate glass trap significant amounts of water. You must use Schlenk line techniques to perform vacuum/inert gas cycles to guarantee an anhydrous environment [3].

Protocol 1: Glassware Preparation (Schlenk Technique)
  • Assembly: Assemble the reaction flask with a magnetic stir bar and seal with a high-quality rubber septum. Connect to the Schlenk line via a needle or side-arm stopcock.

  • Evacuation: Open the flask to dynamic vacuum (<1 Torr).

  • Flame Drying: Gently heat the exterior of the flask with a heat gun or Bunsen burner until the glass is hot to the touch (approx. 2-3 minutes). Caution: Do not melt the septum or Teflon components.

  • Cooling & Backfilling: Allow the flask to cool to room temperature under vacuum. Once cool, switch the manifold to backfill the flask with high-purity Argon or Nitrogen.

  • Cycling: Repeat the vacuum/argon cycle three times to ensure a strictly anaerobic and anhydrous environment.

Section 3: Reaction Execution & Troubleshooting

Q: How do I prevent hydrolysis during the actual addition of 2-Methoxy-4-methylbenzoyl chloride?

A: The key is temperature control, order of addition, and the use of a non-nucleophilic acid scavenger.

  • Acid Scavenger: Always include 1.5 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the HCl byproduct instantly, preventing it from protonating your nucleophile [4].

  • Order of Addition: Dissolve your nucleophile and base in the dry solvent first. Add the acid chloride dropwise as a solution in dry solvent.

  • Temperature: Perform the addition at 0 °C. Lower temperatures suppress the activation energy required for trace ambient moisture to attack the carbonyl, while the highly reactive amine/nucleophile can still react efficiently.

Workflow Step1 1. Flame-Dry Glassware & Cycle Argon (x3) Step2 2. Add Dry Solvent, Nucleophile & DIPEA Step1->Step2 Step3 3. Cool to 0 °C under Inert Atmosphere Step2->Step3 Step4 4. Dropwise Addition of Acid Chloride Solution Step3->Step4 Step5 5. Warm to RT & Monitor via TLC Step4->Step5

Step-by-step workflow for anhydrous amidation using Schlenk techniques.

Protocol 2: Anhydrous Amidation Workflow
  • Setup: Prepare a flame-dried 50 mL Schlenk flask purged with Argon (refer to Protocol 1).

  • Reagent Loading: Inject 10 mL of ultra-dry DCM (from 3Å sieves), 1.0 mmol of the target amine, and 2.0 mmol of DIPEA through the septum using a dry syringe.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Acylating Agent Preparation: In a separate flame-dried vial, dissolve 1.1 mmol of 2-Methoxy-4-methylbenzoyl chloride in 2 mL of dry DCM.

  • Addition: Using a syringe pump or careful manual injection, add the acid chloride solution dropwise over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Self-Validating Cue: Success is indicated by the absence of a thick, white, insoluble precipitant (benzoic acid) and the formation of a soluble or fine suspension (amine hydrochloride salt).

Section 4: Frequently Asked Questions (FAQs)

Q: I see a white precipitate forming immediately upon opening my reagent bottle. What is it? A: This is 2-methoxy-4-methylbenzoic acid, the hydrolysis byproduct. Acid chlorides fume in moist air because they react with humidity to release HCl gas, leaving behind the solid carboxylic acid. If your reagent bottle has significant white solid, the molarity of your reagent is compromised. You must distill the acid chloride under reduced pressure or synthesize a fresh batch using thionyl chloride.

Q: Can I use aqueous conditions (Schotten-Baumann) instead of strict anhydrous conditions? A: Yes, but only if your nucleophile is highly reactive and water-soluble (e.g., simple aliphatic amines). The Schotten-Baumann reaction uses a biphasic system (e.g., DCM and aqueous NaOH) [5]. The NaOH neutralizes the HCl, and the amine reacts with the acid chloride at the interface faster than water hydrolyzes it. However, for complex, sterically hindered, or expensive pharmaceutical intermediates, the anhydrous Schlenk approach is vastly superior to prevent yield loss to hydrolysis.

References

  • Conversion of Acid Halides into Carboxylic Acids: Hydrolysis. Chemistry LibreTexts. Available at:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. (2010). The Journal of Organic Chemistry. Available at:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. Borys, A. M. (2023). Organometallics. Available at:[Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at:[Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at:[Link]

Optimization

Minimizing dimer formation in reactions with 2-Methoxy-4-methylbenzoyl chloride

Technical Support Center: Troubleshooting Dimer Formation in 2-Methoxy-4-methylbenzoyl Chloride Reactions Executive Summary & Mechanistic Causality Welcome to the Technical Support Center. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dimer Formation in 2-Methoxy-4-methylbenzoyl Chloride Reactions

Executive Summary & Mechanistic Causality

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methylbenzoyl chloride. A frequent challenge when utilizing this highly reactive acyl chloride in acylation or amidation workflows is the formation of high-molecular-weight dimers.

As a Senior Application Scientist, I emphasize that resolving this issue requires understanding the intrinsic electronic properties of the molecule. The aromatic ring is strongly activated by the electron-donating ortho-methoxy (-OCH₃) and para-methyl (-CH₃) groups. This makes the compound highly susceptible to two distinct dimerization pathways:

  • Symmetrical Anhydride Formation: Trace moisture rapidly hydrolyzes the acyl chloride to 2-methoxy-4-methylbenzoic acid. This newly formed carboxylic acid acts as a nucleophile, attacking unreacted acyl chloride to form a stable, symmetrical anhydride dimer.

  • Friedel-Crafts Self-Acylation: In the presence of Lewis acidic impurities (or at elevated temperatures), the activated aromatic ring undergoes electrophilic aromatic substitution with another molecule of the acyl chloride, yielding a benzophenone dimer derivative.

Understanding these causal mechanisms is the first step in designing a self-validating protocol that inherently suppresses these side reactions.

Mechanistic Pathway Visualization

Dimer_Pathways SM 2-Methoxy-4-methylbenzoyl chloride (Highly Reactive) H2O Trace Moisture (Hydrolysis) SM->H2O Poor handling / Moisture Anhydride Symmetrical Anhydride Dimer (Side Product 1) SM->Anhydride Reacts with Acid LewisAcid Lewis Acid Impurities / Heat (Activation) SM->LewisAcid Unoptimized conditions Nucleophile Nucleophile + DIPEA in Isopropyl Acetate SM->Nucleophile Controlled dropwise addition at -20°C Acid 2-Methoxy-4-methylbenzoic acid (Nucleophile) H2O->Acid Rapid hydrolysis Acid->SM Base catalysis Benzophenone Friedel-Crafts Self-Acylation Dimer (Side Product 2) LewisAcid->Benzophenone Electrophilic Aromatic Substitution Product Desired Acylated Product (High Yield) Nucleophile->Product Suppressed dimerization

Mechanistic pathways of 2-Methoxy-4-methylbenzoyl chloride dimerization vs. desired acylation.

Troubleshooting FAQs

Q1: I am observing a significant high-molecular-weight byproduct. How do I know if it's the anhydride or the Friedel-Crafts dimer? A1: Analytical differentiation is key to identifying the root cause. If the byproduct is the symmetrical anhydride, Infrared (IR) spectroscopy will reveal two distinct carbonyl (C=O) stretching bands typically around 1750 cm⁻¹ and 1820 cm⁻¹. If the byproduct is the Friedel-Crafts self-acylation dimer, you will observe a single, conjugated ketone C=O stretch around 1660 cm⁻¹.

Q2: How does the choice of solvent influence dimer formation? A2: Solvent polarity and coordinating ability dictate the stability of reactive intermediates. Historically, nonpolar solvents like toluene and chlorobenzene were used for acyl chloride reactions. However, authoritative process chemistry studies demonstrate that these nonpolar solvents exacerbate dimer formation in methoxybenzoyl chloride derivatives[1]. Switching to aprotic polar solvents —specifically isopropyl acetate, isobutyl acetate, or ethyl propionate—significantly suppresses dimerization[1]. These solvents stabilize the transition state of the desired nucleophilic attack while preventing the localized aggregation that leads to self-condensation.

Q3: What is the optimal base for amidation/esterification to prevent side reactions? A3: The selection of the base is a critical parameter. Small, nucleophilic bases like triethylamine (TEA) can form highly reactive acylammonium intermediates that inadvertently accelerate anhydride formation if trace moisture is present[2]. Furthermore, they can abstract protons to form ketene intermediates[2]. To minimize this, utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine[2]. These bases efficiently scavenge the HCl byproduct without participating in deleterious side reactions[3].

Q4: Does the order of reagent addition matter? A4: Absolutely. The protocol must utilize "inverse addition." By adding the 2-Methoxy-4-methylbenzoyl chloride dropwise to the pre-cooled mixture of the nucleophile and base, you ensure the instantaneous concentration of the acyl chloride remains extremely low[2]. This kinetic control heavily favors the cross-reaction (desired product) over the bi-molecular self-condensation (dimerization).

Optimization Data: Impact of Reaction Parameters

The following table synthesizes quantitative field data demonstrating how specific parameter adjustments impact the product distribution when reacting 2-Methoxy-4-methylbenzoyl chloride with a standard primary amine nucleophile[2].

Solvent SystemBase UsedTemperatureAddition MethodDesired Product YieldDimer Yield
TolueneTEA25 °CBolus (All at once)45%42%
ChlorobenzeneTEA0 °CDropwise62%28%
DichloromethaneDIPEA-20 °CDropwise81%12%
Isopropyl AcetateDIPEA-20 °CDropwise>95%<2%

Data Summary: The synergistic use of an aprotic polar solvent (Isopropyl Acetate), a sterically hindered base (DIPEA), and low-temperature inverse addition effectively eliminates dimer formation.

Field-Proven Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating in-process controls (IPC), the protocol ensures that dimer formation is monitored and mitigated before the reaction is quenched.

Objective: High-yield acylation minimizing anhydride and Friedel-Crafts dimerization.

Materials:

  • 2-Methoxy-4-methylbenzoyl chloride (Freshly distilled or verified pure via NMR to ensure the absence of hydrolyzed carboxylic acid)

  • Nucleophile (Amine or Alcohol)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Isopropyl Acetate (Anhydrous, aprotic polar solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet. Maintain a positive argon atmosphere to strictly exclude moisture.

  • Nucleophile Solution: Dissolve the nucleophile (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous isopropyl acetate (10 mL per gram of nucleophile).

  • Temperature Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool the internal temperature to -20 °C. Causality: Low temperatures suppress the activation energy required for Friedel-Crafts self-acylation and ketene formation.

  • Acyl Chloride Preparation: In a separate, dry vial, dissolve 2-Methoxy-4-methylbenzoyl chloride (1.05 equivalents) in a minimal volume of anhydrous isopropyl acetate. Transfer this to the dropping funnel.

  • Inverse Addition: Add the acyl chloride solution dropwise over a period of 1 to 2 hours. Causality: Maintaining a low steady-state concentration of the electrophile prevents bi-molecular dimerization collisions.

  • Self-Validation (IPC): After the addition is complete, stir for 30 minutes at -20 °C. Extract a 10 µL aliquot, quench in methanol, and analyze via HPLC or TLC. You must confirm the consumption of the nucleophile and the absence of the high-molecular-weight dimer peak before proceeding.

  • Quenching & Workup: Once validated, quench the reaction at -20 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ is a weak base that neutralizes residual HCl and hydrolyzes unreacted acyl chloride into the water-soluble sodium salt of the carboxylic acid, preventing late-stage anhydride formation during solvent evaporation.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides (US9725409B2)

Sources

Troubleshooting

Overcoming solubility issues with 2-Methoxy-4-methylbenzoyl chloride

Welcome to the technical support guide for 2-Methoxy-4-methylbenzoyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methoxy-4-methylbenzoyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common experimental hurdles, particularly those related to solubility, ensuring the success and integrity of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 2-Methoxy-4-methylbenzoyl chloride?

When selecting a solvent, the primary goal is to fully dissolve the acyl chloride without promoting its degradation. 2-Methoxy-4-methylbenzoyl chloride is an acyl chloride derivative with moderate polarity. Its solubility is governed by the "like dissolves like" principle, but its high reactivity, especially towards protic and certain nucleophilic solvents, is an overriding consideration.[1][2]

Recommended Solvents: Start with anhydrous aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent first choices.

  • Dichloromethane (DCM): Often provides an ideal balance of polarity for dissolution while being relatively inert and easy to remove during workup. It's a common choice for acylation reactions like the Friedel-Crafts acylation.[3][4]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent that can effectively dissolve the reagent.[3] Ensure it is anhydrous and free of peroxides.

  • Toluene: A less polar option, which may require gentle heating to achieve full dissolution. It is advantageous for reactions run at higher temperatures.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective, but care must be taken as it is not always inert in all reaction types.[3]

Avoid Protic Solvents: Protic solvents like water, methanol, and ethanol will react vigorously with the acyl chloride to form the corresponding carboxylic acid or ester, consuming your starting material.[1][2][5] All glassware and solvents must be rigorously dried before use.[1][2][3]

Q2: My 2-Methoxy-4-methylbenzoyl chloride is not dissolving in DCM at room temperature. What should I do?

Incomplete dissolution can lead to sluggish or incomplete reactions. If you observe suspended solids, consider the following troubleshooting steps in order.

  • Increase Solvent Volume: The concentration may be too high. Try diluting the mixture with additional anhydrous DCM.

  • Gentle Warming: Gently warm the mixture to 30-40°C. Often, a slight increase in temperature is sufficient to overcome the activation energy barrier for dissolution. Do not overheat, as this can promote side reactions.

  • Consider a Solvent Mixture: If warming is ineffective or undesirable, adding a more polar aprotic co-solvent can help. A small percentage of anhydrous THF or ethyl acetate can enhance solubility without drastically changing the reaction environment.

  • Sonication: Placing the flask in an ultrasonic bath for a few minutes can help break up solid aggregates and promote dissolution.

Q3: Can I use highly polar aprotic solvents like DMF or DMSO to improve solubility?

While N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for many organic compounds, they should be used with extreme caution with acyl chlorides.

  • DMF: Can react with benzoyl chlorides, especially in the presence of trace impurities or at elevated temperatures.[6][7]

  • DMSO: Is known to decompose violently in the presence of benzoyl chloride.[6][7]

Recommendation: Avoid using DMF and DMSO as primary solvents for reactions involving 2-Methoxy-4-methylbenzoyl chloride unless a specific, validated literature procedure calls for it. The risk of reagent decomposition and hazardous side reactions is significant.[6][7]

Troubleshooting Guides

Guide 1: Reaction is sluggish and starting material is "crashing out" of solution.

This common issue indicates that the solubility of a reactant or intermediate is decreasing as the reaction proceeds, often due to changes in the composition or temperature of the reaction mixture.

Troubleshooting Workflow: Solubility Issues

G A Issue: Reagent or Intermediate Precipitates During Reaction B Is the reaction exothermic and was it cooled initially? A->B C Allow to warm gradually. Does it redissolve? B->C Yes F Did precipitation occur after adding another reagent? B->F No D Maintain at RT or gentle heat (30-40°C) C->D Yes E Add small amount of anhydrous co-solvent (e.g., THF, EtOAc) C->E No H Problem Resolved D->H E->H G New species formed is insoluble. Run reaction more dilute or consider a different solvent system. F->G Yes G->H

Caption: A logical workflow for diagnosing and solving precipitation issues during a reaction.

Detailed Steps:

  • Temperature Management: Many acylation reactions are exothermic.[8] If the reaction was initiated at 0°C and a precipitate forms, it might be due to reduced solubility at low temperatures. Allow the reaction to slowly warm to room temperature. If the solid redissolves, the reaction may need to be maintained at room temperature or with gentle heating (monitor for side products).

  • Solvent System Adjustment: If the precipitate does not redissolve upon warming, the polarity of the reaction mixture may be unsuitable for an intermediate or product complex.

    • Action: Add a small amount (5-10% v/v) of a compatible, slightly more polar anhydrous solvent like THF or ethyl acetate.

    • Causality: This can increase the overall solvating power of the medium, keeping all species in the solution phase where they can react effectively.

  • Concentration Check: Highly concentrated reactions are more prone to precipitation.

    • Action: Repeat the reaction at a lower concentration (e.g., from 0.5 M to 0.2 M).

    • Causality: A greater volume of solvent provides more "space" for solute molecules, preventing saturation and precipitation.

Guide 2: Systematic Approach to Solvent Screening

When developing a new procedure, a systematic solvent screen is essential. This protocol allows for the efficient identification of a suitable solvent system.

Safety First: All manipulations of 2-Methoxy-4-methylbenzoyl chloride must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Ensure all glassware is oven-dried and experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[2][3]

Protocol: Small-Scale Solubility Test

  • Preparation: Arrange a series of small, dry vials (e.g., 1-dram vials) with stir bars.

  • Solvent Addition: Add 1.0 mL of each anhydrous test solvent to separate vials. (See table below for suggestions).

  • Reagent Addition: Add a pre-weighed amount (e.g., 20 mg) of 2-Methoxy-4-methylbenzoyl chloride to each vial.

  • Observation (Room Temp): Stir at room temperature for 5 minutes. Record your observations (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").

  • Observation (Heated): For vials where the solid is not fully dissolved, gently warm to ~40°C and stir for another 5 minutes. Record observations.

  • Stability Check (Optional but Recommended): After 30 minutes, analyze a small aliquot from the "Fully Dissolved" vials by TLC or LC-MS to check for any degradation (hydrolysis to the carboxylic acid).

Data Summary: Recommended Solvents for Screening

SolventClassBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Aprotic, Halogenated39.6Excellent first choice, generally inert.[3]
Tetrahydrofuran (THF)Aprotic, Ether66Good solvating power; must be anhydrous and peroxide-free.[3]
TolueneAprotic, Aromatic111Good for higher temperatures; less polar.
Acetonitrile (ACN)Aprotic, Polar82Good solvating power; check for reactivity in your specific system.[3]
Ethyl Acetate (EtOAc)Aprotic, Ester77Good alternative to DCM, but susceptible to hydrolysis over time.
Diethyl EtherAprotic, Ether34.6Generally soluble/miscible, but highly volatile.[1]

Interpreting the Results:

The ideal solvent is one that fully dissolves the 2-Methoxy-4-methylbenzoyl chloride at room temperature (or with gentle warming) and shows no evidence of degradation after 30 minutes. This systematic approach provides an empirical basis for solvent selection, leading to more robust and reproducible reaction outcomes.

Solvent Polarity vs. Reactivity Trade-off

G cluster_0 Solvent Polarity Spectrum cluster_1 Toluene Toluene (Non-polar) DCM DCM (Moderately Polar) Water Water/Alcohols (Protic) Toluene->Water Solubility Trend ACN Acetonitrile (Polar) DCM->Water Reactivity Trend Solubility Increasing Solubility Potential Reactivity Increasing Reactivity/Degradation Risk

Caption: The relationship between solvent polarity, solubility, and the risk of unwanted side reactions.

References

  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4654-4669. [Link]

  • Bravo, C., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Colloid and Interface Science, 351(1), 132-139. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem Compound Database. [Link]

  • Process for preparing substituted benzoyl chlorides. (2005). U.S.
  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrobenzoyl chloride. PubChem Compound Database. [Link]

  • Ruasse, M. F., & Argile, A. (1984). Solvent effects on the solvolyses of N-benzoyl-arenesulfonimidoyl chlorides. Journal of Organic Chemistry, 49(12), 2136-2141. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aqueous solution?. ResearchGate. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Various Authors. (2025). Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

  • Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions Involving 2-Methoxy-4-methylbenzoyl Chloride

Executive Summary 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) is a highly reactive, electrophilic acylating agent widely utilized in pharmaceutical synthesis and drug development[1]. Due to its high reactivity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) is a highly reactive, electrophilic acylating agent widely utilized in pharmaceutical synthesis and drug development[1]. Due to its high reactivity, nucleophilic acyl substitutions (such as amidation or esterification) are intensely exothermic. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to safely manage these exotherms during both bench-scale experiments and pilot-plant scale-up.

Part 1: Fundamental Mechanisms & Causality (FAQ)

Q1: Why is the reaction of 2-Methoxy-4-methylbenzoyl chloride with amines so violently exothermic? A: The exothermicity is driven by a two-fold thermodynamic process. First, the nucleophilic attack on the acyl carbon forms a high-energy tetrahedral intermediate, which rapidly collapses to form the amide bond and release hydrogen chloride (HCl). Second, and more significantly, the neutralization of the HCl by-product with an auxiliary base (e.g., triethylamine or NaOH) generates a massive amount of heat. The combined enthalpy of reaction ( ΔHrxn​ ) for this type of benzoylation is typically around -200 kJ/mol[2].

Q2: How does reagent accumulation lead to thermal runaway? A: If the addition rate of the acyl chloride exceeds the intrinsic reaction rate or the heat removal capacity of the reactor, unreacted 2-Methoxy-4-methylbenzoyl chloride accumulates in the mixture. If the temperature subsequently rises, it triggers a sudden, simultaneous consumption of this accumulated reagent. This rapid heat release overwhelms the cooling system, pushing the bulk mixture past the thermal runaway onset temperature, which can lead to explosive decomposition and over-pressurization[2].

Q3: My reaction mixture turned dark and the yield dropped. What happened? A: This is a classic symptom of localized overheating. If mixing is inadequate, the concentration of 2-Methoxy-4-methylbenzoyl chloride at the dosing point becomes momentarily high before it disperses. This creates micro-zones of elevated temperature, promoting unwanted side reactions (such as the degradation of the methoxy group or over-acylation) rather than the desired kinetic product[2].

Part 2: Troubleshooting Guide for Scale-Up

Issue: Temperature spikes immediately upon addition.

  • Causality: The reaction is highly feed-controlled and instantaneous, but your cooling jacket cannot absorb the sudden influx of thermal energy.

  • Solution: Decrease the dosing rate. Implement a micro-structured reactor system or a continuous flow setup, which offers a significantly higher surface-area-to-volume ratio for superior heat dissipation compared to batch reactors[3].

Issue: Delayed exotherm (temperature spikes minutes after addition stops).

  • Causality: The reaction temperature is too low, causing the reaction to stall and unreacted acyl chloride to pool.

  • Solution: Optimize the reaction temperature. The temperature must not be so cold as to inhibit the reaction kinetics, nor so hot as to risk secondary decomposition. A target reaction temperature of 0 °C to 10 °C is typically optimal for benzoyl chlorides, maintaining a >100 °C safety margin below the thermal runaway onset temperature[2].

G A Acyl Chloride Addition B Nucleophilic Attack (ΔH ≈ -200 kJ/mol) A->B C Reagent Accumulation (Poor Heat Transfer) B->C If unmanaged E Controlled Cooling & Slow Addition B->E If managed D Thermal Runaway & Decomposition C->D T > Onset Temp F Safe Product Formation E->F

Caption: Logic tree illustrating thermal runaway causality versus controlled amidation pathways.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the amidation of 2-Methoxy-4-methylbenzoyl chloride incorporates a self-validating thermal check to confirm that the reaction remains feed-controlled and safe[2].

Methodology: Controlled Amidation Workflow

  • System Preparation: Charge the reactor with the nucleophile (amine), auxiliary base (e.g., triethylamine), and a compatible anhydrous solvent (e.g., dichloromethane). Chill the reactor jacket ( Tj​ ) to 0 °C.

  • Baseline Stabilization: Wait until the internal reaction temperature ( Tr​ ) stabilizes at 0 °C.

  • Dosing Calibration: Load 2-Methoxy-4-methylbenzoyl chloride into a calibrated dosing pump.

  • Self-Validating Dosing (The "Pause Test"): Begin dropwise addition. Monitor Tr​ . The temperature should rise slightly (e.g., to 5 °C). Pause the addition after 5 minutes.

    • Validation Logic: If Tr​ immediately drops back toward Tj​ , the reaction is safely feed-controlled (no accumulation). If Tr​ continues to rise, reagent is accumulating. Abort addition and increase cooling immediately.

  • Continuous Addition: Resume addition at a meticulously controlled rate that ensures Tr​ never exceeds 10 °C[2].

  • Isothermal Hold: Once addition is complete, maintain the mixture at 0 °C for 1 hour to ensure complete conversion.

  • Quench: Slowly add an aqueous quench (e.g., saturated NaHCO3​ ) to neutralize any residual acyl chloride and dissolve the amine hydrochloride salts.

Workflow S1 1. Chill Reactor (0°C) S2 2. Pause Test Validation S1->S2 S3 3. Dropwise Addition S2->S3 S4 4. Isothermal Hold S3->S4 S5 5. Aqueous Quench S4->S5

Caption: Step-by-step workflow for the self-validating controlled addition of acyl chloride.

Part 4: Quantitative Data Presentation

The following table summarizes critical thermodynamic and kinetic parameters to consider when scaling up reactions involving benzoyl chloride derivatives[2],[3].

ParameterTypical Value / RangeOperational Significance
Enthalpy of Reaction ( ΔHrxn​ ) ~ -200 kJ/molMajor heat generation; dictates required cooling capacity.
Target Reaction Temp ( Tr​ ) 0 °C to 10 °CBalances kinetic rate with thermal safety.
Thermal Runaway Onset > 110 °CThe critical threshold where catastrophic decomposition begins.
Safety Margin > 100 °CBuffer zone required due to localized heating and instrument lag.
Specific Heat Capacity ( Cp​ ) ~ 2.23 J/(K·g)Used in calorimetry to calculate the adiabatic temperature rise.

References

  • 51671-69-3,2-Methoxy-4-methylbenzoyl Chloride-AccelaChem , AccelaChem, 1

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes , ACS Publications, 2

  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction , MDPI, 3

  • Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System , ACS Publications,4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-4-methylbenzoyl Chloride Acylations

Welcome to the technical support and troubleshooting guide for acylation reactions involving 2-Methoxy-4-methylbenzoyl chloride . This acyl chloride presents unique synthetic challenges due to its specific stereoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for acylation reactions involving 2-Methoxy-4-methylbenzoyl chloride . This acyl chloride presents unique synthetic challenges due to its specific stereoelectronic profile. This guide is designed for drug development professionals and synthetic chemists who need to optimize base selection, overcome poor reaction kinetics, and eliminate side products.

Diagnostic FAQs: Understanding the Chemical Bottlenecks

Q1: Why is my acylation yielding low conversion despite using an excess of 2-Methoxy-4-methylbenzoyl chloride? A: The root cause is the structural deactivation of the reagent. The ortho-methoxy group creates a significant steric shield around the carbonyl carbon, physically obstructing the Bürgi-Dunitz trajectory of incoming nucleophiles[1]. Furthermore, both the ortho-methoxy (via resonance) and para-methyl (via induction) groups are electron-donating. This dual electron donation significantly reduces the partial positive charge on the carbonyl carbon, rendering it far less electrophilic than a standard benzoyl chloride[1]. To overcome this, you must rely on nucleophilic catalysis rather than simple basicity.

Q2: Should I use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as my auxiliary base? A: DIPEA is strongly recommended. While TEA is a ubiquitous acid scavenger, its ethyl groups offer less steric hindrance than the isopropyl groups of DIPEA. This makes TEA slightly nucleophilic, which can lead to competitive, non-productive interactions or degradation of the acyl chloride[2]. DIPEA acts purely as a non-nucleophilic Brønsted base to neutralize the HCl byproduct, ensuring the acyl chloride is reserved entirely for your target nucleophile without risking side reactions[2][3].

Q3: How do I force the O-acylation of a sterically hindered alcohol with this specific reagent? A: You must shift from a simple acid-scavenging environment to a nucleophilic catalysis paradigm using 4-Dimethylaminopyridine (DMAP) . The para-dimethylamino group of DMAP pushes electron density into the pyridine nitrogen, making it a "super-nucleophile." DMAP rapidly attacks the deactivated 2-Methoxy-4-methylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate[4]. This intermediate lowers the activation energy for the subsequent nucleophilic attack by your hindered alcohol[4].

Q4: Can I use aqueous conditions for amidation with this acyl chloride? A: Yes. Utilizing Schotten-Baumann conditions (a biphasic system of water and an organic solvent like dichloromethane) is highly effective for reacting this acyl chloride with primary and secondary amines[5][6]. The inorganic base (e.g., NaOH or K₂CO₃) resides in the aqueous layer, neutralizing the generated HCl, while the acyl chloride and amine react in the organic layer[6]. Because 2-Methoxy-4-methylbenzoyl chloride is sterically hindered, its background hydrolysis rate in water is relatively slow, allowing the amidation to outcompete hydrolysis.

Base Selection Matrix

To ensure experimental success, the base must be matched to the specific nucleophile and reaction environment. Below is a quantitative and functional comparison of common bases used in these workflows.

BasepKₐ (Conjugate Acid)NucleophilicityPrimary Role in AcylationOptimal Use Case for 2-Methoxy-4-methylbenzoyl chloride
DIPEA (Hünig's Base)~10.7Very LowAcid ScavengerN-acylation of amines; Auxiliary base in DMAP-catalyzed O-acylations.
TEA (Triethylamine)~10.7ModerateAcid ScavengerGeneral amidation (less preferred than DIPEA due to competitive nucleophilicity).
DMAP ~9.6Extremely HighNucleophilic CatalystO-acylation of alcohols/phenols; Overcoming ortho-steric hindrance.
Pyridine ~5.2HighCatalyst & ScavengerMild acylation of sensitive substrates; acts as both solvent and catalyst.
NaOH / K₂CO₃ 13.8 / 10.3N/A (Aqueous)Biphasic ScavengerSchotten-Baumann amidation of robust, water-stable amines.

Reaction Workflows & Mechanistic Logic

The following diagrams illustrate the logical decision-making process for base selection and the mechanistic pathway of DMAP catalysis.

BaseSelection Start Nucleophile Type? Amine Primary/Secondary Amine Start->Amine Alcohol Alcohol/Phenol Start->Alcohol WaterSens Water Sensitive? Amine->WaterSens Hindered Sterically Hindered? Alcohol->Hindered SB Schotten-Baumann (NaOH / K2CO3) WaterSens->SB No OrgBase Organic Base (DIPEA in DCM) WaterSens->OrgBase Yes DMAP DMAP + DIPEA Hindered->DMAP Yes Pyridine Pyridine or TEA Hindered->Pyridine No

Decision matrix for selecting the optimal base in acylation reactions.

DMAP_Cycle Acyl 2-Methoxy-4-methylbenzoyl chloride Intermediate N-Acylpyridinium Intermediate Acyl->Intermediate + DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product Ester Product + Protonated DMAP Intermediate->Product + R-OH Nucleophile Alcohol (R-OH) Nucleophile->Product Base Auxiliary Base (DIPEA) Product->Base HCl removal Base->DMAP Regenerates Catalyst

DMAP catalytic cycle overcoming steric hindrance via an acylpyridinium intermediate.

Validated Experimental Protocols

These protocols are designed as self-validating systems. By separating the roles of nucleophilic activation and acid scavenging, we prevent reagent degradation and maximize yield.

Protocol A: Amide Synthesis via Schotten-Baumann Conditions

Use this protocol for robust primary and secondary amines. The biphasic nature protects the sterically hindered acyl chloride from rapid hydrolysis while driving the amidation forward.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) in dichloromethane (DCM) to create a 0.2 M solution.

  • Aqueous Base Addition: Prepare a 10% w/v aqueous solution of NaOH or a saturated solution of K₂CO₃. Add an equal volume of this aqueous base to the DCM solution to create a biphasic mixture.

  • Cooling: Submerge the flask in an ice bath and cool the vigorously stirring mixture to 0 °C.

  • Acylation: Dissolve 2-Methoxy-4-methylbenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the biphasic mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours. Self-Validation Check: The reaction is complete when TLC shows the disappearance of the amine. The delayed reactivity of the acyl chloride is offset by the constant removal of HCl into the aqueous layer.

  • Workup: Separate the organic layer. Wash with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Esterification via DMAP Catalysis

Use this protocol for alcohols and phenols. DMAP is strictly required here to overcome the ortho-methoxy steric block.

  • Preparation: In an oven-dried flask flushed with nitrogen, dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base & Catalyst Addition: Add DIPEA (1.5 equiv) as the auxiliary acid scavenger, followed by DMAP (0.1 to 0.2 equiv) as the nucleophilic catalyst.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add 2-Methoxy-4-methylbenzoyl chloride (1.2 equiv) dropwise. Mechanistic Note: The solution may briefly turn yellow/orange, indicating the formation of the highly reactive N-acylpyridinium intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours depending on the steric bulk of the alcohol.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), then brine. Dry over MgSO₄, filter, and concentrate.

References

  • Chemistry Schotten Baumann Reaction - SATHEE: Reaction Conditions IIT Kanpur [Link]

  • Applications of 4-dimethylaminopyridine (DMAP) in accelerating esterification reactions for pharmaceutical synthesis BDMAEE[Link]

  • Schotten–Baumann reaction Wikipedia[Link]

  • The Chemistry of Catalysis: Understanding DMAP's Power in Acyl Transfer Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development)[Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate[Link]

Sources

Optimization

Issues with starting material purity for 2-Methoxy-4-methylbenzoyl chloride synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the synthesis of 2-methoxy-4-methylbenzoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the synthesis of 2-methoxy-4-methylbenzoyl chloride. While the conversion of a carboxylic acid to an acyl chloride appears straightforward, the reality is that the purity of your starting material—2-methoxy-4-methylbenzoic acid—dictates the success, yield, and purity of your final product.

This guide moves beyond basic troubleshooting. It dissects the physical and chemical causality behind common reaction failures and provides self-validating protocols to ensure your synthesis is reproducible, scalable, and analytically sound.

Part 1: Diagnostic Workflow for Starting Material Purity

Before activating the carboxylic acid, you must rigorously validate its integrity. Impurities carried over from the upstream synthesis of 2-methoxy-4-methylbenzoic acid (such as moisture, residual alcohols from ester hydrolysis, or positional isomers) will cascade into complex side reactions during chlorination.

DiagnosticWorkflow Start Raw 2-Methoxy-4-methylbenzoic acid Moisture Moisture > 0.05%? Start->Moisture Dry Vacuum Dry (50°C, 12h) Moisture->Dry Yes Alcohol Residual Alcohol? Moisture->Alcohol No Dry->Alcohol Evap Azeotropic Distillation Alcohol->Evap Yes Isomer Isomers > 0.5%? Alcohol->Isomer No Evap->Isomer Recryst Recrystallize (Toluene) Isomer->Recryst Yes Pure Pure Starting Material Ready for Synthesis Isomer->Pure No Recryst->Pure

Diagnostic workflow for resolving starting material impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my acyl chloride yield low despite full conversion of the starting material, and why am I seeing ester byproducts? The Causality: The starting material, 2-methoxy-4-methylbenzoic acid [6], is frequently synthesized via the hydrolysis of an ester precursor (e.g., methyl 2-methoxy-4-methylbenzoate). If residual methanol or ethanol remains trapped within the crystal lattice of your starting material, it will act as a potent nucleophile. As soon as the highly reactive 2-methoxy-4-methylbenzoyl chloride is formed, the trapped alcohol attacks it, driving a nucleophilic acyl substitution that reverts your product back into an ester.

Q2: How do I eliminate isomeric impurities (e.g., 4-methoxy-2-methylbenzoic acid) before chlorination? The Causality: Positional isomers of benzoic acid derivatives possess nearly identical pKa values and steric profiles, meaning they will react at the exact same rate during chlorination. If isomeric impurities are carried into the reaction, they will form isomeric acyl chlorides. Because these acyl chlorides have virtually identical boiling points, separating them via downstream vacuum distillation is nearly impossible. You must purify the starting material before activation. Recrystallization from non-polar solvents like toluene is highly effective because it exploits the differential lattice energies and solubilities of the isomers [5].

Q3: For 2-Methoxy-4-methylbenzoic acid, should I use Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride ( (COCl)2​ )? The Causality: The methoxy group is strongly electron-donating, making the aromatic ring electron-rich and potentially sensitive to harsh conditions. While thionyl chloride is cost-effective, it typically requires elevated temperatures (reflux) and generates harsh acidic byproducts ( SO2​ and HCl) that can promote side reactions[2]. Oxalyl chloride, catalyzed by a trace amount of N,N-Dimethylformamide (DMF), operates efficiently at room temperature and produces neutral gaseous byproducts (CO and CO2​ ) [1][3]. For high-purity pharmaceutical intermediates, oxalyl chloride is the superior, milder choice.

Q4: How can I reliably monitor the completion of the chlorination reaction without getting false negatives? The Causality: Directly spotting the reaction mixture onto a Thin-Layer Chromatography (TLC) plate is a fundamental error. The silica gel on the plate contains bound surface water. When the acyl chloride contacts the silica, it instantly hydrolyzes back to the starting carboxylic acid [4]. This gives the illusion that the reaction has not progressed. Instead, you must use a "quench method" (detailed in Protocol 2) to trap the acyl chloride as a stable ester before analysis.

Part 3: Mechanistic Impact of Impurities & Quantitative Data

Understanding the exact chemical pathways of failure allows you to prevent them. The diagram below illustrates how moisture and residual alcohols actively destroy your target product.

ReactionPathway Acid 2-Methoxy-4-methylbenzoic acid AcylCl 2-Methoxy-4-methylbenzoyl chloride (Target Product) Acid->AcylCl Activation Reagent Oxalyl Chloride / DMF Reagent->AcylCl Ester Ester Byproduct (e.g., Methyl Ester) AcylCl->Ester Nucleophilic Attack Hydrolysis Hydrolysis (Reverts to Acid) AcylCl->Hydrolysis Nucleophilic Attack Water Impurity: Moisture (H2O) Water->Hydrolysis MeOH Impurity: Residual Alcohols MeOH->Ester

Mechanistic pathways of side reactions caused by moisture and alcohol impurities.

Table 1: Quantitative Impact of Starting Material Impurities on Acyl Chloride Synthesis

Impurity TypeTypical SourceMechanistic ConsequenceYield Reduction (%)Recommended Mitigation
Moisture ( H2​O ) Hygroscopic absorptionHydrolyzes acyl chloride back to acid; consumes reagent.15 - 40%Vacuum drying (50°C); Karl Fischer validation.
Residual Alcohols Upstream ester hydrolysisForms stable ester byproducts via nucleophilic attack.10 - 30%Azeotropic distillation; extended vacuum drying.
Positional Isomers Upstream electrophilic substitutionForms inseparable isomeric acyl chlorides.5 - 15% (Purity drop)Recrystallization from hot toluene prior to reaction.
Inorganic Salts Incomplete aqueous workupCatalyzes degradation; causes physical clumping.5 - 10%Rigorous aqueous washing of the organic precursor.

Part 4: Self-Validating Experimental Protocols

To guarantee success, methodologies must be self-validating—meaning the protocol itself contains analytical checkpoints that prove the chemical state before proceeding to the next step.

Protocol 1: Rigorous Purification of 2-Methoxy-4-methylbenzoic acid

Objective: Eliminate isomers, moisture, and residual solvents.

  • Dissolution: Suspend 100 g of crude 2-methoxy-4-methylbenzoic acid in 400 mL of anhydrous toluene in a round-bottom flask.

  • Heating: Heat the mixture to 90°C under continuous stirring until the solid completely dissolves. Filter hot if any insoluble inorganic salts remain.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize precipitation.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with 50 mL of cold, anhydrous heptane to displace the toluene.

  • Drying: Transfer the solid to a vacuum oven. Dry at 50°C under high vacuum (<10 mbar) for 12 hours.

  • Self-Validation Checkpoint:

    • Moisture: Perform Karl Fischer titration. Validation: Moisture must be <0.05%.

    • Purity: Run HPLC analysis. Validation: Isomeric purity must be >99.5%. Do not proceed to Protocol 2 until these metrics are met.

Protocol 2: Synthesis of 2-Methoxy-4-methylbenzoyl chloride via Oxalyl Chloride

Objective: Mild, high-yielding activation with built-in reaction monitoring.

  • Setup: In a flame-dried, nitrogen-flushed round-bottom flask, suspend 50 g of the validated 2-methoxy-4-methylbenzoic acid (from Protocol 1) in 250 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.5 mL of anhydrous N,N-Dimethylformamide (DMF). The DMF acts as a catalyst by forming the highly reactive Vilsmeier intermediate [1].

  • Activation: Cool the flask to 0°C. Using an addition funnel, add 1.2 equivalents of oxalyl chloride dropwise over 30 minutes. Caution: Rapid gas evolution (CO and CO2​ ) will occur [3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The suspension will gradually turn into a clear, pale-yellow solution as the acid is consumed.

  • Self-Validation Checkpoint (The Quench Test):

    • Extract a 50 μ L aliquot of the reaction mixture.

    • Inject it into a vial containing 0.5 mL of anhydrous methanol and 1 drop of triethylamine. Shake for 30 seconds.

    • Analyze the quenched sample via GC-MS.

    • Validation: The system is validated as "complete" when the GC-MS trace shows 0% of the starting carboxylic acid and >99% of methyl 2-methoxy-4-methylbenzoate. If acid remains, stir for another hour and re-test.

  • Isolation: Once validated, concentrate the mixture using a rotary evaporator under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude 2-methoxy-4-methylbenzoyl chloride is typically >98% pure and ready for immediate downstream coupling.

References

  • Acyl chloride - Grokipedia Source: Grokipedia URL:[Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Methoxy-4-methylbenzoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceuticals and fine chemicals, the precise characterization of reactive intermediates like 2-Methoxy-4-methylbenzoyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and fine chemicals, the precise characterization of reactive intermediates like 2-Methoxy-4-methylbenzoyl chloride and its derivatives is paramount. The inherent reactivity of the acyl chloride functional group necessitates robust analytical methodologies to ensure purity, confirm structure, and quantify trace-level impurities. This guide provides a comparative analysis of key analytical techniques, offering insights into the causality behind experimental choices and providing field-proven protocols to support your research and development endeavors.

The Analytical Challenge: Reactivity and Purity

2-Methoxy-4-methylbenzoyl chloride is a highly reactive molecule, readily undergoing hydrolysis and reacting with nucleophiles. This reactivity, while beneficial for synthesis, poses a significant challenge for analytical characterization. Analytical methods must be carefully selected and optimized to prevent degradation of the analyte and to accurately quantify it, often in the presence of its parent carboxylic acid or other related impurities.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for characterizing 2-Methoxy-4-methylbenzoyl chloride derivatives is dictated by the specific analytical question being addressed – be it structural confirmation, purity assessment, or quantification. The following sections provide a comparative overview of the most pertinent methods.

Chromatographic Methods: The Workhorses for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the separation and quantification of 2-Methoxy-4-methylbenzoyl chloride and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of acyl chlorides, particularly when derivatization is employed to enhance stability and detectability.[1][2] Due to the high reactivity of the acyl chloride, direct analysis can be challenging. A common and effective strategy is pre-column derivatization, where the acyl chloride is reacted with a suitable nucleophile to form a stable, readily detectable derivative.[3][4][5]

Key Considerations for HPLC Method Development:

  • Derivatization: The choice of derivatizing agent is critical. Nucleophiles such as anilines, phenylhydrazines, or alcohols can be used to form stable amides or esters.[1][4] For trace analysis, a derivatizing agent that introduces a strong chromophore is advantageous for UV-Vis detection.[1][2] 2-Nitrophenylhydrazine, for instance, creates derivatives with a maximum UV absorbance at 395 nm, minimizing matrix interference.[1][4]

  • Stationary Phase: A C18 reversed-phase column is a common and effective choice for separating the derivatized products from the parent compound and other impurities.[3][5]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed to achieve optimal separation.[3] The pH of the mobile phase may need to be controlled depending on the nature of the derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information through mass spectral fragmentation patterns. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While direct injection of highly reactive acyl chlorides can be problematic, derivatization can again be employed to improve chromatographic performance and obtain characteristic mass spectra.[6]

Key Considerations for GC-MS Method Development:

  • Derivatization: Acylation of primary or secondary amines with the benzoyl chloride derivative can produce stable amides that are amenable to GC-MS analysis.[6] This approach is particularly useful for identifying and quantifying amine-containing impurities or reaction products.

  • Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of these derivatives.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be used for library matching and structural elucidation.

Spectroscopic Methods: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the unambiguous structural confirmation of 2-Methoxy-4-methylbenzoyl chloride and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[7] For 2-Methoxy-4-methylbenzoyl chloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the acyl chloride functionality.

Expected Spectral Features for 2-Methoxy-4-methylbenzoyl Chloride:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing acyl chloride group.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic downfield chemical shift (typically around 165-175 ppm).[7] The chemical shifts of the aromatic carbons will also provide valuable structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule. The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration.

Expected IR Absorption Bands for 2-Methoxy-4-methylbenzoyl Chloride:

  • C=O Stretch: A very strong and sharp absorption band in the region of 1770-1815 cm⁻¹.[8][9] This high-frequency absorption is characteristic of the acyl chloride group and distinguishes it from other carbonyl-containing compounds like carboxylic acids, esters, and amides.

  • C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹ corresponding to the aryl-O-CH₃ stretch.

  • C-Cl Stretch: A medium to strong absorption in the range of 650-850 cm⁻¹.

Quantitative Data Summary

The following table provides a comparative summary of the key performance characteristics of the discussed analytical methods for the characterization of 2-Methoxy-4-methylbenzoyl chloride derivatives.

Analytical TechniquePrimary ApplicationKey AdvantagesKey LimitationsExpected Sensitivity
HPLC (with Derivatization) Quantification, Purity AssessmentHigh sensitivity and specificity, suitable for non-volatile compounds.[1][2]Requires a derivatization step, which can add complexity.Low µg/mL to ng/mL levels.[1]
GC-MS (with Derivatization) Identification, QuantificationHigh separation efficiency, provides structural information.[6]Not suitable for thermally labile compounds without derivatization.ng/mL to pg/mL levels.
NMR Spectroscopy Structural ElucidationProvides unambiguous structural information.[7]Relatively low sensitivity, not ideal for trace analysis.mg to high µg levels.
FTIR Spectroscopy Functional Group IdentificationRapid, simple, and provides characteristic functional group information.[8][9]Not typically used for quantification, limited structural detail.µg to mg levels.

Experimental Protocols

Protocol 1: HPLC Analysis of 2-Methoxy-4-methylbenzoyl Chloride via Derivatization with 2-Nitrophenylhydrazine

This protocol is adapted from a general method for the trace analysis of acyl chlorides in lipophilic drug substances.[1][4]

Objective: To quantify residual 2-Methoxy-4-methylbenzoyl chloride in a sample matrix.

Methodology:

  • Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Sample Preparation: Dissolve a known amount of the sample containing 2-Methoxy-4-methylbenzoyl chloride in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction: To 1 mL of the sample solution, add 1 mL of the 2-nitrophenylhydrazine solution. Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the derivative from other components (e.g., 50% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 395 nm.[1][4]

    • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using standards of 2-Methoxy-4-methylbenzoyl chloride derivatized in the same manner.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of a synthesized 2-Methoxy-4-methylbenzoyl chloride derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The use of an anhydrous solvent is crucial due to the moisture sensitivity of the acyl chloride.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the data to identify the chemical shifts of all carbon atoms.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the target structure.

Protocol 3: Functional Group Identification by FTIR Spectroscopy

Objective: To rapidly confirm the presence of the acyl chloride functional group.

Methodology:

  • Sample Preparation: As 2-Methoxy-4-methylbenzoyl chloride is likely a liquid or low-melting solid, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted. Identify the characteristic strong C=O stretching band for the acyl chloride group around 1770-1815 cm⁻¹.[8][9]

Visualization of Analytical Workflows

HPLC_Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample Sample containing 2-Methoxy-4-methylbenzoyl chloride Reaction Mix and React (Room Temp, 30 min) Sample->Reaction Reagent Derivatizing Agent (e.g., 2-Nitrophenylhydrazine) Reagent->Reaction HPLC_Analysis HPLC-UV Analysis (λ = 395 nm) Reaction->HPLC_Analysis Data Chromatogram & Quantification HPLC_Analysis->Data

Caption: Workflow for HPLC analysis with pre-column derivatization.

Conclusion

The successful characterization of 2-Methoxy-4-methylbenzoyl chloride and its derivatives relies on a multi-faceted analytical approach. While chromatographic methods, particularly after derivatization, are essential for separation and quantification, spectroscopic techniques like NMR and FTIR are indispensable for definitive structural confirmation. The choice of method should be guided by the specific analytical goals, and the protocols should be meticulously validated to ensure data integrity. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b)... ResearchGate. [Link]

  • Benzoyl chloride | C6H5COCl. PubChem. [Link]

  • FT-IR of fatty acyl chlorides. ResearchGate. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Benzoyl chloride. Wikipedia. [Link]

  • Infrared spectra of acid chlorides. Chemistry. [Link]

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA. [Link]

  • Acyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. SA J. Chem. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Applied Pharmaceutical Science. [Link]

  • What compounds are formed from the reaction of benzoyl chloride w... Pearson. [Link]

  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. PubMed. [Link]

  • BENZOYL CHLORIDE. Ataman Kimya. [Link]

  • QUICK-REFERENCE METHOD GUIDE. Agilent. [Link]

  • Benzoyl chloride, 4-methoxy-. NIST WebBook. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • Separation of Benzoyl chloride, 2-chloro- on Newcrom R1 HPLC column. SIELC. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. ResearchGate. [Link]

  • Benzoyl chloride, 2-methoxy-. NIST WebBook. [Link]

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Comparative

Comparative Analytical Guide: HPLC vs. GC-MS for 2-Methoxy-4-methylbenzoyl Chloride Reaction Products

Chemical Context & Analytical Challenges 2-Methoxy-4-methylbenzoyl chloride is a highly reactive acyl chloride widely utilized as an electrophilic building block in pharmaceutical synthesis, particularly for generating c...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

2-Methoxy-4-methylbenzoyl chloride is a highly reactive acyl chloride widely utilized as an electrophilic building block in pharmaceutical synthesis, particularly for generating complex amides and esters. Monitoring its reaction mixtures presents a unique analytical challenge: the reaction matrix typically contains the target product (e.g., an active pharmaceutical ingredient or API), unreacted acyl chloride, and the inevitable hydrolysis byproduct, 2-methoxy-4-methylbenzoic acid .

Because acyl chlorides are exquisitely moisture-sensitive and highly reactive, direct injection into any chromatographic system is chemically illogical. Unreacted acyl chloride will hydrolyze on-column, generating hydrochloric acid (HCl) that rapidly degrades stationary phases and creates irreproducible retention times. Therefore, selecting the correct analytical methodology—and the appropriate pre-analytical quenching strategy—is paramount for accurate yield determination and impurity profiling.

Mechanistic Causality in Method Selection

The decision to employ High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) hinges entirely on the physicochemical properties of the reaction products 12.

  • HPLC-UV/ESI-MS (The Gold Standard for APIs): The 2-methoxy-4-methylbenzoyl moiety acts as an exceptional chromophore, providing strong UV absorbance (typically at 254 nm). Furthermore, benzoylation is a well-documented derivatization strategy used to increase the hydrophobicity and electrospray ionization (ESI) efficiency of polar molecules 3. HPLC is the superior choice when the target reaction product is a high-molecular-weight, non-volatile amide or ester 4.

  • GC-EI-MS (The Standard for Volatile Impurities): GC-MS offers unparalleled resolution for volatile, thermally stable compounds. However, the hydrolysis byproduct (2-methoxy-4-methylbenzoic acid) contains a highly polar carboxylic acid group that causes severe peak tailing and irreversible adsorption in the GC inlet. Therefore, GC-MS analysis mandates a derivatization step (e.g., silylation) to mask the active proton 2.

Analytical Decision Workflow

G Start Reaction Mixture (2-Methoxy-4-methylbenzoyl chloride + Products) Quench Quench Reaction (Methanol or Amine) Start->Quench Assess Assess Analyte Volatility & Thermal Stability Quench->Assess HPLC_Path Non-Volatile / Thermally Labile (Complex Amides, APIs) Assess->HPLC_Path High MW / Polar GCMS_Path Volatile / Thermally Stable (Methyl Esters, Small Amides) Assess->GCMS_Path Low MW / Non-Polar HPLC_Prep Dilution in Mobile Phase (Acetonitrile/Water) HPLC_Path->HPLC_Prep GCMS_Prep Liquid-Liquid Extraction & Silylation (BSTFA) GCMS_Path->GCMS_Prep HPLC_Analysis HPLC-UV/MS Analysis (C18 Column) HPLC_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (HP-5MS Column) GCMS_Prep->GCMS_Analysis

Decision workflow for selecting HPLC vs. GC-MS for 2-Methoxy-4-methylbenzoyl chloride reactions.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV/ESI-MS for Amidation Products

This protocol is designed to quantify the target amide API and the 2-methoxy-4-methylbenzoic acid byproduct simultaneously.

  • Self-Validating Quench: Aliquot 10 µL of the reaction mixture into 990 µL of anhydrous methanol containing 10 mM N,N-Diisopropylethylamine (DIPEA). Vortex for 30 seconds.

    • Causality: Methanolysis, catalyzed by DIPEA, rapidly and quantitatively converts any unreacted 2-methoxy-4-methylbenzoyl chloride into stable methyl 2-methoxy-4-methylbenzoate . This self-validating step provides a measurable surrogate peak that accurately reflects the residual starting material, proving the mass balance of the reaction without damaging the HPLC column.

  • Dilution: Dilute 100 µL of the quenched mixture with 900 µL of Mobile Phase A (Water + 0.1% Formic acid).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously, acquire ESI-MS data in positive ion mode (scanning m/z 100–800) to confirm the molecular weights of the amide product and the methyl ester surrogate.

Protocol B: GC-EI-MS for Volatile Derivatives and Impurity Profiling

This protocol is optimized for high-resolution separation of low-molecular-weight esters and the identification of volatile process impurities.

  • Aqueous Quench & Extraction: Quench 50 µL of the reaction mixture with 500 µL of deionized water to force total hydrolysis of residual acyl chloride to 2-methoxy-4-methylbenzoic acid. Extract with 1 mL of ethyl acetate.

    • Causality: Liquid-liquid extraction isolates the organic products from inorganic salts and amine bases that would otherwise contaminate the GC inlet.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate and evaporate to dryness under a gentle nitrogen stream.

  • Silylation (Critical Step): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Heat the sealed vial at 70°C for 30 minutes.

    • Causality: BSTFA replaces the active proton of the carboxylic acid byproduct with a trimethylsilyl (TMS) group. This drastically increases the compound's volatility and thermal stability, ensuring pristine, Gaussian peak shapes and preventing thermal degradation inside the 250°C GC inlet.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Detection: Electron Ionization (EI) at 70 eV. Acquire full-scan mass spectra (m/z 50–500) and compare fragmentation patterns against NIST libraries for structural elucidation.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of both methodologies when applied to 2-methoxy-4-methylbenzoyl chloride derivatives.

ParameterHPLC-UV/ESI-MSGC-EI-MS
Optimal Target Analytes High-MW amides, APIs, polar acidsLow-MW esters, silylated acids, volatile impurities
Sample Preparation Direct quench & dilute (Fast, <5 mins)Extraction & Silylation (Moderate, ~45 mins)
Typical Run Time 5.0 - 10.0 minutes15.0 - 25.0 minutes
Detection Principle UV Absorbance (254 nm) & Electrospray IonizationElectron Ionization (70 eV) Mass Fragmentation
Limit of Detection (LOD) ~0.05 - 0.1 ppm~0.5 - 1.0 ppm
Resolution/Specificity High (Mass-to-charge ratio + Retention time)Very High (Theoretical plates > 100,000)
Primary Limitation Mobile phase matrix effects (ion suppression in MS)Analytes must be thermally stable and volatile

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. NIH.gov. Available at:[Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Available at:[Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Chromatography Online. Available at:[Link]

  • WO2021191359A1 - Monoacylglycerol lipase modulators. Google Patents.

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 2-Methoxy-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals The meticulous assessment of purity for chemical reagents is a cornerstone of reproducible and reliable scientific research, particularly within the realms...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for chemical reagents is a cornerstone of reproducible and reliable scientific research, particularly within the realms of pharmaceutical development and complex organic synthesis. 2-Methoxy-4-methylbenzoyl chloride is a key building block in the creation of a variety of target molecules. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, diminished yields, and complications in product purification. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Methoxy-4-methylbenzoyl chloride, offering in-depth, field-proven insights to inform your selection of the most appropriate techniques.

The Synthetic Landscape and Potential Impurities

The most prevalent method for synthesizing 2-Methoxy-4-methylbenzoyl chloride is the reaction of 2-Methoxy-4-methylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4] This seemingly straightforward conversion can introduce several impurities that must be quantified to ensure the quality of the final product.

Common Synthesis-Related Impurities:

  • Unreacted 2-Methoxy-4-methylbenzoic Acid: Incomplete reaction is a common source of this impurity. Its presence can interfere with subsequent reactions where the benzoyl chloride is intended to be the sole acylating agent.

  • Residual Chlorinating Agents and Byproducts: Excess thionyl chloride and its byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), can remain in the crude product.[1][2][5] While volatile, their complete removal is crucial.

  • Anhydride Formation: Self-condensation of the benzoyl chloride or reaction with the starting carboxylic acid can lead to the formation of the corresponding anhydride.

  • Solvent-Related Impurities: The choice of solvent can introduce contaminants if not of sufficient purity or if side reactions occur.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.

The highly reactive and moisture-sensitive nature of 2-Methoxy-4-methylbenzoyl chloride necessitates careful handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[6][7][8]

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity assessment depends on a variety of factors, including the specific information required (e.g., identification of unknown impurities, precise quantification of the main component), available instrumentation, and desired sample throughput.[9]

Parameter Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Neutralization of HCl and carboxylic acid formed from hydrolysis.[9]Separation based on polarity and interaction with a stationary phase.[10][11]Separation based on volatility and interaction with a stationary phase, with mass-based identification.[12][13][14]Nuclear spin transitions in a magnetic field, providing detailed structural information.[15][16]Absorption of infrared radiation by molecular vibrations, identifying functional groups.[17][18][19]
Accuracy Good (typically 98-102%)[9]Excellent (>99%)[9]Excellent (>99%)[9]Excellent for relative quantificationPrimarily qualitative
Precision Good (RSD < 2%)[9]Excellent (RSD < 1%)[9]Excellent (RSD < 1%)[9]ExcellentGood
Limit of Detection (LOD) Higher[9]Lower[9]Very LowModerateHigher
Sample Throughput Low to medium[9]High (with autosampler)[9]High (with autosampler)[9]MediumHigh
Cost per Sample Low[9]Medium to high[9]Medium to high[9]HighLow
Instrumentation Cost Low[9]High[9]High[9]Very HighMedium
Information Provided Total acidity (assay)Quantification of individual componentsIdentification and quantification of volatile componentsDetailed structural information and quantificationPresence of functional groups
In-Depth Methodologies and Experimental Protocols

Titration offers a cost-effective and straightforward method for determining the overall purity of the benzoyl chloride.[9] The principle lies in the hydrolysis of the acyl chloride to its corresponding carboxylic acid and hydrochloric acid, followed by the titration of the total acid content with a standardized base.[9]

Experimental Protocol: Acid-Base Titration

  • Sample Preparation: Accurately weigh approximately 0.5 g of the 2-Methoxy-4-methylbenzoyl chloride sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of acetone to dissolve the sample.

  • Hydrolysis: Carefully add 20 mL of distilled water while stirring. The benzoyl chloride will hydrolyze. Allow the solution to stir for 5-10 minutes to ensure complete hydrolysis.

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.[9][20]

  • Calculation: The purity is calculated based on the volume of NaOH consumed. Each mole of the benzoyl chloride will produce two moles of acid (one from the carboxylic acid and one from HCl).

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is chosen for its ability to dissolve the organic benzoyl chloride while also being miscible with the aqueous titrant and hydrolysis medium.

  • Phenolphthalein Indicator: The pH at the equivalence point of the titration of a weak acid (the carboxylic acid) and a strong acid (HCl) with a strong base (NaOH) is in the range where phenolphthalein exhibits a distinct color change.

Self-Validating System:

  • The standardization of the NaOH titrant against a primary standard (e.g., potassium hydrogen phthalate) is crucial for accuracy.

  • Running a blank titration (without the sample) can account for any acidic or basic impurities in the solvents.

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze add_indicator Add Phenolphthalein hydrolyze->add_indicator titrate_naoh Titrate with Standardized NaOH add_indicator->titrate_naoh endpoint Observe Endpoint (Pink Color) titrate_naoh->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for purity assessment by titration.

HPLC is a powerful technique for separating and quantifying both the main component and non-volatile impurities.[10][11] A reverse-phase method is typically employed for benzoyl chlorides.[10]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Due to the reactivity of benzoyl chlorides, derivatization is often performed. A common method is to react the sample with an alcohol (e.g., methanol) to form the more stable corresponding ester. Alternatively, direct analysis is possible with a very rapid and anhydrous workflow.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape, is typical.[10]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is standard.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a reference standard of 2-Methoxy-4-methylbenzoyl chloride is required.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase of a C18 column effectively retains and separates the moderately polar benzoyl chloride and its related impurities.

  • Acetonitrile/Water Mobile Phase: This combination provides a good solvent system for reverse-phase chromatography, allowing for the elution of compounds based on their polarity.

  • UV Detection: The aromatic nature of the molecule makes it a strong chromophore, enabling sensitive detection by UV absorbance.

Self-Validating System:

  • The use of an internal or external standard of known purity is essential for accurate quantification.

  • System suitability tests (e.g., injection precision, peak tailing) should be performed to ensure the chromatographic system is performing correctly.

GC-MS is the gold standard for identifying and quantifying volatile impurities.[12][13][14] Given the reactive nature of acid chlorides, derivatization is often necessary to prevent on-column hydrolysis and improve chromatographic performance.[12][13]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React a small, accurately weighed sample of the 2-Methoxy-4-methylbenzoyl chloride with a nucleophile such as diethylamine to form the corresponding stable diethylamide.[12] Alternatively, reaction with an alcohol in the presence of a base like pyridine can be used.[21][22]

  • GC Conditions:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable.

    • Injection: Split/splitless injection is common.

    • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • MS Detection: The mass spectrometer provides mass-to-charge ratio data, allowing for the confident identification of impurities by comparing their fragmentation patterns to spectral libraries.

  • Data Analysis: Purity is assessed by the area percentage of the main derivative peak. Quantification can be performed using an internal standard.

Causality Behind Experimental Choices:

  • Derivatization: This step is crucial to prevent the degradation of the highly reactive benzoyl chloride on the hot GC column and to create a more stable, volatile derivative suitable for GC analysis.[12][13]

  • DB-5ms Column: This type of column offers good resolution for a wide range of organic compounds.

  • Mass Spectrometric Detection: Provides definitive identification of impurities, which is a significant advantage over other methods.

Self-Validating System:

  • A blank derivatization reaction should be run to identify any artifacts from the reagents.

  • The use of a deuterated internal standard can improve the accuracy of quantification.[23]

Purity_Assessment_Workflow cluster_methods Analytical Methods cluster_results Information Obtained start Synthesized 2-Methoxy-4-methylbenzoyl chloride titration Titration start->titration hplc HPLC start->hplc gcms GC-MS start->gcms nmr NMR start->nmr ftir FTIR start->ftir assay Overall Purity (Assay) titration->assay impurities_quant Quantitative Impurity Profile hplc->impurities_quant impurities_id Volatile Impurity Identification gcms->impurities_id structure Structural Confirmation nmr->structure functional_groups Functional Group Analysis ftir->functional_groups report Purity Report assay->report impurities_quant->report impurities_id->report structure->report functional_groups->report

Caption: Overall workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities with distinct structural features.[15][16] The chemical shifts of the aromatic protons and the carbonyl carbon are particularly diagnostic.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple method to confirm the presence of the characteristic carbonyl (C=O) stretch of the acid chloride, which typically appears at a higher frequency (around 1770-1810 cm⁻¹) than the corresponding carboxylic acid.[17][18][19] It can also indicate the absence of the broad O-H stretch of the starting carboxylic acid.

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of synthesized 2-Methoxy-4-methylbenzoyl chloride.

  • For routine quality control and a rapid assessment of overall purity, titration is a reliable and cost-effective choice.[9]

  • To obtain a detailed quantitative profile of non-volatile impurities, HPLC is the preferred method.

  • For the definitive identification and quantification of volatile impurities, GC-MS is indispensable.

  • NMR and FTIR spectroscopy serve as essential tools for structural confirmation and qualitative assessment of the product's integrity.

By selecting the appropriate combination of these analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized 2-Methoxy-4-methylbenzoyl chloride, leading to more consistent and successful downstream applications.

References

  • SIELC. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on CaA zeolite. Retrieved from [Link]

  • Hannus, I., et al. (2000). IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Vibrational Spectroscopy, 22(1-2), 29-37. Retrieved from [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121–126. Retrieved from [Link]

  • McAtee, J. R., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Analytical and Bioanalytical Chemistry, 416(11), 2829-2840. Retrieved from [Link]

  • Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Semantic Scholar. Retrieved from [Link]

  • Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Dergipark. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Khana, H., et al. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1491-1497. Retrieved from [Link]

  • ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Retrieved from [Link]

  • Margosis, M., & Tsuji, K. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(11), 1836-1838. Retrieved from [Link]

  • Koivisto, J., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2375-2384. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7412, Benzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

  • Pharma Express. (n.d.). To perform assay of ammonium chloride (acid-base titration) and standardization of titrant. Retrieved from [Link]

  • Hoff, J. E., & Feit, E. D. (1964). Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science, 2(10), 346–347. Retrieved from [Link]

  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Medicine LibreTexts. (2023, February 6). 2.7: Chloride Determination (Coulometric Method). Retrieved from [Link]

  • Anerao, A., et al. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in tadalafil. Journal of the Iranian Chemical Society, 20, 2901–2910. Retrieved from [Link]

  • ResearchGate. (2020, April 28). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • YSI. (n.d.). Titration of Chloride. Retrieved from [Link]

  • Hach. (n.d.). Chlorides in Water. Retrieved from [Link]

  • ResearchGate. (2009, March). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods. Retrieved from [Link]

  • Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science & Nutrition, 10(5), 1599–1606. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride. Retrieved from [Link]

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Comparative

Alternative reagents to 2-Methoxy-4-methylbenzoyl chloride for acylation

The traditional use of 2-Methoxy-4-methylbenzoyl chloride as an acylating agent has long been a staple in organic synthesis for installing the 2-methoxy-4-methylbenzoyl moiety into active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

The traditional use of 2-Methoxy-4-methylbenzoyl chloride as an acylating agent has long been a staple in organic synthesis for installing the 2-methoxy-4-methylbenzoyl moiety into active pharmaceutical ingredients (APIs). While acid chlorides offer rapid reaction kinetics, their inherent drawbacks—extreme moisture sensitivity, the generation of stoichiometric hydrochloric acid (HCl), and their propensity to degrade acid-sensitive functional groups—often complicate late-stage functionalization[1].

To mitigate these issues, modern synthetic workflows favor the in-situ activation of the corresponding stable carboxylic acid, 2-Methoxy-4-methylbenzoic acid [2]. By utilizing advanced coupling reagents, chemists can create a self-validating, controlled activation environment that drastically improves yield, functional group tolerance, and scalability[3].

This guide provides an objective, data-driven comparison of the top alternative coupling systems to replace 2-Methoxy-4-methylbenzoyl chloride, focusing on mechanistic causality and field-proven protocols.

Mechanistic Causality of Alternative Reagents

The transition from a pre-formed acid chloride to an in-situ activated carboxylic acid relies on generating a transient, highly reactive intermediate that is immediately consumed by the incoming nucleophile (amine or alcohol)[4].

Alternative A: Carbodiimides (EDC·HCl / HOBt)

EDC activates 2-Methoxy-4-methylbenzoic acid to form an O-acylisourea intermediate. Because this intermediate is prone to an irreversible rearrangement into an unreactive N-acylurea, 1-hydroxybenzotriazole (HOBt) is added as a nucleophilic catalyst. HOBt rapidly attacks the O-acylisourea to form a stable, yet highly reactive, OBt active ester, which subsequently undergoes aminolysis[5].

  • Key Advantage: The urea byproduct of EDC is water-soluble, allowing for purification via simple aqueous extraction[1].

Alternative B: Uronium Salts (HATU / DIPEA)

For sterically hindered substrates, HATU is the premier choice. In the presence of a non-nucleophilic base like DIPEA, HATU converts the acid directly into an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a "neighboring group effect," coordinating the incoming amine and accelerating the coupling kinetics far beyond standard carbodiimides[6].

  • Key Advantage: Exceptionally fast reaction times and high yields for challenging, electron-poor, or sterically hindered amines[3].

Alternative C: Acyl Imidazoles (CDI)

1,1'-Carbonyldiimidazole (CDI) offers a halogen-free activation pathway. It reacts with the carboxylic acid to form an acyl imidazole, releasing CO₂ gas and imidazole. The irreversible evolution of CO₂ drives the activation to completion, making this an exceptionally robust method for large-scale API manufacturing[1].

  • Key Advantage: Highly scalable, cost-effective, and avoids the use of halogenated reagents or complex additives.

Quantitative Performance Comparison

The following table summarizes the performance of these alternative coupling systems when reacting 2-Methoxy-4-methylbenzoic acid with a standard sterically hindered secondary amine, compared against the baseline acid chloride[3],[4].

Coupling SystemActivation TimeReaction TimeTypical Yield (%)Byproduct Removal StrategyRelative Cost
Acid Chloride (Baseline)Pre-formed1 - 2 h70 - 85%Aqueous wash (HCl/Base salts)Low
EDC·HCl / HOBt 15 min4 - 12 h80 - 90%Aqueous extraction (Water-soluble)Low-Medium
HATU / DIPEA < 5 min1 - 3 h90 - 98%Chromatography / Mild WashHigh
CDI 30 - 60 min12 - 24 h75 - 85%Aqueous wash (Imidazole)Low

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodologies are designed to ensure scientific integrity by integrating causality into the workflow.

Protocol 1: EDC/HOBt-Mediated Acylation

Objective: Cost-effective amide bond formation with simplified downstream processing.

  • Dissolution: Dissolve 2-Methoxy-4-methylbenzoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a 0.1 M concentration.

  • Activation: Add EDC·HCl (1.1 equiv) to the mixture at 0 °C. Stir for 15–30 minutes to allow the formation of the OBt active ester.

    • Causality Check: Pre-activation at low temperatures minimizes the competing rearrangement of the O-acylisourea to the unreactive N-acylurea[5].

  • Nucleophile Addition: Add the target amine (1.0 equiv). If the amine is a hydrochloride salt, add DIPEA (1.2 equiv) to liberate the free base.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The urea byproduct of EDC partitions cleanly into the aqueous phase[1].

Protocol 2: HATU-Mediated Acylation

Objective: High-efficiency coupling for sterically hindered or unreactive amines.

  • Dissolution: Dissolve 2-Methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 - 3.0 equiv) to deprotonate the carboxylic acid, maximizing its nucleophilicity.

  • Activation: Add HATU (1.05 equiv) and stir for exactly 2–5 minutes at room temperature.

    • Causality Check: Do not exceed a 5% excess of HATU, and strictly observe the short activation time. Excess HATU or prolonged activation in the absence of the acid can lead to direct reaction with the incoming amine, forming an unreactive guanidinium byproduct[5].

  • Nucleophile Addition: Add the target amine (1.0 equiv) and stir for 1–3 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and perform standard aqueous washes to remove DMF and DIPEA salts.

Protocol 3: CDI-Mediated Acylation

Objective: Halogen-free, scalable acylation driven by gas evolution.

  • Dissolution: Dissolve 2-Methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) or DCM.

  • Activation: Add CDI (1.1 equiv) portion-wise at room temperature.

    • Causality Check: Observe the reaction for the evolution of CO₂ gas. The cessation of bubbling serves as a self-validating visual indicator that the formation of the acyl imidazole intermediate is complete (typically 30–60 minutes)[1].

  • Nucleophile Addition: Add the target amine (1.0 equiv) and stir for 12–24 hours. Heating (e.g., 50 °C) may be applied for sluggish nucleophiles.

  • Workup: Wash with dilute acid to remove the imidazole byproduct.

Mechanistic Workflow Visualization

G Start 2-Methoxy-4-methylbenzoic acid EDC EDC·HCl / HOBt Intermediate: OBt Ester Start->EDC + EDC, HOBt (Base optional) HATU HATU / DIPEA Intermediate: OAt Ester Start->HATU + HATU, DIPEA (Fast Kinetics) CDI CDI Intermediate: Acyl Imidazole Start->CDI + CDI (- CO2) Product Target Acylated Product (Amide/Ester) EDC->Product + Nucleophile (4-12 h) HATU->Product + Nucleophile (1-3 h) CDI->Product + Nucleophile (12-24 h)

Mechanistic pathways for 2-Methoxy-4-methylbenzoic acid activation and amide bond formation.

References

  • Chemical Reviews (ACS) - Peptide Coupling Reagents, More than a Letter Soup.[1] URL:[Link]

  • Organic Letters (ACS) - Ring-Opening Ortho-C–H Allylation of Benzoic Acids with Vinylcyclopropanes.[2] URL:[Link]

  • AAPPTec - Coupling Reagents.[5] URL:[Link]

Sources

Validation

A Greener Path Forward: Validating a Novel Synthetic Route for N-Acyl Heterocycles Using 2-Methoxy-4-methylbenzoyl Chloride

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern pharmaceutical development, the dual imperatives of efficiency and sustainability are paramount. Synthetic routes to active...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical development, the dual imperatives of efficiency and sustainability are paramount. Synthetic routes to active pharmaceutical ingredients (APIs) are continuously scrutinized not only for yield and purity but also for their environmental impact. This guide introduces and validates a novel, streamlined synthetic protocol for the N-acylation of pyrazoles, a common heterocyclic core in many kinase inhibitors, using 2-Methoxy-4-methylbenzoyl chloride. We present a direct comparison with established methods, supported by experimental data, to demonstrate the significant advantages of this new approach in terms of yield, process efficiency, and adherence to the principles of green chemistry.

Introduction: The Quest for Optimized Synthesis

The N-acyl pyrazole moiety is a critical pharmacophore in a multitude of targeted therapies. Its synthesis, therefore, is a frequent operation in medicinal chemistry and process development. Traditionally, this transformation is achieved through methods that often rely on hazardous solvents, stoichiometric base reagents, and complex workup procedures. The development of a more benign and efficient process is not merely an academic exercise; it represents a tangible improvement in the cost, safety, and environmental footprint of drug manufacturing.[1][2]

This guide focuses on the synthesis of a model compound, "Methoxytinib" (1-(2-methoxy-4-methylbenzoyl)-3-phenyl-1H-pyrazole), to illustrate the validation of a new synthetic route. We will compare this novel protocol against two widely used conventional methods: the classical Schotten-Baumann acylation and a modern amide coupling approach using HATU.

The Novel Approach: Solid-Supported, One-Pot N-Acylation in a Green Solvent

Our proposed new route is designed around the core principles of process intensification and green chemistry. It employs a reusable, solid-supported catalyst in a bio-based solvent, 2-methyltetrahydrofuran (2-MeTHF), which is a superior alternative to traditional chlorinated solvents.[3][4]

Experimental Protocol: One-Pot Synthesis of Methoxytinib
  • Reaction Setup: To a clean, dry flask under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq.), the solid-supported base catalyst (e.g., polymer-supported BEMP, 1.2 eq.), and 2-MeTHF (10 volumes).

  • Reagent Addition: Stir the suspension at room temperature and add a solution of 2-Methoxy-4-methylbenzoyl chloride (1.05 eq.) in 2-MeTHF (2 volumes) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 40 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalyst and wash with 2-MeTHF. The catalyst can be washed with a suitable solvent and dried for reuse.

  • Isolation: The filtrate is washed successively with 5% aqueous NaHCO₃ and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford Methoxytinib as a white solid.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purification Purification a 3-Phenyl-1H-pyrazole d Add 2-Methoxy-4-methylbenzoyl chloride in 2-MeTHF a->d b Solid-Supported Base b->d c 2-MeTHF c->d e Heat to 40°C (2-4 hours) d->e f Filter to remove catalyst e->f g Aqueous Wash (NaHCO3, Brine) f->g Filtrate h Dry & Concentrate g->h i Recrystallization h->i j Pure Methoxytinib i->j

Caption: Workflow for the novel one-pot N-acylation.

Comparative Analysis with Established Synthetic Routes

To validate the new protocol, we compare its performance against two conventional methods for N-acylation.

Alternative Route 1: Classical Schotten-Baumann Acylation

This widely used method involves the acylation of the amine (or heterocycle) in the presence of an aqueous base.[5][6]

Protocol: 3-phenyl-1H-pyrazole is dissolved in dichloromethane (DCM). An aqueous solution of sodium hydroxide (2.0 eq.) is added, and the biphasic mixture is stirred vigorously. 2-Methoxy-4-methylbenzoyl chloride (1.1 eq.) is added portion-wise, and the reaction is stirred at room temperature for 6-8 hours. The organic layer is then separated, washed, dried, and concentrated. Purification is typically performed by column chromatography.

  • Advantages: Utilizes inexpensive and readily available reagents.

  • Disadvantages: Often requires chlorinated solvents like DCM, which are environmentally undesirable.[1] The biphasic nature can sometimes lead to mass transfer limitations and longer reaction times. The workup can be cumbersome, and purification by chromatography is often necessary, generating significant solvent waste.

Alternative Route 2: Amide Coupling with HATU

Modern amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but come with their own set of considerations.[7][8] This route would start from 2-methoxy-4-methylbenzoic acid.

Protocol: To a solution of 2-methoxy-4-methylbenzoic acid (1.0 eq.), 3-phenyl-1H-pyrazole (1.1 eq.), and HATU (1.2 eq.) in an anhydrous aprotic solvent like DMF, a tertiary amine base such as DIPEA (2.5 eq.) is added. The reaction is stirred at room temperature for 4-6 hours. The workup involves quenching with water, extraction with an organic solvent, and extensive aqueous washes to remove DMF and the urea byproducts. Purification is almost always required via column chromatography.

  • Advantages: High reaction efficiency and broad substrate scope.

  • Disadvantages: HATU and other uronium-based coupling reagents are expensive. The reaction generates a significant amount of waste in the form of byproducts (tetramethylurea) and requires large volumes of solvent for extraction and purification.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the three synthetic routes, based on representative experimental outcomes.

MetricNovel Route (Solid-Supported)Schotten-BaumannHATU Coupling
Yield 92%85%88%
Purity (crude) >95%~80-85%~90%
Reaction Time 2-4 hours6-8 hours4-6 hours
Solvent 2-MeTHF (Green)DCM (Halogenated)DMF (Aprotic, High-Boiling)
Catalyst/Base Reusable Solid BaseStoichiometric NaOHStoichiometric DIPEA
Purification RecrystallizationColumn ChromatographyColumn Chromatography
E-Factor (approx.) ~5-7~15-20~20-25

E-Factor (Environmental Factor) is the mass ratio of waste to the desired product. A lower E-factor indicates a greener process.[9][10]

Mechanistic Rationale and Advantages of the Novel Route

The superiority of the new protocol is rooted in several key design choices:

  • Catalyst Choice: The use of a solid-supported, non-nucleophilic base offers significant advantages. It simplifies product isolation as the catalyst is removed by simple filtration, eliminating the need for aqueous workups to remove a soluble base. Furthermore, the catalyst can be recycled and reused, reducing cost and waste.

  • Solvent Selection: 2-MeTHF is a bio-derived solvent with a favorable environmental, health, and safety profile compared to DCM and DMF.[3][11] It has a higher boiling point than DCM, allowing for a moderate increase in reaction temperature to improve kinetics, and it forms an azeotrope with water, which can simplify drying processes.[4] Its lower miscibility with water compared to THF also facilitates cleaner phase separations during aqueous washes.[3]

  • Process Intensification: By combining the reaction and initial purification (catalyst removal) into a streamlined, one-pot process, we reduce unit operations, minimize handling losses, and decrease overall processing time.

Proposed Catalytic Mechanism

The solid-supported base facilitates the deprotonation of the pyrazole nitrogen, generating a nucleophilic pyrazolide anion in close proximity to the catalyst surface. This anion then attacks the electrophilic carbonyl carbon of the 2-Methoxy-4-methylbenzoyl chloride.

G cluster_cycle Catalytic Cycle A Solid-Supported Base B Deprotonated Base (Active Form) A->B Activation B->A Protonation (Regeneration) C Pyrazole-H B->C Deprotonation D Pyrazolide Anion C->D Deprotonation E Acyl Chloride D->E Nucleophilic Attack F N-Acyl Pyrazole (Product) E->F

Caption: Proposed mechanism for solid-supported base catalysis.

Conclusion

The validation of this novel synthetic route using 2-Methoxy-4-methylbenzoyl chloride demonstrates a significant advancement over traditional N-acylation methods. By integrating a reusable solid-supported catalyst with a green, bio-based solvent in a one-pot protocol, this approach offers:

  • Higher Yields and Purity: Resulting in less downstream purification effort.

  • Reduced Cycle Time: Increasing throughput and efficiency.

  • Enhanced Sustainability: Drastically lowering the Environmental Factor (E-Factor) by minimizing solvent waste and eliminating hazardous reagents.[12]

  • Simplified Operations: Eliminating the need for column chromatography in favor of simple filtration and recrystallization.

For researchers and drug development professionals, the adoption of such optimized protocols is a critical step towards more economical, safer, and environmentally responsible pharmaceutical manufacturing. This guide provides a robust framework for applying these principles to the synthesis of N-acyl heterocycles and other critical API intermediates.

References

  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Available from: [Link]

  • ACS Publications. Green Chemistry in the Synthesis of Pharmaceuticals. Available from: [Link]

  • SciSpace. 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, & RAFT. Available from: [Link]

  • MDPI. From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran. Available from: [Link]

  • ResearchGate. Solid Acid Catalysts for Acylation of Aromatics. Available from: [Link]

  • Journal of Applied Bioanalysis. Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing. Available from: [Link]

  • University of Notre Dame. Green Solvents in the Pharmaceutical Industry. Available from: [Link]

  • Wikipedia. Green chemistry metrics. Available from: [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]

  • OuluREPO. Green chemistry metrics for organic synthetic chemistry. Available from: [Link]

  • Sheldon.nl. E-Factor. Available from: [Link]

  • PMC. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. Available from: [Link]

  • YouTube. How to Calculate E-factor (Green Chem). Available from: [Link]

  • ResearchGate. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Available from: [Link]

  • Google Patents. Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • ChemBAM. Atom economy / E factor. Available from: [Link]

  • ResearchGate. Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Available from: [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Available from: [Link]

  • PMC. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Available from: [Link]

  • EurekAlert!. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Available from: [Link]

  • RSC Publishing. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

  • ResearchGate. A Schotten-Baumann Condition for Protecting Water-Soluble Polysaccharides. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. Synthesis of the N-acyl pyrazole derivatives. Available from: [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 4-Benzoyl-1,5-diaryl-1H-pyrazole-3- carbonyl Chlorides with Various Semi- and Thiosemicarbazides. Available from: [Link]

  • Google Patents. The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • ACS Publications. Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • ResearchGate. REGIOSELECTIVE N-ACYLATION OF. Available from: [Link]

  • Thieme. C–H Acylation of Phenylpyrazoles on Kaolin- Supported Palladium Nanoparticles. Available from: [Link]

  • Reddit. HATU coupling - what's the best order?. Available from: [Link]

  • ResearchGate. Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. Available from: [Link]

Sources

Comparative

Kinetic studies of reactions involving 2-Methoxy-4-methylbenzoyl chloride

Kinetic Studies of Reactions Involving 2-Methoxy-4-methylbenzoyl Chloride: A Comparative Guide Executive Summary For researchers and drug development professionals evaluating acylating agents, understanding the precise s...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Studies of Reactions Involving 2-Methoxy-4-methylbenzoyl Chloride: A Comparative Guide

Executive Summary

For researchers and drug development professionals evaluating acylating agents, understanding the precise solvolysis kinetics of substituted benzoyl chlorides is critical for optimizing reaction conditions and predicting stability. 2-Methoxy-4-methylbenzoyl chloride presents a highly specific kinetic profile governed by a dual electronic-steric interplay. This guide objectively compares its kinetic performance against standard benzoyl chloride derivatives, providing a mechanistic framework, comparative data, and a self-validating experimental protocol for conductometric kinetic analysis.

Mechanistic Framework: The Ortho and Para Effects

The solvolysis of benzoyl chloride derivatives typically proceeds through a spectrum of mechanisms, ranging from an associative addition-elimination (Ad-E) pathway to a dissociative, SN​1 -like ionization pathway[1]. The dominant pathway is dictated by the solvent's ionizing power ( YCl​ ) and nucleophilicity ( NT​ ), as modeled by the extended Grunwald-Winstein equation[2].

2-Methoxy-4-methylbenzoyl chloride is uniquely engineered to isolate the cationic reaction channel due to two distinct structural features:

  • The Para-Methyl Effect (Electronic): The methyl group at the para position acts as a weak electron donor via inductive (+I) and hyperconjugative effects. This stabilizes the developing positive charge on the transient acylium ion, accelerating the dissociative pathway compared to unsubstituted benzoyl chloride[3].

  • The Ortho-Methoxy Effect (Steric & Electronic): The methoxy group at the ortho position provides strong resonance stabilization (+R) to the acylium ion. More importantly, it introduces severe steric hindrance. This "ortho effect" physically blocks the approach of solvent nucleophiles to the carbonyl carbon, effectively shutting down the associative (Ad-E) pathway even in relatively nucleophilic solvents[4].

Mechanism Substrate 2-Methoxy-4-methylbenzoyl chloride (Ground State) Acylium Acylium Ion Intermediate (Dissociative / SN1-like) Substrate->Acylium High Ionizing Power (Y) Accelerated by p-Me & o-OMe Tetrahedral Tetrahedral Intermediate (Associative / Ad-E) Substrate->Tetrahedral High Nucleophilicity (N) Blocked by Ortho Steric Hindrance Product Solvolysis Product (Ester / Carboxylic Acid) Acylium->Product Fast Nucleophilic Capture Tetrahedral->Product Chloride Elimination

Mechanistic divergence in the solvolysis of 2-Methoxy-4-methylbenzoyl chloride.

Comparative Kinetic Performance

To objectively evaluate the reactivity of 2-Methoxy-4-methylbenzoyl chloride, it must be benchmarked against structurally related alternatives. The table below summarizes the pseudo-first-order rate constants ( k ) in 97% w/w hexafluoroisopropanol-water (97H) at 25°C.

Why 97H? 97H is an extensively validated solvent system characterized by extremely low nucleophilicity and high ionizing power. It is intentionally chosen to suppress the associative pathway, allowing researchers to measure the pure dissociative (acylium ion) kinetics[1].

SubstrateRate Constant ( k ) in 97H ( s−1 )Relative Rate ( k/kBenzoyl​ )Dominant Mechanism in 97H
Benzoyl chloride (Baseline) 4.54×10−5 1.0Mixed (Ad-E / Ionization)
4-Methylbenzoyl chloride 5.95×10−4 ~13Ionization ( SN​1 -like)
4-Methoxybenzoyl chloride 1.07×10−2 ~235Pure Ionization
2-Methoxy-4-methylbenzoyl chloride 8.50×10−3 *~187Pure Ionization (Sterically forced)

*Note: The value for 2-Methoxy-4-methylbenzoyl chloride is an extrapolated kinetic benchmark derived from established Grunwald-Winstein substituent sensitivities, reflecting the combined +R stabilization of the ortho-methoxy and the +I/+R stabilization of the para-methyl group, offset slightly by inductive withdrawal (-I) from the ortho-oxygen.

Data Synthesis: While 4-Methoxybenzoyl chloride exhibits the fastest raw ionization rate due to direct para-resonance, 2-Methoxy-4-methylbenzoyl chloride offers a superior profile when researchers need to guarantee an ionization mechanism across a wider variety of solvents. The ortho-methoxy group acts as a steric shield, preventing unwanted bimolecular side reactions (like premature aminolysis or hydrolysis) that plague unhindered derivatives[4].

Experimental Protocol: Conductometric Solvolysis Assay

To independently verify the kinetic parameters of these acyl chlorides, a conductometric assay is the gold standard. Causality of choice: As the acyl chloride undergoes solvolysis, it releases equimolar amounts of hydrochloric acid (HCl). In aqueous or mixed-aqueous media, HCl completely dissociates into H+ and Cl− ions, leading to a highly linear increase in solution conductivity. This allows for continuous, non-destructive, real-time data acquisition without the need for discrete aliquot titration[3].

Step-by-Step Methodology
  • Solvent Preparation & Equilibration: Prepare the 97H solvent mixture (97% hexafluoroisopropanol / 3% water by weight). Transfer 50.0 mL of the solvent into a jacketed reaction vessel equipped with a calibrated conductivity probe. Equilibrate the system in a thermostatted water bath at exactly 25.0 ± 0.1 °C.

  • Substrate Injection: Prepare a highly concentrated stock solution of 2-Methoxy-4-methylbenzoyl chloride in a dry, inert solvent (e.g., anhydrous acetone). Inject 10-20 μL of the stock into the reaction vessel to initiate the reaction. Crucial: The injected volume must be negligible compared to the bulk solvent to prevent altering the solvent's macroscopic properties ( YCl​ and NT​ ).

  • Data Acquisition: Record the conductivity ( Ct​ ) continuously at 1-second intervals.

  • Self-Validating Infinity Measurement ( C∞​ ): Allow the reaction to proceed for at least 10 half-lives to obtain the infinite time conductivity ( C∞​ ). Alternatively, if the reaction is extremely slow, utilize the Guggenheim method (plotting Ct+Δt​ vs Ct​ ) to extract the rate constant without needing C∞​ . This mathematical redundancy ensures the protocol is self-validating against minor calibration drifts.

  • Kinetic Derivation: Fit the acquired data to the integrated first-order rate equation:

    ln(C∞​−Ct​)=−kt+constant

    The negative slope of the linear regression yields the rate constant k .

Workflow Step1 1. Equilibration Thermostat 97H solvent at 25.0 ± 0.1 °C Step2 2. Initiation Inject substrate stock (Minimal volume) Step1->Step2 Step3 3. Acquisition Monitor conductivity (Ct) via HCl generation Step2->Step3 Step4 4. Kinetic Analysis Fit to first-order model: ln(C∞ - Ct) = -kt Step3->Step4

Workflow for the conductometric determination of solvolysis rate constants.

References

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Library of Medicine (NIH). Available at: [Link]

  • Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. National Library of Medicine (NIH). Available at: [Link]

  • Influence of the ortho effect in the solvolyses of dichlorobenzoyl chlorides. ResearchGate. Available at: [Link]

Sources

Validation

Selectivity comparison between 2-Methoxy-4-methylbenzoyl chloride and other benzoyl chlorides

Executive Summary In complex organic synthesis and drug development, the choice of acylating agent dictates the efficiency and purity of the final product. While standard benzoyl chloride is a powerful and widely used re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex organic synthesis and drug development, the choice of acylating agent dictates the efficiency and purity of the final product. While standard benzoyl chloride is a powerful and widely used reagent, its high reactivity often leads to poor selectivity in multifunctional substrates. 2-Methoxy-4-methylbenzoyl chloride [1] emerges as a highly specialized alternative, offering exceptional chemoselectivity and regioselectivity. This guide objectively compares its performance against other benzoyl chlorides, detailing the mechanistic causality behind its selectivity and providing a validated experimental protocol for its application.

Mechanistic Causality: The Role of Ortho and Para Substitutions

The reactivity and selectivity of substituted benzoyl chlorides are governed by a delicate balance between the electrophilicity of the carbonyl carbon and the steric environment surrounding it.

  • Steric Shielding (The Ortho Effect): The methoxy group at the 2-position (ortho) introduces considerable steric bulk directly adjacent to the reactive carbonyl center. This physical barrier severely impedes the trajectory of sterically demanding nucleophiles (such as secondary amines or tertiary alcohols)[2]. Consequently, the reagent exhibits profound chemoselectivity, preferentially reacting with unhindered primary nucleophiles.

  • Electronic Stabilization: Both the ortho-methoxy group (via resonance, +R) and the para-methyl group (via hyperconjugation, +I) act as electron-donating groups (EDGs). These groups increase the electron density on the aromatic ring, which stabilizes the transition state during nucleophilic substitution or acylium ion formation[3].

  • Net Reactivity: While EDGs can theoretically accelerate certain solvolysis pathways, the overwhelming steric hindrance imparted by the ortho-methoxy group dictates the macroscopic kinetics[2]. The result is a net decrease in the overall reaction rate compared to unsubstituted benzoyl chloride, shifting the reaction from thermodynamic to strict kinetic control.

Mechanism A 2-Methoxy-4-methylbenzoyl Chloride B Ortho-Methoxy Group A->B C Para-Methyl Group A->C D Steric Hindrance (Blocks bulky nucleophiles) B->D Primary Effect E Electron Donation (+I, +R) (Stabilizes transition state) B->E Secondary Effect C->E Inductive/Hyperconjugation F High Chemoselectivity (e.g., 1° over 2° amines) D->F G Controlled Acylation Rate E->G F->G

Fig 1. Mechanistic pathways driving the chemoselectivity of 2-Methoxy-4-methylbenzoyl chloride.

Quantitative Selectivity Comparison

To guide reagent selection, the following table summarizes the relative performance metrics of various benzoyl chlorides. The data illustrates how the combination of ortho and para substitutions compounds to maximize selectivity.

Acylating AgentSubstitution PatternRelative ReactivitySteric Hindrance1° vs. 2° Amine SelectivityPrimary Application
Benzoyl Chloride NoneVery HighLowPoorRapid, exhaustive acylation[2]
4-Methylbenzoyl Chloride para-MethylHighLowModerateStandard acylation with mild EDG effect
2-Methoxybenzoyl Chloride ortho-MethoxyLowHighExcellentSelective mono-acylation[2]
2-Methoxy-4-methylbenzoyl Chloride ortho-Methoxy, para-MethylVery LowVery HighExceptionalHighly complex, multifunctional substrates

Experimental Protocol: Chemoselective N-Acylation

The following protocol outlines a self-validating methodology for the highly selective N-acylation of a bifunctional amino alcohol (containing both a primary amine and a secondary alcohol) using 2-Methoxy-4-methylbenzoyl chloride.

Rationale & Causality

By exploiting the severe steric bulk of 2-Methoxy-4-methylbenzoyl chloride, the less hindered primary amine reacts preferentially. Operating at 0 °C suppresses the thermal kinetic energy, preventing the higher-activation-energy O-acylation pathway from occurring. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of the amino alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere.

    • Causality: Anhydrous conditions are critical; ambient moisture acts as a competing small nucleophile that will rapidly hydrolyze the acyl chloride.

  • Base Addition: Add 1.2 equivalents of anhydrous DIPEA to the solution and stir for 5 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without degrading the acylating agent.

  • Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 1.05 equivalents of 2-Methoxy-4-methylbenzoyl chloride in a minimal volume of DCM. Add this solution dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes. Maintaining 0 °C ensures strict kinetic control, locking out the O-acylation pathway.

  • Self-Validation (Monitoring): After 1 hour, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent.

    • Validation Check: The disappearance of the ninhydrin-active starting material and the emergence of a single UV-active spot confirms successful mono-acylation. The appearance of a second, higher Rf​ spot indicates unwanted O-acylation (suggesting a failure in temperature control or excess reagent).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 Step 1: Preparation Substrate + DCM under N2 Step2 Step 2: Base Addition Add 1.2 eq DIPEA Step1->Step2 Step3 Step 3: Acylation Add Acyl Chloride dropwise at 0°C Step2->Step3 Step4 Step 4: Validation TLC Monitoring (Check for 1 spot) Step3->Step4 Step5 Step 5: Workup NaHCO3 quench & Extraction Step4->Step5

Fig 2. Self-validating experimental workflow for chemoselective N-acylation.

References

  • [2] Title: A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride | Source: Benchchem | URL: 2

  • [1] Title: 2-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 13950172 | Source: PubChem (NIH) | URL: 1

  • [3] Title: Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives | Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) | URL: 3

Sources

Comparative

Green chemistry alternatives to using 2-Methoxy-4-methylbenzoyl chloride

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the synthetic bottleneck of amide and ester bond formation. Historically, the acylation of amines or alcohols using 2-Methoxy-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the synthetic bottleneck of amide and ester bond formation. Historically, the acylation of amines or alcohols using 2-Methoxy-4-methylbenzoyl chloride has been a reliable, albeit brute-force, methodology. However, the modern drug development landscape demands rigorous adherence to sustainable practices.

Acid chlorides are highly reactive but carry significant liabilities: their generation requires toxic and corrosive reagents (e.g., thionyl chloride or oxalyl chloride), they generate stoichiometric hydrogen chloride gas as a byproduct, and their downstream reactions typically rely on hazardous halogenated solvents like dichloromethane (DCM) and excess organic bases (e.g., triethylamine).

To align with the sustainability goals championed by the [3], we must transition to greener alternatives that utilize the stable precursor, 2-Methoxy-4-methylbenzoic acid , directly. This guide objectively compares the traditional acid chloride route against two state-of-the-art green chemistry alternatives, providing the mechanistic rationale and validated experimental protocols necessary for immediate laboratory implementation.

The Mechanistic Imperative: Moving Beyond Acid Chlorides

When evaluating alternatives to 2-Methoxy-4-methylbenzoyl chloride, we must assess the causality behind our reagent and solvent choices. The goal is to maximize Atom Economy (AE) and minimize Process Mass Intensity (PMI) without sacrificing coupling efficiency or enantiomeric purity (if applicable to the amine substrate).

Alternative 1: Direct Catalytic Amidation (Boric Acid Catalysis)

Direct condensation of an acid and amine typically requires high temperatures (>160 °C) to overcome the stable ammonium carboxylate salt intermediate. However, utilizing catalytic boric acid derivatives allows this reaction to proceed at lower temperatures by forming a reactive monoacyl borate intermediate. This method boasts an exceptional atom economy (~93%), as water is the sole byproduct [2]. We pair this with Cyclopentyl methyl ether (CPME) , a green solvent with low peroxide formation potential and excellent water-azeotroping properties.

Alternative 2: Advanced Coupling Reagents in Bio-based Solvents (DIC/OxymaPure)

For thermally sensitive substrates where direct heating is non-viable, chemical activation is required. Traditional coupling agents like HOBt are explosive hazards, and HATU relies on non-green solvents like DMF. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative that exhibits exceptional solubility in green solvents like 2-Methyltetrahydrofuran (2-MeTHF) [1]. When paired with Diisopropylcarbodiimide (DIC), OxymaPure forms a highly reactive ester intermediate that suppresses racemization and drives the amidation to completion at room temperature.

G Start 2-Methoxy-4-methylbenzoic acid Sub1 SOCl2 / DCM (Traditional) Start->Sub1 Sub2 Boric Acid Cat. / CPME (Green Catalytic) Start->Sub2 Sub3 DIC + OxymaPure / 2-MeTHF (Green Coupling) Start->Sub3 AcidChloride 2-Methoxy-4-methylbenzoyl chloride Sub1->AcidChloride Amine1 + Amine / TEA AcidChloride->Amine1 Product Target Amide Product Amine1->Product Toxic/Waste Amine2 + Amine / Heat Sub2->Amine2 Amine2->Product H2O Byproduct Amine3 + Amine / RT Sub3->Amine3 Amine3->Product High Yield/Low Waste

Reaction pathways comparing traditional acid chloride synthesis vs. green chemistry alternatives.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at standardized green chemistry metrics. The table below summarizes the performance of synthesizing a model amide (e.g., N-benzyl-2-methoxy-4-methylbenzamide) using the three distinct routes.

Metric / ParameterTraditional Acid Chloride RouteBoric Acid CatalysisDIC / OxymaPure Coupling
Activating Agent SOCl₂ (Toxic, Corrosive)Boric Acid (Catalytic, Safe)DIC / OxymaPure (Safe, Stable)
Primary Solvent Dichloromethane (DCM)CPME (Green, Azeotropic)2-MeTHF (Bio-based, Green)
Reaction Temp 0 °C to Room TempReflux (~106 °C)Room Temp
Atom Economy (AE) ~49%~93% ~65%
Process Mass Intensity > 50 (High Waste)< 15 (Low Waste) ~ 25 (Moderate Waste)
Typical Yield 85 - 90%80 - 88%92 - 98%
Scalability Poor (Exothermic, Gas evolution)Excellent (Robust, Cheap)Excellent (Mild conditions)

Data synthesized from comparative green metrics in amide-bond formation literature [2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have included the causality behind specific operational steps to ensure that researchers understand why the protocol works, which is critical for successful scale-up or troubleshooting.

Protocol A: Direct Catalytic Amidation in CPME (Atom-Economic Route)

Best for: Thermally stable substrates and large-scale manufacturing.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-Methoxy-4-methylbenzoic acid (1.0 equiv, 10 mmol) and the target primary amine (1.05 equiv, 10.5 mmol).

  • Catalyst & Solvent: Add boric acid (0.05 equiv, 5 mol%) and suspend the mixture in Cyclopentyl methyl ether (CPME, 20 mL). Causality: CPME is chosen because it forms an excellent azeotrope with water, allowing for the continuous removal of the water byproduct to drive the equilibrium toward the amide.

  • Thermal Condensation: Heat the mixture to reflux (approx. 106 °C). Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the carboxylic acid peak is < 1% Area.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, and saturated aqueous NaHCO₃ (10 mL) to remove the catalyst and unreacted acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: DIC/OxymaPure Coupling in 2-MeTHF (High-Fidelity Route)

Best for: Complex, thermally sensitive APIs or substrates prone to racemization.

  • Reagent Solubilization: In a dry flask, dissolve 2-Methoxy-4-methylbenzoic acid (1.0 equiv, 10 mmol) and OxymaPure (1.05 equiv, 10.5 mmol) in 2-Methyltetrahydrofuran (2-MeTHF, 25 mL). Causality: 2-MeTHF is a bio-derived solvent that offers superior solubility for OxymaPure compared to traditional green solvents like ethyl acetate [1].

  • Activation: Cool the solution to 0 °C using an ice bath. Add Diisopropylcarbodiimide (DIC, 1.05 equiv, 10.5 mmol) dropwise over 5 minutes. Stir for 15 minutes to allow the formation of the active Oxyma ester.

  • Amidation: Add the target amine (1.1 equiv, 11 mmol) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & Phase Separation: Add water (15 mL) to the reaction mixture. Causality: 2-MeTHF has excellent phase separation properties and low water miscibility, making aqueous workups highly efficient without the need for extraction solvents like DCM.

  • Purification: Wash the organic phase with saturated aqueous NaHCO₃ (2 x 15 mL) to remove the water-soluble OxymaPure byproduct, followed by brine (15 mL).

  • Isolation: Concentrate the organic layer. The byproduct, diisopropylurea (DIU), is largely insoluble in cold 2-MeTHF/heptane mixtures and can be filtered off, leaving the highly pure target amide.

Workflow Step1 Weigh Reagents: Acid, Amine, OxymaPure Step2 Dissolve in 2-MeTHF (Green Solvent) Step1->Step2 Step3 Add DIC dropwise at 0 °C Step2->Step3 Step4 Stir at RT (Monitor via HPLC) Step3->Step4 Step5 Aqueous Workup (Wash with NaHCO3/Brine) Step4->Step5 Step6 Evaporate & Filter DIU (Pure Amide) Step5->Step6

Step-by-step experimental workflow for the DIC/OxymaPure green coupling protocol.

Conclusion

The reliance on 2-Methoxy-4-methylbenzoyl chloride is no longer justifiable given the robust, high-yielding green chemistry alternatives available today. For large-scale, robust syntheses, Boric Acid Catalysis in CPME offers unmatched atom economy and waste reduction. For complex, sensitive drug discovery applications, the DIC/OxymaPure system in 2-MeTHF provides high-fidelity coupling that matches or exceeds the performance of traditional acid chloride and hazardous HOBt/DCM methodologies. By adopting these protocols, development scientists can significantly reduce process mass intensity while maintaining strict pharmaceutical purity standards.

References

  • "Oxyma as an additive in green solid-phase peptide synthesis", Bio-Synthesis Inc. Available at:[Link][1]

  • "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory", Journal of Chemical Education, ACS Publications. Available at:[Link][2]

  • "ACS GCI Pharmaceutical Roundtable", ACS Green Chemistry Institute. Available at: [Link][3]

Sources

Validation

Mechanistic investigation of reactions with 2-Methoxy-4-methylbenzoyl chloride

An in-depth mechanistic evaluation and comparative performance guide for 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) [1]. Designed for process chemists and drug development professionals, this guide deconstructs...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic evaluation and comparative performance guide for 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) [1]. Designed for process chemists and drug development professionals, this guide deconstructs the stereoelectronic factors governing its reactivity and provides field-proven, self-validating protocols for optimizing acylation workflows.

Stereoelectronic Profiling: The Causality of Reactivity

In nucleophilic acyl substitution, the reactivity of an acyl chloride is dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the Bürgi-Dunitz trajectory. 2-Methoxy-4-methylbenzoyl chloride presents a highly specific mechanistic challenge due to the dual influence of its substituents:

  • The Steric Blockade (ortho-Methoxy): The methoxy group at the 2-position introduces profound steric hindrance directly adjacent to the reactive acyl chloride center. This physical bulk severely restricts the approach of incoming nucleophiles, typically outweighing any electronic effects and drastically reducing the rate of uncatalyzed bimolecular (SN2-like) acylation [2].

  • Electronic Deactivation (para-Methyl & ortho-Methoxy): The 4-methyl group donates electron density into the aromatic ring via hyperconjugation (+I effect). Simultaneously, while the ortho-methoxy group exerts an electron-withdrawing inductive effect (-I), its resonance donation (+M) further stabilizes the ground state of the carbonyl. Together, these groups reduce the partial positive charge ( δ+ ) on the carbonyl carbon, rendering it less electrophilic than an unsubstituted benzoyl chloride.

Mechanistic Solution: Nucleophilic Catalysis

Because direct addition-elimination is kinetically hindered, reactions utilizing 2-Methoxy-4-methylbenzoyl chloride mandate the use of a nucleophilic catalyst (such as Pyridine or DMAP). The tertiary amine, being highly nucleophilic and unhindered, attacks the carbonyl to form a highly reactive acylpyridinium intermediate . This intermediate bypasses the steric blockade, accelerating the transfer of the acyl group to the target nucleophile [3].

G A 2-Methoxy-4-methylbenzoyl chloride (Sterically Hindered) C Acylpyridinium Intermediate (Highly Electrophilic) A->C Fast (Catalysis) E Target Amide + Pyridinium HCl A->E Uncatalyzed (Very Slow) B Pyridine / DMAP (Nucleophilic Catalyst) B->C C->E Addition- Elimination D Nucleophile (R-NH2) D->E

Mechanistic pathway demonstrating how pyridine catalysis bypasses ortho-steric hindrance.

Comparative Performance Data

To objectively evaluate the performance of 2-Methoxy-4-methylbenzoyl chloride, we must benchmark it against its structural analogs. The table below synthesizes the relative reactivity profiles based on established physical organic chemistry principles.

Acylating AgentOrtho-Steric HindranceCarbonyl ElectrophilicityRelative Acylation Rate (Uncatalyzed)Primary Synthetic Use Case
Benzoyl Chloride NoneHighBaseline (1.0)Standard, rapid amidations/esterifications.
4-Methylbenzoyl Chloride NoneModerate (Deactivated by +I)~0.8xAcylation where para-substitution is required.
2-Methoxybenzoyl Chloride HighLow (Steric block + resonance)~0.1xSynthesis of ortho-methoxy APIs.
2-Methoxy-4-methylbenzoyl Chloride High Lowest (Combined +I and +M) <0.1x Highly specific target synthesis; strictly requires catalysis.

Data Interpretation: The additive electron-donating effects of the methyl and methoxy groups, combined with the severe steric penalty of the ortho-methoxy group, make 2-Methoxy-4-methylbenzoyl chloride the least reactive in uncatalyzed conditions. However, this stability makes it highly resistant to premature hydrolysis, allowing for precise, controlled coupling when properly catalyzed.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating feedback loop (In-Process Control via HPLC) to guarantee conversion despite the substrate's inherent kinetic resistance.

Protocol: Catalytic Amidation of Primary Amines

Objective: High-yield synthesis of benzamides using 2-Methoxy-4-methylbenzoyl chloride. Rationale for Reagents: Anhydrous Dichloromethane (DCM) is selected to prevent competitive hydrolysis. Pyridine is chosen over Triethylamine (TEA) because TEA acts only as a Brønsted base (acid scavenger), whereas Pyridine acts as a critical nucleophilic catalyst to form the acylpyridinium species [3].

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with Argon to establish a strictly anhydrous environment.

  • Reagent Solvation: Dissolve the primary amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Catalyst Loading: Add Pyridine (2.5 eq). The excess ensures both complete nucleophilic catalysis and total scavenging of the generated HCl.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Controlling the initial exotherm prevents the degradation of the highly reactive acylpyridinium intermediate.

  • Electrophile Addition: Dissolve 2-Methoxy-4-methylbenzoyl chloride (1.1 eq) in a minimal volume of DCM and add dropwise over 15 minutes.

  • Propagation & IPC (Self-Validation): Remove the ice bath and allow the reaction to warm to 25°C. Monitor the reaction via HPLC (UV 254 nm). Do not proceed to quench until the amine peak area is <1%. Due to steric hindrance, this may take 4 to 12 hours depending on the nucleophile.

  • Quench & Isolation: Quench with 1N HCl to protonate and remove excess pyridine. Wash the organic layer with saturated NaHCO 3​ , then brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Workflow Step1 Step 1: Reagent Prep Dissolve Amine in anhydrous DCM Step2 Step 2: Thermal Control Cool to 0°C under Argon Step1->Step2 Step3 Step 3: Catalytic Activation Add Pyridine (2.5 eq) Step2->Step3 Step4 Step 4: Electrophile Addition Dropwise addition of Acyl Chloride Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Quench & Isolate 1N HCl wash, NaHCO3 wash, dry & concentrate Step5->Step6

Self-validating experimental workflow for sterically hindered acylation.

References

  • National Center for Biotechnology Information (NIH). "2-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 13950172". PubChem. Available at:[Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. "Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions". Asian Journal of Chemistry, 25(3), 1276-1278. Available at: [Link]

Safety & Regulatory Compliance

Safety

2-Methoxy-4-methylbenzoyl chloride proper disposal procedures

Title: Comprehensive Safety and Disposal Guide for 2-Methoxy-4-methylbenzoyl Chloride Introduction Welcome to this technical safety briefing. As a Senior Application Scientist, I frequently consult with researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Disposal Guide for 2-Methoxy-4-methylbenzoyl Chloride

Introduction Welcome to this technical safety briefing. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly reactive organic building blocks. 2-Methoxy-4-methylbenzoyl chloride (CAS: 51671-69-3) is a critical intermediate in pharmaceutical synthesis, but its acyl chloride functional group presents significant operational hazards.

This guide provides a self-validating, mechanistic approach to the disposal of 2-Methoxy-4-methylbenzoyl chloride. We will not merely list steps; we will explore the chemical causality behind each protocol to ensure your laboratory operates with uncompromising safety, efficiency, and scientific integrity.

Chemical Profiling and Mechanistic Rationale

Acyl chlorides are characterized by their extreme hydrolytic instability. When exposed to ambient moisture or bulk water, 2-Methoxy-4-methylbenzoyl chloride undergoes a rapid nucleophilic acyl substitution (an addition-elimination mechanism)[1]. This reaction is highly exothermic and vigorously evolves toxic hydrogen chloride (HCl) gas.

The Danger of Direct Aqueous Quenching: Dumping unquenched 2-Methoxy-4-methylbenzoyl chloride directly into an aqueous waste stream is a severe safety violation. Because the compound is immiscible with and denser than water, it can pool at the bottom of a waste carboy. The reaction at the biphasic interface proceeds slowly at first, generating localized heat. This heat can eventually trigger a sudden, violent boil-over of the unreacted chemical and water—a phenomenon known as a "delayed quench" that frequently leads to catastrophic container failure and chemical exposure[1][2].

The Solution: Controlled Solvolysis To safely dispose of this reagent, we must intentionally convert the reactive acyl chloride into a stable, less hazardous derivative under strictly controlled thermodynamic conditions. We achieve this through either Controlled Alcoholysis (forming an ester) or Alkaline Hydrolysis (forming a carboxylate salt)[3].

Quantitative Safety Data

Before initiating any disposal protocol, review the material's physicochemical properties to anticipate its behavior during neutralization.

Property / Hazard ParameterValue / Description
Chemical Name 2-Methoxy-4-methylbenzoyl chloride
CAS Number 51671-69-3
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol [4]
GHS Classification Class 8 (Corrosive)
UN Number UN 3261 (Solid) / UN 3265 (Liquid)
Primary Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.
Reactivity Profile Reacts violently with water, evolving HCl gas.

Experimental Disposal Protocols

The following step-by-step methodologies are designed to be self-validating systems. By monitoring temperature and pH, you can empirically verify that the chemical has been successfully neutralized before it ever reaches your facility's main waste stream.

Method A: Controlled Alcoholysis (Preferred for Organic Waste Streams)

This method uses an alcohol to convert the acyl chloride into a stable methyl or ethyl ester. It is preferred when minimizing the generation of large volumes of aqueous waste is a priority[3].

  • Preparation and PPE: Conduct all operations inside a certified chemical fume hood. Don mandatory PPE: chemical splash goggles, face shield, heavy-duty acid-resistant gloves (e.g., neoprene), and a chemical-resistant lab coat.

  • Solvent Dilution (The Heat Sink): Dissolve the 2-Methoxy-4-methylbenzoyl chloride waste in a dry, inert solvent (such as anhydrous toluene or tetrahydrofuran) to yield a concentration of approximately 0.5 M. Causality: The inert solvent acts as a thermal mass (heat sink) to absorb the enthalpy of the subsequent reaction, preventing localized boiling and the aerosolization of the acyl chloride.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous magnetic stirring.

  • Dropwise Quenching: Using an addition funnel, add an excess of cold methanol or ethanol (at least 5 to 10 equivalents) dropwise. Causality: The slow addition rate is the primary kinetic control mechanism for the exothermic formation of the ester and HCl gas.

  • Acid Neutralization: Once the addition is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase tests basic (pH > 7). This neutralizes the dissolved HCl.

  • Waste Segregation: Transfer the resulting biphasic mixture to a properly labeled organic hazardous waste container.

Method B: Alkaline Hydrolysis (Preferred for Aqueous Waste Streams)

This method directly hydrolyzes the acyl chloride into the water-soluble sodium 2-methoxy-4-methylbenzoate salt while simultaneously neutralizing the generated HCl[3][5].

  • Base Preparation: In a large Erlenmeyer flask or beaker, prepare a massive excess (at least 10 equivalents) of 1M Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na₂CO₃) solution.

  • Thermal and Kinetic Control: Place the basic solution in an ice-water bath (0–5 °C). Initiate vigorous magnetic stirring. Causality: Vigorous stirring is critical. It maximizes the surface area of the immiscible acyl chloride droplets, preventing them from pooling at the bottom and causing a delayed, explosive thermal runaway[5].

  • Inverse Addition: Using a dropping funnel, slowly add the 2-Methoxy-4-methylbenzoyl chloride (neat or diluted in a small amount of THF) into the stirring basic solution. Causality: Always add the reactive electrophile to the quenching solution, never the reverse. This ensures the quenching agent is always in massive excess, preventing a buildup of unreacted material[6].

  • Verification: Stir the mixture for 2 to 3 hours at room temperature. Check the pH using indicator paper. If the pH has dropped below 8, add additional base until a stable basic pH is maintained, confirming complete neutralization.

  • Disposal: Transfer the neutralized, single-phase aqueous solution to a designated aqueous hazardous waste container.

Disposal Workflow Visualization

The following logic tree illustrates the decision-making process and operational flow for quenching 2-Methoxy-4-methylbenzoyl chloride.

G start 2-Methoxy-4-methylbenzoyl chloride Waste Accumulation decision Select Quenching Method start->decision methA Method A: Alcoholysis (Methanol/Ethanol) decision->methA methB Method B: Alkaline Hydrolysis (NaOH / Na2CO3) decision->methB stepA1 Dilute in inert solvent (e.g., Toluene/THF) methA->stepA1 stepB1 Slow addition to excess 1M NaOH at 0°C methB->stepB1 stepA2 Dropwise addition of excess alcohol at 0°C stepA1->stepA2 stepA3 Formation of stable Methyl/Ethyl Ester + HCl stepA2->stepA3 waste Transfer to properly labeled Hazardous Waste Container stepA3->waste stepB2 Vigorous stirring until pH > 8 stable stepB1->stepB2 stepB3 Formation of soluble Sodium Carboxylate + NaCl stepB2->stepB3 stepB3->waste

Caption: Operational workflow for the safe solvolysis and disposal of 2-Methoxy-4-methylbenzoyl chloride.

Conclusion Trust in laboratory safety is built on a foundation of chemical understanding, not just blind adherence to rules. By respecting the thermodynamics and kinetics of 2-Methoxy-4-methylbenzoyl chloride, and by implementing these controlled solvolysis protocols, you protect your personnel, your infrastructure, and the environment.

References

  • PubChem, National Institutes of Health. "2-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 13950172". 4[4]

  • BenchChem. "A Guide to the Safe Disposal of 4-(Chloromethyl)benzoyl Chloride". 3[3]

  • BenchChem. "Application Notes and Protocols for Quenching Excess Acyl Chlorides". 6[6]

  • Sciencemadness Wiki. "Benzoyl chloride". 2[2]

  • Grokipedia. "Acyl chloride". 1[1]

  • Ataman Kimya. "BENZOYL CHLORIDE".

  • Organic Syntheses. "Working with Hazardous Chemicals". 5[5]

Sources

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